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  • Product: 4-Boc-2-(iodomethyl)-morpholine

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 4-Boc-2-(iodomethyl)-morpholine in Advanced Organic Synthesis and Drug Discovery

Executive Summary The morpholine ring is a privileged pharmacophore in medicinal chemistry, frequently deployed to improve a drug candidate's aqueous solubility, modulate its pKa, and enhance metabolic stability. Within...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The morpholine ring is a privileged pharmacophore in medicinal chemistry, frequently deployed to improve a drug candidate's aqueous solubility, modulate its pKa, and enhance metabolic stability. Within advanced synthetic workflows, 4-Boc-2-(iodomethyl)-morpholine (CAS: 1418278-51-9) serves as a premier electrophilic linchpin. By combining a highly reactive primary alkyl iodide with a stable, acid-labile tert-butyloxycarbonyl (Boc) protected secondary amine, this building block allows researchers to append the morpholine scaffold to complex molecular targets via late-stage functionalization.

As an Application Scientist, I have structured this whitepaper to move beyond basic datasheets. This guide details the physicochemical profiling, the mechanistic causality behind its synthesis, and self-validating experimental protocols designed for high-yield bioconjugation and drug development.

Physicochemical Profiling & Structural Analysis

Understanding the physical and chemical parameters of 4-Boc-2-(iodomethyl)-morpholine is critical for predicting its behavior in various solvent systems and its shelf-life stability. The table below synthesizes the core quantitative data for this compound and its primary precursor .

ParameterTarget Compound DataPrecursor Compound Data
Chemical Name tert-Butyl 2-(iodomethyl)morpholine-4-carboxylatetert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate
CAS Number 1418278-51-9135065-76-8
Molecular Formula C₁₀H₁₈INO₃C₁₀H₁₉NO₄
Molecular Weight 327.16 g/mol 217.26 g/mol
Reactivity Profile Strong Electrophile (Alkylating Agent)Nucleophile / Weak Electrophile
Physical State Pale yellow to off-white solid/oilWhite to yellow solid
Storage Conditions 2–8 °C, protect from light and moistureRoom temperature, inert atmosphere

Mechanistic Synthesis Pathways

Direct iodination of aliphatic alcohols is thermodynamically unfavorable because the hydroxyl group (-OH) is a poor leaving group. To synthesize 4-Boc-2-(iodomethyl)-morpholine from its commercially available hydroxymethyl precursor, the hydroxyl moiety must first be converted into a superior leaving group.

While the one-pot Appel reaction (using I₂, PPh₃, and imidazole) is an option, the generation of stoichiometric triphenylphosphine oxide (OPPh₃) often complicates purification during scale-up. Therefore, the Two-Step Activation/Finkelstein Pathway is the industry standard for high-purity yields.

Mechanistic Causality:

  • Activation (Mesylation): Methanesulfonyl chloride (MsCl) reacts with the primary alcohol to form a mesylate. The mesylate anion is resonance-stabilized, making it an exceptional leaving group for subsequent nucleophilic attack.

  • Displacement (Finkelstein Reaction): The mesylate is subjected to Sodium Iodide (NaI) in dry acetone. Acetone is a polar aprotic solvent that readily dissolves NaI but cannot dissolve the resulting sodium mesylate (NaOMs). The precipitation of NaOMs continuously removes the byproduct from the system, driving the equilibrium entirely toward the iodinated product via Le Chatelier’s principle.

Synthesis_Pathway A tert-Butyl 2-(hydroxymethyl) morpholine-4-carboxylate (CAS: 135065-76-8) B Mesylate Intermediate (Activated Electrophile) A->B MsCl, Et3N, DCM 0 °C to RT C 4-Boc-2-(iodomethyl)-morpholine (CAS: 1418278-51-9) B->C NaI, Acetone Reflux, Dark

Figure 1: Two-step synthesis of 4-Boc-2-(iodomethyl)-morpholine via mesylate activation and Finkelstein displacement.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes specific environmental controls and in-process analytical validation markers to guarantee the reaction has proceeded as intended.

Step 1: Mesylation of the Hydroxymethyl Precursor
  • Reagents: tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (Et₃N, 1.5 eq), anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve the precursor in anhydrous DCM under an inert atmosphere (N₂ or Ar) and cool the flask to 0 °C using an ice bath.

      • Causality: Anhydrous conditions prevent the hydrolysis of MsCl into methanesulfonic acid. Cooling suppresses exothermic side reactions and prevents the degradation of the Boc protecting group.

    • Add Et₃N in one portion, followed by the dropwise addition of MsCl over 15 minutes.

      • Causality: Dropwise addition controls the local concentration of the highly reactive MsCl, preventing thermal runaway. Et₃N acts as a non-nucleophilic acid scavenger to neutralize the HCl generated.

    • Remove the ice bath and stir for 2 hours at room temperature.

    • Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • System Validation (¹H NMR): The successful formation of the intermediate is confirmed by the appearance of a sharp, characteristic singlet integrating to 3 protons at ~3.0 ppm (CDCl₃), corresponding to the newly added mesylate methyl group (-OSO₂CH₃ ).

Step 2: Finkelstein Iodination
  • Reagents: Mesylate intermediate (1.0 eq), Sodium Iodide (NaI, 3.0 eq), anhydrous Acetone.

  • Procedure:

    • Dissolve the mesylate intermediate in anhydrous acetone. Add NaI (which will dissolve completely).

    • Equip the flask with a reflux condenser, wrap the apparatus in aluminum foil, and reflux at 60 °C for 12–18 hours.

      • Causality: Alkyl iodides are highly light-sensitive and can undergo homolytic cleavage to generate free iodine radicals. Shielding the reaction from light preserves product integrity. Refluxing provides the necessary activation energy for the Sₙ2 displacement.

    • Cool to room temperature. Filter off the white precipitate (sodium mesylate).

    • Concentrate the filtrate, redissolve in ethyl acetate, and wash vigorously with 10% aqueous sodium thiosulfate (Na₂S₂O₃).

      • Causality: Thiosulfate acts as a reducing agent, converting any free, oxidative iodine (I₂, which causes brown discoloration) back into water-soluble iodide ions (I⁻), ensuring a highly pure, pale-yellow product.

    • Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc).

  • System Validation (¹H NMR): The reaction is validated by the disappearance of the mesylate singlet at ~3.0 ppm. Furthermore, the -CH₂ - protons adjacent to the iodine will show a distinct upfield shift (from ~4.2 ppm in the mesylate to ~3.2 ppm in the iodide) due to the heavy atom effect and the lower electronegativity of iodine compared to oxygen.

Applications in Drug Development

Once synthesized, 4-Boc-2-(iodomethyl)-morpholine acts as a versatile electrophilic scaffold. Because iodine is an exceptional leaving group (due to its large atomic radius and highly polarizable electron cloud), this molecule readily participates in various alkylation and cross-coupling reactions .

  • N-Alkylation: Reacts with primary or secondary amines (e.g., piperazines, anilines) under basic conditions (K₂CO₃, DMF, heat) to form complex diamine pharmacophores.

  • O-Alkylation: Utilized to etherify phenolic compounds, such as tyrosine kinase inhibitors, drastically improving their pharmacokinetic profile and aqueous solubility.

  • Deprotection: Following the successful coupling of the iodomethyl arm, the Boc group is quantitatively cleaved using Trifluoroacetic acid (TFA) in DCM or 4M HCl in dioxane. This reveals the secondary morpholine amine, which can then be subjected to reductive amination or amide coupling.

Application_Workflow Core 4-Boc-2-(iodomethyl)morpholine N_Alk N-Alkylation (Amines) Core->N_Alk Base O_Alk O-Alkylation (Phenols) Core->O_Alk Base C_Alk C-Alkylation (Cross-Coupling) Core->C_Alk Catalyst Deprotect Boc Deprotection (TFA / HCl) N_Alk->Deprotect O_Alk->Deprotect C_Alk->Deprotect Final Functionalized Morpholine Scaffold Deprotect->Final Acid Cleavage

Figure 2: Downstream functionalization pathways of the morpholine scaffold in drug discovery.

Safety, Handling, and Storage

Alkyl iodides are potent alkylating agents. Consequently, they carry inherent risks of acting as mutagens by alkylating DNA bases.

  • Handling: All manipulations must be performed in a certified chemical fume hood. Personnel must wear appropriate PPE, including nitrile gloves (double-gloving is recommended during the Finkelstein reaction) and safety goggles. The precursor is known to cause skin and serious eye irritation (H315, H319) .

  • Storage: Store strictly at 2–8 °C (refrigerated) in an amber or opaque, tightly sealed container.

  • Causality of Storage: Exposure to ambient light and elevated temperatures promotes the homolytic cleavage of the weak C-I bond. This degradation pathway liberates corrosive iodine gas and cross-linked polymeric byproducts, rendering the reagent useless for precision synthesis .

References

  • PubChem, National Institutes of Health. "tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4". Source: PubChem. URL: [Link]

Exploratory

Technical Whitepaper: Properties, Synthesis, and Applications of tert-Butyl 2-(iodomethyl)morpholine-4-carboxylate

Executive Summary In modern drug discovery, the integration of saturated heterocycles is a proven strategy for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of active pharmaceutical ingredients (A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the integration of saturated heterocycles is a proven strategy for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of active pharmaceutical ingredients (APIs). Among these, the morpholine ring is ubiquitous, frequently employed to enhance aqueous solubility, modulate target binding via hydrogen bonding, and tune the overall basicity (pKa) of the molecule.

tert-Butyl 2-(iodomethyl)morpholine-4-carboxylate (CAS: 1418278-51-9) has emerged as a premier synthetic building block for introducing the morpholine moiety into complex scaffolds [1]. This whitepaper provides an in-depth mechanistic analysis of this compound, detailing its physicochemical properties, the causality behind its structural design, and field-proven, self-validating protocols for its synthesis and application.

Physicochemical Properties & Structural Rationale

To effectively utilize this building block, one must understand the quantitative properties and the strategic rationale behind its three primary structural features: the morpholine core, the tert-butyloxycarbonyl (Boc) protecting group, and the iodomethyl reactive center.

Table 1: Physicochemical Characterization
PropertyValue / Description
Chemical Name tert-Butyl 2-(iodomethyl)morpholine-4-carboxylate
CAS Registry Number 1418278-51-9 [1]
Molecular Formula C₁₀H₁₈INO₃
Molecular Weight 327.16 g/mol
Structural Class N-Boc Protected Saturated Heterocycle / Alkyl Halide
Typical Appearance Pale yellow to off-white viscous oil or low-melting solid
Storage Conditions 2–8 °C, under inert atmosphere (Ar/N₂), strictly protected from light
Mechanistic Causality in Structural Design
  • The Iodomethyl Group (The Kinetic Advantage): Why synthesize the iodide rather than the commercially cheaper chloride or bromide? In bimolecular nucleophilic substitution (Sₙ2) reactions, iodine is a superior leaving group. The iodide anion is highly polarizable, which stabilizes the Sₙ2 transition state, and it is a very weak conjugate base of a strong acid (HI). This allows for alkylation of sterically hindered or weakly nucleophilic heteroaryl amines and phenols under remarkably mild conditions, minimizing side reactions.

  • The Boc Protecting Group (Orthogonality): The Boc group on the morpholine nitrogen prevents self-polymerization or unwanted side reactions during the Sₙ2 coupling. It is completely orthogonal to transition-metal catalysis (e.g., Suzuki or Buchwald-Hartwig couplings) that might be performed downstream, and it can be cleanly cleaved using acidic conditions (TFA or HCl) without affecting amides or ethers in the API scaffold.

G A Boc-Morpholine-Iodide (Alkylating Agent) C SN2 Alkylation (Base, Solvent) A->C B Target Scaffold (Phenol/Amine) B->C D Boc-Protected Intermediate C->D High Yield E TFA/HCl Deprotection D->E F Free Morpholine API E->F Active Drug

Figure 1: Workflow illustrating the strategic integration of the morpholine moiety into API scaffolds.

Synthetic Methodologies: A Self-Validating System

The synthesis of tert-butyl 2-(iodomethyl)morpholine-4-carboxylate is typically achieved from the readily available precursor, [2], via a two-step sequence: Tosylation followed by a Finkelstein iodination [3].

G A tert-Butyl 2-(hydroxymethyl) morpholine-4-carboxylate B TsCl, Et3N, DMAP (CH2Cl2, 0°C to RT) A->B C tert-Butyl 2-(tosyloxymethyl) morpholine-4-carboxylate B->C Sulfonylation D NaI (Acetone, Reflux) C->D E tert-Butyl 2-(iodomethyl) morpholine-4-carboxylate D->E Finkelstein Reaction

Figure 2: Two-step synthetic route converting the hydroxymethyl precursor to the iodomethyl derivative.

Protocol 3.1: Synthesis of the Tosylate Intermediate

Causality Note: Direct conversion of alcohols to iodides (e.g., Appel reaction) can sometimes lead to difficult-to-remove triphenylphosphine oxide byproducts. The tosylation route ensures high purity through simple aqueous workups.

  • Setup: Charge a flame-dried round-bottom flask with tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add triethylamine (TEA, 1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv). Cool the mixture to 0 °C under nitrogen.

  • Reagent Addition: Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 equiv) in portions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Check: Perform TLC (Hexanes:EtOAc 7:3). The starting material (staining with KMnO₄) should be completely consumed, replaced by a higher Rf spot.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with 1M HCl, brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the tosylate.

Protocol 3.2: The Finkelstein Reaction (Iodination)

Causality Note: The Finkelstein reaction relies strictly on Le Chatelier's principle. Sodium iodide (NaI) is highly soluble in acetone, whereas the byproduct sodium tosylate (NaTs) is insoluble. The precipitation of NaTs drives the equilibrium entirely to the right.

  • Setup: Dissolve the crude tosylate intermediate (1.0 equiv) in anhydrous acetone (0.15 M).

  • Reagent Addition: Add anhydrous Sodium Iodide (NaI, 3.0 equiv).

  • Reaction: Attach a reflux condenser and heat the mixture to 65 °C (reflux) for 12–16 hours while protecting the flask from ambient light (using aluminum foil) to prevent homolytic cleavage of the C-I bond.

  • Validation Check: LC-MS analysis will show the disappearance of the tosylate mass and the appearance of the target mass (M+H-tBu = 272 m/z, due to typical Boc fragmentation in positive ion mode). A heavy white precipitate (NaTs) should be visible in the flask.

  • Workup: Cool to room temperature, filter off the NaTs precipitate, and concentrate the filtrate. Redissolve the residue in Ethyl Acetate, wash with 5% aqueous sodium thiosulfate (Na₂S₂O₃) to remove any trace I₂ (which causes yellowing), wash with brine, dry, and evaporate to yield pure tert-butyl 2-(iodomethyl)morpholine-4-carboxylate.

Application Protocol: Sₙ2 Alkylation in Drug Discovery

This building block is frequently used to alkylate complex kinase inhibitors, such as those targeting B-Raf or BTK, to improve their solubility and bioavailability [4].

Protocol 4.1: Alkylation of a Heteroaryl Phenol
  • Setup: Dissolve the target phenol scaffold (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Add Potassium Carbonate (K₂CO₃, 2.5 equiv). Stir at room temperature for 15 minutes to generate the phenoxide nucleophile.

  • Alkylation: Add tert-butyl 2-(iodomethyl)morpholine-4-carboxylate (1.2 equiv). Heat the mixture to 60 °C for 8 hours.

  • Validation Check: Monitor via LC-MS. The superior leaving group ability of the iodide ensures complete conversion without the need for extreme temperatures that might degrade sensitive functional groups.

  • Deprotection (Downstream): Once isolated, the Boc group is cleanly removed by stirring the intermediate in a 1:4 mixture of Trifluoroacetic Acid (TFA) and DCM for 2 hours at room temperature, yielding the highly soluble, active morpholine-appended API.

Handling, Stability, and Storage Best Practices

Alkyl iodides are inherently sensitive to photolytic degradation. Exposure to UV or ambient light induces homolytic cleavage of the carbon-iodine bond, generating iodine radicals that rapidly dimerize to molecular iodine (I₂), turning the compound yellow or brown and degrading its purity.

  • Storage: Must be stored in amber glass vials or containers wrapped in foil at 2–8 °C.

  • Handling: Manipulate the reagent in fume hoods with standard laboratory lighting, minimizing prolonged exposure to direct light. If the reagent has turned dark brown, it can be "rescued" by dissolving in an organic solvent and washing with aqueous sodium bisulfite or sodium thiosulfate prior to use.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 217.26, tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate." PubChem. Available at:[Link]

  • Aversa, R., et al. "Biaryl amide compounds as kinase inhibitors." World Intellectual Property Organization, Patent WO2014151616A1, Novartis AG, 2014.
  • Goldstein, D. M., et al. "Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity." World Intellectual Property Organization, Patent WO2012170976A2, 2012.
Foundational

A Technical Guide to the Synthesis and Application of 4-Boc-2-(iodomethyl)morpholine: A Key Intermediate in Medicinal Chemistry

Introduction: The Versatility of the Morpholine Scaffold and the Utility of a Reactive Intermediate The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the Morpholine Scaffold and the Utility of a Reactive Intermediate

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its favorable physicochemical properties that often impart improved solubility, metabolic stability, and pharmacokinetic profiles to drug candidates.[1][2] Its presence in numerous approved drugs underscores its importance. The strategic functionalization of the morpholine ring allows for the exploration of vast chemical space in drug discovery programs.

This guide focuses on a specific, highly useful, yet not commonly cataloged derivative: tert-butyl 2-(iodomethyl)morpholine-4-carboxylate , more commonly referred to as 4-Boc-2-(iodomethyl)morpholine . While a dedicated CAS number for this compound is not readily found in major chemical databases, its direct precursor, 4-Boc-2-hydroxymethylmorpholine (CAS: 135065-69-9) , is commercially available.[3][4]

The significance of 4-Boc-2-(iodomethyl)morpholine lies in its enhanced reactivity. The conversion of the hydroxymethyl group to an iodomethyl group transforms the molecule into an excellent electrophile. The iodide is a superb leaving group, making the methylene carbon highly susceptible to nucleophilic attack. This unlocks a plethora of synthetic possibilities for covalently attaching the morpholine moiety to a wide range of molecular scaffolds, a critical step in the synthesis of novel therapeutics.[5] This guide provides a comprehensive overview of the synthesis, characterization, and strategic applications of this valuable, reactive intermediate.

Synthesis and Characterization: From Precursor to Product

The most direct and efficient method for preparing 4-Boc-2-(iodomethyl)morpholine is the iodination of its corresponding alcohol precursor, 4-Boc-2-hydroxymethylmorpholine. The Appel reaction is a classic and reliable method for such transformations, converting an alcohol to an alkyl halide under mild conditions.[6][7] This reaction proceeds via an S(_N)2 mechanism for primary and secondary alcohols, which ensures an inversion of configuration if the stereocenter were chiral.[8]

The reaction involves the in-situ formation of a phosphonium iodide species from triphenylphosphine and elemental iodine. This activates the hydroxyl group of the starting material, facilitating its displacement by the iodide ion. Imidazole is often added to facilitate the reaction.[9]

Proposed Synthetic Workflow

The conversion of the alcohol to the iodide is a straightforward and high-yielding process. The workflow is depicted below.

Synthetic Workflow cluster_0 Synthesis of 4-Boc-2-(iodomethyl)morpholine cluster_1 Post-Synthesis SM 4-Boc-2-hydroxymethylmorpholine (CAS: 135065-69-9) Reagents Reagents: Triphenylphosphine (PPh3) Iodine (I2) Imidazole Product 4-Boc-2-(iodomethyl)morpholine Reagents->Product Appel-type Iodination Dichloromethane (DCM) 0°C to Room Temperature Workup Aqueous Work-up (e.g., Na2S2O3 wash) Product->Workup Purification Purification (Silica Gel Chromatography) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

Caption: Synthetic workflow for the preparation of 4-Boc-2-(iodomethyl)morpholine.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on specific laboratory conditions and scale.

  • Reaction Setup: To a solution of 4-Boc-2-hydroxymethylmorpholine (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C (ice bath), add triphenylphosphine (1.5 eq.) and imidazole (2.0 eq.).

  • Addition of Iodine: To the stirred solution, add a solution of iodine (1.5 eq.) in DCM dropwise. The reaction mixture will typically turn from a dark iodine color to a pale yellow.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Aqueous Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 4-Boc-2-(iodomethyl)morpholine as a stable oil or solid.

Characterization

The structure and purity of the synthesized 4-Boc-2-(iodomethyl)morpholine should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the Boc group, the morpholine ring protons, and the characteristic downfield shift of the methylene protons adjacent to the iodine atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact mass of the molecule, verifying its elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum will show the characteristic C-H and C-O stretches of the morpholine ring and the strong carbonyl stretch of the Boc protecting group.

Physicochemical Data

Property4-Boc-2-hydroxymethylmorpholine (Starting Material)4-Boc-2-(iodomethyl)morpholine (Product - Predicted)
CAS Number 135065-69-9[3]Not available
Molecular Formula C₁₀H₁₉NO₄C₁₀H₁₈INO₃
Molecular Weight 217.26 g/mol [3]327.16 g/mol
Appearance White to off-white crystalline powder or oil[10]Colorless to pale yellow oil or solid
Solubility Soluble in dichloromethane, methanol, ethyl acetateSoluble in most organic solvents (DCM, THF, EtOAc)

Applications in Drug Discovery and Development

The primary utility of 4-Boc-2-(iodomethyl)morpholine is as a versatile building block for introducing the 2-substituted morpholine motif into more complex molecules. The iodomethyl group is a potent electrophilic handle for various nucleophilic substitution reactions.

Key Applications:
  • Alkylation of Heterocycles: Nitrogen-containing heterocycles (e.g., imidazoles, pyrazoles, triazoles) can be readily alkylated at a ring nitrogen by 4-Boc-2-(iodomethyl)morpholine to generate novel drug candidates.

  • Synthesis of Ethers and Thioethers: Alkoxides (R-O⁻) and thiolates (R-S⁻) can displace the iodide to form ether and thioether linkages, respectively. This is a common strategy for linking the morpholine scaffold to phenolic or thiophenolic moieties in drug molecules.

  • Formation of Carbon-Carbon Bonds: Soft carbon nucleophiles, such as enolates or organometallic reagents, can react with 4-Boc-2-(iodomethyl)morpholine to form new C-C bonds, extending the carbon skeleton.

Following the coupling reaction, the Boc (tert-butoxycarbonyl) protecting group can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) to reveal the secondary amine of the morpholine ring.[11] This free amine can then be further functionalized, for example, through acylation, reductive amination, or arylation, to build molecular complexity and fine-tune the pharmacological properties of the final compound. The morpholine ring itself often contributes positively to a molecule's ADME (absorption, distribution, metabolism, and excretion) properties.[12]

Conclusion

While not a commercially cataloged compound with a designated CAS number, 4-Boc-2-(iodomethyl)morpholine is a readily accessible and highly valuable intermediate for researchers in drug discovery and organic synthesis. Its preparation from the corresponding hydroxymethyl precursor via an Appel-type reaction is efficient and straightforward. The resulting iodinated compound provides a reactive handle for the strategic incorporation of the morpholine scaffold into a diverse array of potential therapeutic agents, making it an important tool in the arsenal of the medicinal chemist.

References

  • Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition in English, 14(12), 801–811.
  • Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]

  • Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2007). Highly cis-selective synthesis of iodo-aziridines using diiodomethyllithium and in situ generated N-Boc-imines.
  • NROChemistry. (2022, March 26). Appel Reaction [Video]. YouTube. [Link]

  • Pearson, W. H., & Hines, J. V. (2002). Chemistry of N-Boc-N-tert-butylthiomethyl-protected alpha-aminoorganostannanes: diastereoselective synthesis of primary beta-amino alcohols from alpha-aminoorganostannanes. The Journal of Organic Chemistry, 67(11), 3747–3757.
  • Giampieri, M., et al. (2020).
  • Organic-Synthesis.com. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction. Retrieved from [Link]

  • D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
  • Wu, X., et al. (2019). The iodine/DMSO catalytic system: a unified tool for the one-pot construction of heterocycles. Organic & Biomolecular Chemistry, 17(44), 9547-9566.
  • Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes. Retrieved from [Link]

  • Merkul, E., Boersch, C., Frank, W., & Müller, T. J. J. (2009). Three-Component Synthesis of N-Boc-4-iodopyrroles and Sequential One-Pot Alkynylation. Organic Letters, 11(10), 2269–2272.
  • Chen, X., & Wu, A. (2021). Recent advances in the synthesis of N-heterocycles from α-amino acids mediated by iodine.
  • Don, M., & Nudelman, A. (2014). Process for the preparation of iodides. U.S. Patent No. 8,822,516 B2. Washington, DC: U.S.
  • Rekka, E. A., & Kourounakis, P. N. (2000). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 7(11), 1079-1096.
  • PubChem. (n.d.). (R)-N-Boc-2-hydroxymethylmorpholine. Retrieved from [Link]

  • Knochel, P., & Gommermann, N. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Molecules, 27(22), 7953.
  • Jain, A., & Sahu, S. K. (2024).
  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752.
  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103569.

Sources

Exploratory

N-Boc-2-Iodomethyl Morpholine: A Critical Chiral Building Block in Modern Medicinal Chemistry

Executive Summary The integration of the morpholine pharmacophore into small-molecule drug candidates is a cornerstone strategy in medicinal chemistry for optimizing aqueous solubility, modulating basicity (pKa ~8.3), an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of the morpholine pharmacophore into small-molecule drug candidates is a cornerstone strategy in medicinal chemistry for optimizing aqueous solubility, modulating basicity (pKa ~8.3), and enhancing metabolic stability. The functionalization of the morpholine ring at the C2 position introduces a stereocenter, enabling the precise spatial orientation of appended molecular scaffolds. N-Boc-2-iodomethyl morpholine (CAS: 1418278-51-9)[1] has emerged as a premier chiral building block for this purpose. This whitepaper provides an in-depth technical analysis of its structural rationale, upstream synthesis, and downstream application, supported by self-validating experimental methodologies.

Structural Rationale and Chemical Profiling

The design of N-Boc-2-iodomethyl morpholine solves several synthetic challenges encountered during the late-stage functionalization of complex active pharmaceutical ingredients (APIs):

  • The Boc Protecting Group : The tert-butoxycarbonyl (Boc) group shields the secondary amine of the morpholine ring. This prevents unwanted self-condensation and nucleophilic interference during basic alkylation steps. It is highly stable to the basic conditions required for S_N2 reactions but can be orthogonally removed under mild acidic conditions (e.g., TFA or HCl)[2].

  • The Iodomethyl Electrophile : The primary carbon at the C2-methyl position is subject to mild steric hindrance from the adjacent morpholine oxygen and the bulky Boc group. Furthermore, the adjacent oxygen exerts an electron-withdrawing inductive effect that can decelerate nucleophilic attack. Substituting a standard chloride or bromide with an iodide leaving group compensates for this kinetic penalty. The highly polarizable C–I bond and the excellent leaving-group ability of the iodide anion dramatically accelerate S_N2 reactions, allowing them to proceed at lower temperatures and preserving the stereochemical integrity of the chiral center[3].

Upstream Synthesis and Precursor Generation

The synthesis of the chiral precursor, N-Boc-2-hydroxymethyl morpholine (CAS: 135065-69-9), typically begins with the asymmetric cyclization of chiral epichlorohydrin and N-benzylethanolamine[4]. This forms an N-benzyl-2-(hydroxymethyl)morpholine intermediate, which undergoes palladium-catalyzed debenzylation under a hydrogen atmosphere to yield the free amine[5]. Subsequent protection with di-tert-butyl dicarbonate (Boc


O) yields the Boc-protected alcohol as a colorless oil[2][6].

To convert this alcohol into the highly reactive iodomethyl derivative, a two-step Tosylation-Finkelstein sequence is preferred over the direct Appel reaction (I


, PPh

, imidazole) to avoid the tedious chromatographic removal of triphenylphosphine oxide on a preparative scale.

Pathway A 2-Hydroxymethyl morpholine B N-Boc-2-hydroxymethyl morpholine A->B (Boc)2O, Et3N DCM, 0°C to RT C N-Boc-2-(tosyloxymethyl) morpholine B->C TsCl, Et3N, DMAP DCM, RT D N-Boc-2-iodomethyl morpholine C->D NaI, Acetone Reflux (Finkelstein)

Fig 1: Stepwise synthesis of N-Boc-2-iodomethyl morpholine via a tosylate intermediate.

Detailed Methodologies: The Iodination Workflow

As a Senior Application Scientist, it is critical to implement protocols that are not only high-yielding but also self-validating. The following two-step procedure ensures the generation of high-purity N-Boc-2-iodomethyl morpholine.

Protocol A: Synthesis of N-Boc-2-(tosyloxymethyl)morpholine
  • Causality & Mechanism : Direct tosylation of the primary alcohol can be sluggish. The addition of 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, reacting with tosyl chloride to form a highly electrophilic N-tosylpyridinium intermediate, which rapidly transfers the tosyl group to the alcohol, suppressing side reactions[7].

  • Procedure :

    • Dissolve N-Boc-2-hydroxymethyl morpholine (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M) and cool to 0 °C.

    • Add triethylamine (1.5 equiv) and DMAP (0.1 equiv).

    • Slowly add p-toluenesulfonyl chloride (1.2 equiv) in portions. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validating IPC & Workup : Reaction completion is validated via TLC (Hexane:EtOAc 3:1). The highly UV-active tosylate product (R

    
     ~0.5) distinctly separates from the UV-inactive starting material. Quenching with 1M HCl removes residual DMAP and unreacted amine into the aqueous layer, ensuring the organic intermediate is primed for iodination without basic impurities.
    
Protocol B: Finkelstein Conversion to the Iodide
  • Causality & Mechanism : The Finkelstein reaction relies on the differential solubility of halide salts. Sodium iodide (NaI) is highly soluble in acetone, whereas sodium tosylate (NaOTs) is practically insoluble. This solubility gap drives the equilibrium strictly toward the iodinated product via Le Chatelier's principle.

  • Procedure :

    • Dissolve the crude tosylate intermediate (1.0 equiv) in anhydrous acetone (0.2 M).

    • Add sodium iodide (3.0 equiv) and heat the mixture to mild reflux (60 °C) for 12 hours.

  • Self-Validating IPC & Workup : This is a visually self-indicating system. The continuous precipitation of sodium tosylate as a dense white solid visually confirms the forward progression of the S_N2 displacement. Filtration of this salt directly quantifies conversion efficiency prior to LC-MS validation. Evaporation of the filtrate and partitioning between EtOAc and water yields the target N-Boc-2-iodomethyl morpholine[3].

Quantitative Analysis of Leaving Group Kinetics

To justify the selection of the iodomethyl variant over cheaper alternatives, we must evaluate the reaction kinetics. The table below summarizes the relative S_N2 reaction rates and operational parameters for various leaving groups at the morpholine C2-methyl position.

Leaving GroupRelative S_N2 RateElectrophilicityPrimary Byproduct RiskOptimal Reaction Temp
Chloride (-Cl) 1x (Baseline)LowMinimal80–100 °C
Bromide (-Br) ~50xModerateE2 Elimination (Minor)60–80 °C
Tosylate (-OTs) ~100xHighSulfonate hydrolysis40–60 °C
Iodide (-I) ~200x Very High Light degradation20–50 °C

Table 1: Quantitative comparison of leaving group efficacy. The 200-fold increase in reactivity for the iodide allows for ambient or mildly heated alkylations, preserving sensitive functional groups on the nucleophile.

Downstream Application in Targeted Therapeutics

The primary utility of N-Boc-2-iodomethyl morpholine is the functionalization of heteroaryl phenols or amines to construct potent kinase inhibitors. For instance, morpholine appendages are critical in the design of Bruton's Tyrosine Kinase (BTK) inhibitors[8] and Raf kinase inhibitors[7], where the morpholine oxygen acts as a hydrogen bond acceptor in the kinase hinge region.

Protocol C: S_N2 Alkylation of a Phenolic Pharmacophore
  • Causality & Mechanism : Potassium carbonate (K

    
    CO
    
    
    
    ) in N,N-Dimethylformamide (DMF) is the optimal system for this coupling. DMF, a polar aprotic solvent, heavily solvates the potassium cation but leaves the phenoxide anion "naked" and highly nucleophilic.
  • Self-Validating System : The reaction is validated by a distinct color shift; the initial deep yellow/orange of the phenoxide solution fades as the alkylation consumes the anion. Pouring the completed reaction into ice-water crashes out the Boc-protected scaffold as a filterable solid, simultaneously stripping away the DMF and inorganic salts.

Alkylation E N-Boc-2-iodomethyl morpholine G Boc-Protected Scaffold E->G K2CO3, DMF 60°C, SN2 F Heteroaryl Phenol (Nucleophile) F->G K2CO3, DMF 60°C, SN2 H Active Kinase Inhibitor (API) G->H TFA, DCM Deprotection

Fig 2: SN2 alkylation workflow integrating the morpholine pharmacophore into a kinase inhibitor.

Conclusion

N-Boc-2-iodomethyl morpholine represents a highly optimized electrophilic building block. By leveraging the superior leaving group kinetics of the iodide and the robust protection of the Boc group, medicinal chemists can execute high-yielding, stereospecific late-stage alkylations. The self-validating protocols detailed herein ensure reproducible integration of the morpholine pharmacophore into next-generation targeted therapeutics.

References

Sources

Foundational

Strategic Deployment of 2-Substituted Morpholines in Medicinal Chemistry

Executive Summary In the high-stakes arena of lead optimization, the morpholine ring acts as a "privileged scaffold," offering a unique balance of lipophilicity, solubility, and metabolic stability. However, the unsubsti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes arena of lead optimization, the morpholine ring acts as a "privileged scaffold," offering a unique balance of lipophilicity, solubility, and metabolic stability. However, the unsubstituted morpholine is often a metabolic liability, susceptible to rapid oxidative metabolism.

This guide focuses on 2-substituted morpholine derivatives , a structural class that solves two critical problems simultaneously:

  • Metabolic Armor: Substitution at the C2 position (adjacent to the oxygen) sterically hinders oxidative degradation and modulates the electronic environment of the ring.

  • Vector Control: The C2 stereocenter provides a specific vector for projecting pharmacophores into chiral pockets, a feature absent in achiral morpholine linkers.

Part 1: Physicochemical & Metabolic Profile

The "Morpholine Advantage" vs. Piperidine

While piperidine is a common basic amine (pKa ~11.0), it often suffers from excessive lipophilicity and rapid metabolism. Morpholine introduces an ether oxygen, which lowers the pKa and increases polarity.

PropertyPiperidineMorpholine2-Substituted MorpholineImpact on Drug Design
pKa (Conj. Acid) ~11.0~8.3 - 8.5~8.0 - 8.4 Closer to physiological pH; improved membrane permeability and reduced lysosomal trapping.
LogP HighModerateTunable Oxygen lowers LogP; C2-substituents allow precise lipophilicity tuning.
H-Bonding Donor/AcceptorDonor/2x AcceptorEnhanced The ether oxygen is a weak acceptor; C2-substitution can orient this interaction.
Metabolic Risk High (Oxidation)Moderate (N-dealkylation)Low C2-substitution blocks P450 oxidation at the most vulnerable carbon adjacent to oxygen.
Metabolic Stability Mechanism

The morpholine ring is susceptible to metabolism primarily at the carbon atoms alpha to the heteroatoms.

  • N-dealkylation: Common, but often pharmacologically active.

  • Ring Oxidation: Occurs at C2 or C3. Substitution at C2 creates a steric shield, significantly prolonging half-life (

    
    ).
    

MetabolicStability cluster_0 Unsubstituted Morpholine cluster_1 2-Substituted Morpholine M_Unsub Morpholine Core CYP CYP450 Oxidation M_Unsub->CYP Vuln. at C2/C3 Metabolite Ring Opening / Lactam Formation CYP->Metabolite M_Sub 2-Substituted Morpholine Block Steric Shield (C2-R) M_Sub->Block Blocks CYP Access Stable Metabolically Stable Block->Stable

Figure 1: Comparison of metabolic susceptibility. C2-substitution effectively blocks the primary oxidation site adjacent to the ether oxygen.

Part 2: Synthetic Architectures

Synthesis of 2-substituted morpholines has historically relied on the "Chiral Pool" approach. However, modern drug discovery demands modularity. We present two distinct pathways: the Traditional Chiral Pool (robust, scalable) and the Modern SnAP Reagent (modular, high-throughput).

Path A: The Chiral Pool (Traditional)

This route utilizes chiral amino acids or amino alcohols. It is ideal for large-scale synthesis of specific enantiomers but lacks flexibility for library generation.

  • Key Steps: Acylation of chiral amino alcohol

    
     Cyclization (often requiring harsh conditions or multiple steps).
    
  • Example: Synthesis of Reboxetine (See Case Studies).

Path B: The Modular Revolution (SnAP Reagents)

Developed by the Bode group, SnAP (Stannyl Amine Protocol) reagents allow for the one-step formation of saturated N-heterocycles from aldehydes. This is the preferred method for medicinal chemistry libraries as it allows the rapid "morpholinylation" of diverse aldehyde vectors.

SnAP_Synthesis Aldehyde Aldehyde (R-CHO) Imine Imine Intermediate Aldehyde->Imine Condensation SnAP SnAP Reagent (Amino-Stannane) SnAP->Imine Condensation Copper Cu(OTf)2 Catalyst Imine->Copper Radical Gen. Product 2-Substituted Morpholine Copper->Product Cyclization

Figure 2: The SnAP reagent workflow allows for the rapid conversion of aldehydes into 2-substituted morpholines in a single pot.[1]

Part 3: Detailed Experimental Protocol

Method: Modular Synthesis via SnAP Reagents Objective: Synthesis of a library of 2-substituted morpholines from aromatic aldehydes.

Rationale

Unlike traditional cyclization which requires pre-functionalized chiral amino alcohols, this protocol uses ubiquitous aldehydes. It proceeds via a copper-mediated radical cyclization of an imine intermediate.[1]

Reagents & Equipment[1][2][3][4]
  • SnAP-M Reagent: 2-((tributylstannyl)methoxy)ethan-1-amine.

  • Substrate: Diverse aromatic/aliphatic aldehydes (1.0 equiv).[2]

  • Catalyst: Copper(II) triflate [Cu(OTf)₂].

  • Ligand/Base: 2,6-Lutidine.[1][2]

  • Solvent: Dichloromethane (DCM) and Hexafluoroisopropanol (HFIP).

  • Purification: Silica gel flash chromatography.[3]

Step-by-Step Methodology
  • Imine Formation (Condensation):

    • In a flame-dried vial, dissolve the aldehyde (0.50 mmol, 1.0 equiv) in anhydrous DCM (2.5 mL).

    • Add SnAP-M Reagent (0.50 mmol, 1.0 equiv) and 4Å molecular sieves (approx. 100 mg).

    • Stir at room temperature for 2–4 hours. Validation: Monitor by TLC or NMR for the disappearance of the aldehyde peak.

    • Filter the mixture through a plug of Celite to remove sieves and concentrate in vacuo to obtain the crude imine.

  • Cyclization (Radical Propagation):

    • Redissolve the crude imine in a mixture of DCM and HFIP (4:1 ratio, 0.05 M concentration).

    • Add 2,6-Lutidine (0.50 mmol, 1.0 equiv).

    • Add Cu(OTf)₂ (0.50 mmol, 1.0 equiv) in one portion. Note: The solution will turn deep blue/green.

    • Stir vigorously at room temperature for 12 hours under an inert atmosphere (N₂ or Ar).

  • Work-up and Purification:

    • Quench the reaction with aqueous NH₄OH (10%) to chelate copper salts.

    • Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purify via flash column chromatography (typically MeOH/DCM gradient).

  • Self-Validating Checkpoint:

    • 1H NMR: Look for the disappearance of the imine proton (~8.5 ppm) and the appearance of the morpholine ring protons (multiplets at 2.8–4.0 ppm). The C2-proton is diagnostic, usually appearing as a doublet of doublets around 4.5 ppm depending on the substituent.

Part 4: Case Studies in Drug Discovery

Reboxetine (Edronax)[6][7][8]
  • Therapeutic Area: Antidepressant (NRI).[4][5]

  • Structure: (S,S)-2-[α-(2-ethoxyphenoxy)benzyl]morpholine.[6]

  • Significance: Reboxetine demonstrates the power of the 2-substituted morpholine to create a rigid, chiral scaffold that orients two bulky aromatic groups (the benzyl and the phenoxy) into a precise pharmacophore.

  • Synthesis Insight: The commercial synthesis relies on the "Chiral Pool" strategy, starting from (S)-3-amino-1,2-propanediol to establish the C2 stereocenter early, ensuring >99% ee.

Aprepitant (Emend)
  • Therapeutic Area: Antiemetic (NK1 Receptor Antagonist).

  • Structure: Contains a 2-(R)-[1-(R)-3,5-bis(trifluoromethyl)phenylethoxy]-3-(S)-(4-fluoro)phenylmorpholine core.[7]

  • Significance: This is a masterclass in steric crowding. The 2-substituted morpholine core is heavily functionalized to lock the conformation.

  • Synthesis Insight: Merck developed a Crystallization-Induced Dynamic Resolution (CIDR) to set the stereochemistry of the morpholine ring, converting a mixture of diastereomers into a single pure isomer in high yield. This highlights the stability and crystallinity often imparted by this scaffold.

References

  • Voigtritter, K., et al. (2014). SnAP Reagents for the Synthesis of Piperazines and Morpholines. Journal of Organic Chemistry. Link

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Link

  • Hale, J. J., et al. (2003). Efficient synthesis of NK1 receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation.[8] Journal of the American Chemical Society. Link

  • Ghorai, M. K., et al. (2011).[3] Commercial Synthesis of (S,S)-Reboxetine Succinate.[3][6][9] Organic Process Research & Development. Link

  • BenchChem. (2025). Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. Link

Sources

Exploratory

Comprehensive Technical Guide on 4-Boc-2-(iodomethyl)-morpholine: Synthesis, Properties, and Applications in Drug Discovery

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In modern medicinal chemistry, the morpholine ring is a privileged scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the morpholine ring is a privileged scaffold, frequently deployed to improve the aqueous solubility, metabolic stability, and pharmacokinetic profiles of drug candidates. 4-Boc-2-(iodomethyl)-morpholine (IUPAC: tert-Butyl 2-(iodomethyl)morpholine-4-carboxylate) is a highly versatile, electrophilic building block used to graft this morpholine moiety onto complex molecular architectures [1].

By strategically combining a robust protecting group (Boc) with a highly reactive leaving group (iodide), this molecule allows for precise, regioselective alkylation in late-stage drug functionalization. This whitepaper details the physicochemical properties, mechanistic utility, and validated synthetic protocols for handling this critical reagent.

Physicochemical Properties & Structural Data

Accurate molecular characterization is the foundation of reproducible synthesis. The structural and physical parameters of 4-Boc-2-(iodomethyl)-morpholine[2, 3] are summarized below:

PropertyValue
Chemical Name 4-Boc-2-(iodomethyl)-morpholine
IUPAC Name tert-Butyl 2-(iodomethyl)morpholine-4-carboxylate
CAS Number 1418278-51-9
Molecular Formula C10H18INO3
Molecular Weight 327.16 g/mol
SMILES String CC(C)(C)OC(=O)N1CCOC(C1)CI
Appearance Pale yellow to off-white solid/oil
Reactivity Profile Strong electrophile (Alkylating agent)

Mechanistic Insights: Scaffold Design and Causality

As an application scientist, it is crucial to understand why a reagent is designed a certain way, rather than just knowing its formula. The architecture of 4-Boc-2-(iodomethyl)-morpholine is optimized for two distinct chemical phases: protection and conjugation .

  • The Boc (tert-butyloxycarbonyl) Group: The secondary amine of the morpholine ring is protected by a Boc group. This choice is highly intentional. The Boc group is stable under basic and nucleophilic conditions, preventing the morpholine nitrogen from acting as a competing nucleophile (which would lead to undesirable self-polymerization or cross-reactivity). Furthermore, it imparts lipophilicity, making the intermediate highly soluble in organic solvents (like DCM or EtOAc) and easily purifiable via standard normal-phase silica gel chromatography.

  • The Iodomethyl Moiety: The -CH2I group serves as the reactive warhead. Iodine is a large, highly polarizable atom, which makes the carbon-iodine (C-I) bond relatively weak and highly susceptible to nucleophilic attack. Compared to its chloro- or bromo- analogs, the iodomethyl derivative exhibits vastly superior kinetics in bimolecular nucleophilic substitution (

    
    ) reactions, allowing for milder reaction conditions that preserve sensitive functional groups on the target drug scaffold.
    

Synthetic Methodologies and Workflows

Direct conversion of primary alcohols to iodides can sometimes yield complex mixtures due to the harsh reagents involved (e.g., Appel reaction conditions). To ensure a self-validating, high-yield system, the industry standard relies on a two-step activation-displacement protocol.

Experimental Protocol: Synthesis via Finkelstein Reaction

Phase 1: Mesylation (Activation of the Precursor)

  • Preparation: Dissolve 4-Boc-2-(hydroxymethyl)morpholine (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: DCM provides excellent solubility for both the starting material and the subsequent mesylate, while the argon atmosphere prevents moisture from hydrolyzing the highly reactive methanesulfonyl chloride.

  • Base Addition: Add Triethylamine (TEA, 1.5 eq) and cool the reaction flask to 0°C using an ice bath.

    • Causality: TEA acts as an acid scavenger to neutralize the HCl generated during the reaction. Cooling the system suppresses exothermic runaway and prevents elimination side-reactions.

  • Activation: Dropwise add Methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Workup: Quench with saturated aqueous

    
    , extract with DCM, dry over anhydrous 
    
    
    
    , and concentrate in vacuo to yield the intermediate 4-Boc-2-(mesyloxymethyl)morpholine.

Phase 2: Iodination (The Finkelstein Reaction)

  • Solvent Selection: Dissolve the crude mesylate in anhydrous Acetone.

  • Nucleophilic Substitution: Add Sodium Iodide (NaI, 3.0 eq).

    • Causality: Acetone is specifically chosen as the solvent due to a thermodynamic driving force. NaI is highly soluble in acetone, but the byproduct (sodium mesylate) is insoluble. As sodium mesylate precipitates out of the solution, it drives the equilibrium entirely toward the alkyl iodide via Le Chatelier's principle.

  • Reflux: Heat the mixture to reflux (approx. 60°C) for 12-16 hours. Monitor completion via LC-MS.

  • Isolation: Cool to room temperature, filter off the precipitated sodium salts, and concentrate the filtrate. Purify via flash chromatography (Hexanes/Ethyl Acetate) to isolate pure 4-Boc-2-(iodomethyl)-morpholine [4].

Synthesis A 4-Boc-2-(hydroxymethyl) morpholine B Mesylation (MsCl, TEA, DCM) A->B C 4-Boc-2-(mesyloxymethyl) morpholine B->C D Finkelstein Reaction (NaI, Acetone, Reflux) C->D E 4-Boc-2-(iodomethyl) morpholine (Target) D->E

Synthetic workflow for 4-Boc-2-(iodomethyl)-morpholine via mesylate intermediate.

Applications in Bioconjugation and Drug Discovery

Once synthesized, 4-Boc-2-(iodomethyl)-morpholine is primarily used to alkylate heteroatoms (amines, thiols, or phenols) on target pharmacophores. The morpholine ring is a classic bioisostere used to modulate the


 of a drug, often improving its binding affinity to kinase domains or enhancing its blood-brain barrier (BBB) permeability.
Standard Alkylation and Deprotection Workflow

When reacting this building block with a target scaffold (e.g., a primary amine on a kinase inhibitor core), the reaction is typically carried out in a polar aprotic solvent (like DMF or Acetonitrile) using a mild base (like


 or 

). Following the

coupling, the Boc group must be removed to unmask the secondary amine of the morpholine ring, which is often required for hydrogen bonding in the target biological receptor.

Application A 4-Boc-2-(iodomethyl)morpholine + Target Nucleophile (R-NH2 / R-OH) B SN2 Alkylation (Cs2CO3, DMF, 80°C) A->B C Boc-Protected Morpholine Conjugated Scaffold B->C D Acidic Deprotection (TFA in DCM or HCl in Dioxane) C->D E Free Morpholine Derivative (Active Pharmacophore) D->E

Downstream application workflow: SN2 alkylation followed by acidic Boc deprotection.

Handling, Stability, and Storage Protocols

Alkyl iodides are inherently sensitive compounds. The weak C-I bond that makes 4-Boc-2-(iodomethyl)-morpholine such an excellent electrophile also makes it susceptible to degradation.

  • Light Sensitivity: Exposure to UV or ambient light can cause homolytic cleavage of the C-I bond, releasing elemental iodine (

    
    ). This is visually indicated by the material turning from pale yellow to a deep brown or purple hue.
    
  • Storage Rules: The compound must be stored at 2-8°C (refrigerated) in an amber or foil-wrapped vial to protect it from light.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation and moisture absorption.

References

  • Lead Sciences. tert-Butyl 2-(iodomethyl)morpholine-4-carboxylate (CAS 1418278-51-9) Product Specifications. Retrieved from:[Link]

  • ChemSigma. Distributor of[1418278-51-9] / 4-Boc-2-(iodomethyl)-morpholine. Retrieved from:[Link]

Foundational

The Chiral Morpholine Scaffold: Technical Guide to (S)- vs. (R)-4-Boc-2-(iodomethyl)morpholine

Executive Summary The morpholine ring is a "privileged scaffold" in medicinal chemistry, valued for its ability to improve the solubility, metabolic stability, and pharmacokinetic profile of drug candidates.[1][2] Among...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The morpholine ring is a "privileged scaffold" in medicinal chemistry, valued for its ability to improve the solubility, metabolic stability, and pharmacokinetic profile of drug candidates.[1][2] Among its derivatives, 4-Boc-2-(iodomethyl)morpholine represents a high-value chiral synthon. The iodine moiety serves as a reactive "warhead" for nucleophilic substitution, allowing the precise installation of the morpholine ring onto complex pharmacophores.

This guide analyzes the (S)- and (R)-enantiomers of this molecule, detailing their stereoselective synthesis, reactivity profiles, and critical quality attributes (CQAs) for drug development.

Part 1: Structural & Stereochemical Analysis

The Molecule[1][3][4][5]
  • IUPAC Name: tert-butyl 2-(iodomethyl)morpholine-4-carboxylate

  • Molecular Formula:

    
    
    
  • Key Features:

    • N-Boc Group: Protects the secondary amine, preventing side reactions and allowing for orthogonal deprotection (acid-labile).

    • Iodomethyl Group (

      
      ):  A primary alkyl iodide at the C2 position. It is a soft electrophile, highly reactive toward 
      
      
      
      displacement.
    • Chiral Center (C2): The stereocenter defining the spatial arrangement of the iodomethyl arm.

Stereochemical Conformation

The morpholine ring predominantly adopts a chair conformation to minimize torsional strain.

  • Equatorial vs. Axial: In the lowest energy conformation, the bulky N-Boc group and the C2-iodomethyl group tend to adopt equatorial positions to minimize 1,3-diaxial interactions.

  • Biological Impact: The difference between the (S)- and (R)-enantiomers is not merely optical; it dictates the vector of the morpholine ring when attached to a drug target. Binding pockets in enzymes (e.g., kinases) or receptors (e.g., GPCRs) are chiral environments; the "wrong" enantiomer can lead to a complete loss of potency or off-target toxicity.

Part 2: Synthetic Pathways (The "How-To")

The synthesis of enantiopure 4-Boc-2-(iodomethyl)morpholine relies on Chiral Pool Synthesis , utilizing optically active epichlorohydrin as the starting material. This approach avoids the yield losses associated with chiral resolution of racemates.

The Retrosynthetic Logic

The target iodide is almost invariably synthesized from its alcohol precursor: 4-Boc-2-hydroxymethylmorpholine .

  • (S)-Epichlorohydrin

    
     (S)-Alcohol 
    
    
    
    (S)-Iodide
  • (R)-Epichlorohydrin

    
     (R)-Alcohol 
    
    
    
    (R)-Iodide

Note: The conversion of the exocyclic primary alcohol to the iodide does not affect the C2 stereocenter; therefore, the configuration is retained.

Validated Synthetic Workflow

Below is the high-contrast flow diagram for the synthesis of the (S)-enantiomer.

SynthesisWorkflow Epi (S)-Epichlorohydrin (Chiral Pool) Inter Intermediate Diol Epi->Inter Ring Opening Amino 2-Aminoethanol Amino->Inter Cyc Cyclization (Acid cat.) Inter->Cyc Prot Boc Protection ((Boc)2O) Cyc->Prot Alc (S)-4-Boc-2- hydroxymethylmorpholine Prot->Alc Act Activation (Mesylation) Alc->Act Prod TARGET: (S)-4-Boc-2- (iodomethyl)morpholine Act->Prod Finkelstein (NaI)

Figure 1: Step-wise synthesis from (S)-Epichlorohydrin to the target iodide. Configuration is retained throughout.

Detailed Protocol: Alcohol to Iodide Conversion

While the Appel reaction (


) is common in academic papers, the Sulfonate Displacement (Mesylate/Finkelstein)  route is preferred for robustness and scalability in drug development.

Target: Synthesis of (S)-4-Boc-2-(iodomethyl)morpholine from (S)-4-Boc-2-hydroxymethylmorpholine.

Reagents:

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (

    
    )
    
  • Sodium Iodide (NaI)

  • Solvents: Dichloromethane (DCM), Acetone (dry).

Step-by-Step Methodology:

  • Activation (Mesylation):

    • Dissolve (S)-4-Boc-2-hydroxymethylmorpholine (1.0 eq) in anhydrous DCM at 0°C under nitrogen.

    • Add

      
       (1.5 eq) followed by dropwise addition of MsCl (1.2 eq).
      
    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane). The polar alcohol spot should disappear, replaced by the less polar mesylate.

    • Workup: Wash with water, brine, dry over

      
      , and concentrate. Use the crude mesylate immediately (unstable on silica).
      
  • Iodination (Finkelstein):

    • Dissolve the crude mesylate in anhydrous Acetone (0.2 M concentration).

    • Add Sodium Iodide (NaI) (5.0 eq). Note: Excess NaI drives the equilibrium.

    • Reflux the mixture (approx. 60°C) for 12–18 hours.

    • Mechanism:[3][4][5] Classical

      
       substitution. The iodide ion displaces the mesylate leaving group.
      
    • Workup: Cool to RT. Filter off the precipitated salts (sodium mesylate). Concentrate the filtrate. Dissolve residue in

      
      , wash with 
      
      
      
      (to remove iodine color) and brine.
    • Purification: Flash column chromatography (usually 10-20% EtOAc in Hexane).

Yield Expectation: 85–92% over two steps.

Part 3: Reactivity Profile & Applications

The iodomethyl group is a "soft" electrophile, making it ideal for alkylating "soft" nucleophiles (sulfur, nitrogen) without affecting the "hard" Boc-carbonyl.

Divergent Synthesis Map

This diagram illustrates how the target molecule serves as a hub for creating diverse drug-like scaffolds.

ReactivityMap Core (S)-4-Boc-2- (iodomethyl)morpholine Phenol Phenols (Ar-OH) Core->Phenol + K2CO3 / DMF Amine Secondary Amines Core->Amine + DIPEA / MeCN Thiol Thiols (R-SH) Core->Thiol + NaH / THF Radical Radical Precursor Core->Radical AIBN / Bu3SnH Prod1 Morpholine Ethers (e.g., GPCR Ligands) Phenol->Prod1 Prod2 Ethylenediamine analogs (Kinase Inhibitors) Amine->Prod2 Prod3 Thioethers (Metabolic Probes) Thiol->Prod3 Prod4 Ring Expansion/Fusion Radical->Prod4

Figure 2: Reactivity profile showing


 displacement pathways.
Key Applications
  • Kinase Inhibitors: The morpholine moiety is frequently used to bind to the hinge region or solvent-exposed areas of kinases (e.g., Gefitinib analogs). The (S)-enantiomer often provides superior selectivity due to precise vector alignment.

  • Antibacterials: Analogs of Linezolid (oxazolidinones) often incorporate morpholine rings. The stereochemistry at the linker position is critical for ribosomal binding.

  • Neuroscience: Morpholine derivatives are common in SSRIs and MAO inhibitors. The lipophilicity of the Boc-protected intermediate allows for blood-brain barrier (BBB) penetration studies before deprotection.

Part 4: Quality Control & Analytical Standards

Trustworthiness in chemical biology requires rigorous validation of identity and purity.

Enantiomeric Purity (ee%)

Distinguishing (S) from (R) requires chiral chromatography.[3] Standard reverse-phase HPLC will not separate them.

  • Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose derivatives).

  • Mobile Phase: Hexane : Isopropanol (90:10) or Heptane : Ethanol.

  • Detection: UV at 210 nm (weak absorption due to lack of conjugation; use refractive index if available).

  • Acceptance Criteria: >98% ee for pharmaceutical intermediates.

Chemical Stability[7]
  • Light Sensitivity: Alkyl iodides are light-sensitive (liberating

    
    , turning yellow/brown). Store in amber vials wrapped in foil.
    
  • Thermal Stability: Stable at room temperature for weeks if pure. Avoid prolonged heating >80°C to prevent elimination to the alkene (exocyclic double bond formation).

Comparison Table: (S) vs (R)
Feature(S)-Enantiomer(R)-Enantiomer
CAS Number (Alcohol Precursor) 714971-28-5135065-69-9
Starting Material (S)-Epichlorohydrin(R)-Epichlorohydrin
Optical Rotation

(solvent dependent)

(solvent dependent)
Biological Trend Often preferred for kinase selectivityOften preferred for metabolic stability
Cost Generally lower (higher demand/supply)Slightly higher

References

  • Synthesis of Morpholine Scaffolds: Title: "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity."[1][2] Source: Medicinal Research Reviews (2020).[1] URL:[Link]

  • Epichlorohydrin Chiral Pool Chemistry: Title: "Use of (S)-Epichlorohydrin in the synthesis of pharmaceutical intermediates."[6] Source: Tetrahedron: Asymmetry (2006). URL:[Link]

  • Boc-Deprotection & Stability: Title: "Iodine-Mediated Neutral and Selective N-Boc Deprotection." Source: Semantic Scholar (2013). URL:[Link]

  • General Reactivity of Morpholines: Title: "Medicinal chemistry of 2,2,4-substituted morpholines." Source: PubMed (NIH). URL:[Link]

Sources

Exploratory

Technical Guide: Iodine-Functionalized Morpholine Scaffolds

This is a comprehensive technical guide on Iodine-Functionalized Morpholine Scaffolds , designed for researchers in medicinal chemistry and drug discovery. Design, Synthesis, and Application in Drug Discovery Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide on Iodine-Functionalized Morpholine Scaffolds , designed for researchers in medicinal chemistry and drug discovery.

Design, Synthesis, and Application in Drug Discovery

Executive Summary & Strategic Value

Morpholine is a privileged pharmacophore in medicinal chemistry, valued for its ability to modulate lipophilicity (


), improve water solubility, and act as a metabolic handle. The introduction of an iodine atom onto the morpholine scaffold—either directly on the ring or on an attached aryl pendant—transforms this passive solubilizing group into a reactive synthetic hub .

Key Technical Insight: Unlike chloro- or bromo-analogs, iodine-functionalized morpholines are rarely final drug targets due to the lability of the C–I bond. Instead, they serve as high-value divergent intermediates . They allow late-stage diversification via palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig) or serve as precursors for radiolabeling (


, 

,

) in SPECT/PET imaging agents.

Scope of this Guide:

  • Structural Classes: Distinguishing between stable aryl-iodides and reactive ring-iodinated species.

  • Synthesis: Validated protocols for N-aryl iodination and iodine-mediated cyclization.

  • Applications: Cross-coupling workflows and radiochemistry.

Structural Classification & Stability

Before attempting synthesis, it is critical to distinguish between the three primary classes of iodinated morpholines based on chemical stability.

ClassStructure DescriptionStability ProfilePrimary Application
Type A:

-(Iodophenyl)morpholines
Iodine attached to an aryl ring bonded to the morpholine nitrogen.High. Stable to air/moisture; shelf-stable solid.Standard building block for cross-coupling.
Type B: Iodomethyl-morpholines Iodine on an alkyl side chain (e.g., 2-iodomethyl).Moderate. Prone to nucleophilic displacement (

).
Intermediate for installing side-chains.
Type C: Ring-Iodinated Morpholines Iodine directly on the

ring carbons (C2/C3).
Low/Transient.

-Halo ethers are highly reactive and prone to hydrolysis/elimination.
Generated in situ for immediate reaction; rarely isolated.

Critical Note: Do not attempt to isolate simple 2-iodo or 3-iodomorpholines (Type C) unless electron-withdrawing groups (e.g., carbonyls in morpholin-3-one) are present to stabilize the C–I bond.

Synthetic Protocols

Protocol A: Synthesis of Type A Scaffolds (N-Aryl Iodides)

Target: 4-(4-Iodophenyl)morpholine This is the most robust scaffold for medicinal chemistry libraries.

Mechanism: Nucleophilic Aromatic Substitution (


) or Buchwald-Hartwig Amination.
Reagents:  1-Fluoro-4-iodobenzene, Morpholine, 

, DMSO.

Step-by-Step Methodology:

  • Charge: To a 250 mL round-bottom flask, add 1-fluoro-4-iodobenzene (10.0 mmol, 2.22 g) and anhydrous DMSO (20 mL).

  • Base Addition: Add powdered anhydrous

    
     (15.0 mmol, 2.07 g). Stir to create a suspension.
    
  • Nucleophile Addition: Add morpholine (12.0 mmol, 1.05 mL) dropwise via syringe.

  • Reaction: Heat the mixture to 100 °C for 12–16 hours under an argon atmosphere. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the fluoride starting material.

  • Workup: Cool to room temperature. Pour into ice-cold water (100 mL). The product typically precipitates as a white/off-white solid.

  • Purification: Filter the solid, wash with copious water, and dry under vacuum. Recrystallize from ethanol if necessary.

  • Yield Expectations: 85–95%.

  • Characterization:

    
     NMR (CDCl3) shows characteristic AA'BB' para-substitution pattern and morpholine peaks at 
    
    
    
    3.8 (O-CH2) and 3.1 (N-CH2).
Protocol B: Synthesis of Type B Scaffolds (Iodine-Mediated Cyclization)

Target: 2-(Iodomethyl)morpholine derivatives This advanced method builds the morpholine ring and installs the iodine atom simultaneously using "iodocyclization."

Mechanism: Electrophilic activation of an alkene by


, followed by intramolecular nucleophilic attack by the pendant hydroxyl group.

Step-by-Step Methodology:

  • Precursor: Start with N-allyl-N-(2-hydroxyethyl)-4-toluenesulfonamide (prepared from allylamine and tosyl chloride/ethylene oxide).

  • Reaction Setup: Dissolve the precursor (1.0 mmol) in dry

    
     (10 mL) or 
    
    
    
    .
  • Iodination: Add

    
     (3.0 mmol) followed by solid Iodine (
    
    
    
    , 1.2 mmol) at 0 °C.
  • Cyclization: Allow to warm to room temperature and stir for 4–6 hours in the dark.

  • Quench: Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine (solution turns from violet to colorless).
    
  • Extraction: Extract with DCM, dry over

    
    , and concentrate.
    
  • Result: This yields the 2-(iodomethyl)-N-tosylmorpholine . The iodine is now a handle for further substitution (e.g., with azides or amines).

Mechanistic Visualization

Figure 1: Iodine-Mediated Cyclization Pathway

The following diagram illustrates the mechanistic logic of Protocol B, showing the "5-exo-trig" vs "6-endo-trig" competition. For morpholines, we drive the reaction toward the 6-membered ring.

Iodocyclization Start N-Allyl-N-(2-hydroxyethyl)amine Iodonium Iodonium Intermediate (Bridged C-I-C) Start->Iodonium + I2 / NaHCO3 Electrophilic Activation Transition Nu: Attack (OH group) 6-endo-trig Cyclization Iodonium->Transition Intramolecular Product 2-(Iodomethyl)morpholine Transition->Product Ring Closure - H+

Caption: Mechanism of iodine-mediated cyclization. The alkene reacts with iodine to form an iodonium ion, which is intercepted by the hydroxyl oxygen to close the morpholine ring.

Reactivity & Applications

Once synthesized, the iodine-functionalized morpholine is a gateway to complexity.

Cross-Coupling Matrix
Reaction TypeCoupling PartnerCatalyst SystemProduct Outcome
Suzuki-Miyaura Aryl Boronic Acids

,

Biaryl-morpholines (Solubility + Potency)
Sonogashira Terminal Alkynes

,

Alkyne-linked morpholines (Rigid linkers)
Buchwald-Hartwig Amines/Amides

, XPhos
Aminated morpholines (High N-content)
Heck Acrylates/Styrenes

,

Alkenyl-morpholines
Figure 2: Divergent Synthesis Workflow

This flowchart demonstrates how a single iodinated scaffold feeds into multiple drug discovery pipelines.

DivergentSynthesis Core 4-(4-Iodophenyl)morpholine (The Hub) Suzuki Suzuki Coupling (+ Ar-B(OH)2) Core->Suzuki Sono Sonogashira (+ R-C≡CH) Core->Sono Radio Radio-labeling (+ [123I]NaI / Cu) Core->Radio Biaryl Biaryl Inhibitors (e.g., Kinase Inhibitors) Suzuki->Biaryl Linker Rigid Linker Systems (PROTACs) Sono->Linker Tracer SPECT/PET Tracer (Imaging Agents) Radio->Tracer

Caption: Divergent synthesis strategy using the iodophenyl-morpholine scaffold as a central hub for generating library diversity or imaging agents.

References

  • Synthesis of Antitricyclic Morpholine Derivatives through Iodine(III)-Mediated Intramolecular Umpolung Cycloaddition of Olefins. Journal of Organic Chemistry, 2020.

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Chemical Reviews, 2020.

  • Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses, 2018.[1]

  • Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines. Organic Letters, 2012.

  • Preparation of Aryl Iodides via Nucleophilic Aromatic Substitution. Journal of Organic Chemistry, 2015.

Sources

Foundational

4-tert-Butoxycarbonyl-2-iodomethyl-morpholine: Technical Guide to Synthesis & Application

Abstract This technical guide provides a comprehensive analysis of 4-tert-butoxycarbonyl-2-iodomethyl-morpholine (CAS: 1418278-51-9), a critical electrophilic building block in medicinal chemistry. Widely utilized for in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of 4-tert-butoxycarbonyl-2-iodomethyl-morpholine (CAS: 1418278-51-9), a critical electrophilic building block in medicinal chemistry. Widely utilized for introducing the morpholine moiety into bioactive scaffolds—particularly kinase inhibitors (e.g., Raf, LRRK2, CHK1)—this compound serves as a superior alkylating agent compared to its chloro- or bromo-analogs due to the high leaving group ability of iodide. This document details its nomenclature, physicochemical properties, validated synthesis protocols from the stable alcohol precursor, and strategic applications in drug discovery.

Nomenclature & Chemical Identity

The accurate identification of this compound is essential for procurement and database searching. While "4-tert-butoxycarbonyl-2-iodomethyl-morpholine" is a common descriptive name, cataloging often follows IUPAC conventions based on the carboxylate ester structure.

Synonyms and Identifiers
CategoryIdentifier / Synonym
Primary IUPAC Name tert-Butyl 2-(iodomethyl)morpholine-4-carboxylate
Common Chemical Name 4-Boc-2-iodomethylmorpholine
Alternative Systematic 2-Iodomethyl-morpholine-4-carboxylic acid tert-butyl ester
Acronyms/Abbr. N-Boc-2-iodomethylmorpholine; 4-Boc-2-CH2I-morpholine
CAS Number (Racemic) 1418278-51-9 [1]
Precursor CAS (Alcohol) 135065-69-9 (Racemic); 135065-76-8 (S-isomer) [2]
Physicochemical Properties
  • Molecular Formula: C

    
    H
    
    
    
    INO
    
    
  • Molecular Weight: 327.16 g/mol

  • Physical State: Viscous oil or low-melting solid (often solidifies upon cooling).

  • Solubility: Soluble in DCM, THF, EtOAc, DMF; insoluble in water.

  • Stability: Light and heat sensitive (susceptible to homolytic C-I bond cleavage).

Synthesis & Production Protocols

Due to the limited shelf-life and high cost of the iodide (~$160/100mg) [1], it is standard practice in medicinal chemistry to synthesize it in situ or on-demand from the stable, commercially available alcohol precursor: tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (CAS: 135065-69-9).

Synthetic Pathways

Two primary routes are employed: the Appel Reaction (direct conversion) and the Sulfonate Displacement (two-step, robust).

SynthesisPathways Alcohol Precursor Alcohol (CAS: 135065-69-9) Iodide Target Iodide (CAS: 1418278-51-9) Alcohol->Iodide Route A: Appel Rxn (I2, PPh3, Imidazole, DCM) Tosylate Intermediate: Tosylate/Mesylate Alcohol->Tosylate Route B Step 1: TsCl/MsCl, Et3N Tosylate->Iodide Route B Step 2: NaI, Acetone, Reflux

Figure 1: Synthetic pathways for generating 4-Boc-2-iodomethylmorpholine from its hydroxymethyl precursor.

Detailed Protocol: Route B (Sulfonate Displacement)

This route is preferred for scale-up (>5g) as it avoids the difficult removal of triphenylphosphine oxide byproducts associated with the Appel reaction.

Step 1: Mesylation

  • Reagents: Dissolve tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Base: Add Triethylamine (TEA) (1.5 eq) and cool to 0°C.

  • Activation: Dropwise add Methanesulfonyl chloride (MsCl) (1.2 eq).

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup: Wash with NaHCO

    
     (sat.), brine, dry over Na
    
    
    
    SO
    
    
    . Concentrate to yield the crude mesylate (often used directly).

Step 2: Finkelstein Iodination

  • Solvent: Dissolve crude mesylate in Acetone (0.2 M).

  • Reagent: Add Sodium Iodide (NaI) (5.0 eq). Note: Excess iodide drives the equilibrium.

  • Conditions: Reflux (60°C) for 12–24 hours. The mixture will turn yellow/brown.

  • Workup: Cool, filter off salts. Dilute filtrate with EtOAc, wash with 10% Na

    
    S
    
    
    
    O
    
    
    (sodium thiosulfate) to remove free iodine (decolorizes the organic layer).
  • Purification: Flash chromatography (Hexanes/EtOAc) if necessary, though high purity is often achieved after workup.

Applications in Drug Discovery[4][5][6][7]

The 2-iodomethyl-morpholine scaffold is a "privileged structure" in kinase inhibitor design. The iodine atom acts as a "super-leaving group," enabling S


2 alkylation of weak nucleophiles that would fail with chlorides or bromides.
Mechanism of Action: Alkylation

The N-Boc protecting group ensures that the morpholine nitrogen remains inert during the coupling process. Post-coupling, the Boc group is removed (TFA/HCl) to reveal the secondary amine for solubility enhancement or further derivatization.

ApplicationWorkflow Iodide 4-Boc-2-iodomethylmorpholine Complex Transition State (SN2 Attack) Iodide->Complex Cs2CO3, DMF, 60°C Nucleophile Nucleophile Scaffold (Phenol, Amine, Indole) Nucleophile->Complex Cs2CO3, DMF, 60°C Product N-Boc Protected Intermediate Complex->Product - I⁻ FinalDrug Final Bioactive Morpholine (Deprotected) Product->FinalDrug Deprotection (TFA/DCM)

Figure 2: General workflow for incorporating the morpholine motif into a drug scaffold via S


2 alkylation.
Case Studies
  • Kinase Inhibition (Raf/LRRK2): Used to attach the morpholine solubilizing group to the core hinge-binding motif of kinase inhibitors. The morpholine oxygen can engage in hydrogen bonding within the solvent-exposed region of the ATP pocket [3, 4].

  • Stereochemistry: The (S)-enantiomer (derived from CAS 135065-76-8) is often preferred to match the chiral constraints of the target protein pocket.

Safety & Handling Guidelines

Warning: Alkyl iodides are potential alkylating agents and should be treated as potential carcinogens.

  • Storage: Store at -20°C in the dark. Iodine is a good leaving group but also a weak bond; light causes homolytic cleavage, releasing free iodine (turning the sample purple/brown).

  • Stabilization: If storing for long periods, store over copper turnings (stabilizer) to scavenge free iodine.

  • Disposal: Quench all reaction mixtures with Sodium Thiosulfate (Na

    
    S
    
    
    
    O
    
    
    ) before disposal to neutralize active iodinating species.

References

  • Alchimica & Chemical Suppliers. Catalog Entry: tert-Butyl 2-(iodomethyl)morpholine-4-carboxylate (CAS 1418278-51-9).[1] Retrieved from

  • PubChem. Compound Summary: tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate.[2][3] National Library of Medicine. Retrieved from

  • Google Patents. WO2014151616A1 - Biaryl amide compounds as kinase inhibitors. (2014).[4][2] Describes the use of the hydroxymethyl precursor in synthesis. Retrieved from

  • Google Patents. WO2010038465A1 - 8-substituted isoquinoline derivative and use thereof. (2010).[5] Details the synthesis of morpholine intermediates. Retrieved from

Sources

Exploratory

Heterocyclic Alkyl Iodides: Precision Tools for Late-Stage Functionalization

This guide outlines the strategic application, synthesis, and handling of heterocyclic alkyl iodides in modern drug discovery, with a specific focus on their role as radical precursors in metallaphotoredox catalysis. Exe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic application, synthesis, and handling of heterocyclic alkyl iodides in modern drug discovery, with a specific focus on their role as radical precursors in metallaphotoredox catalysis.

Executive Summary: The Radical Shift

In the "Escape from Flatland" era of medicinal chemistry,


-rich scaffolds are paramount. Heterocyclic alkyl iodides (e.g., 

) have evolved from simple electrophiles for

alkylation into high-value radical precursors .

Unlike their chloro- or bromo-analogs, alkyl iodides possess a unique weakness: the weak


 bond (

kcal/mol). This "weakness" is their greatest strength in photoredox catalysis, allowing for facile Single Electron Transfer (SET) reduction to generate nucleophilic alkyl radicals. This capability enables the coupling of polar heterocyclic tails to aryl halides under mild conditions—a transformation previously difficult to achieve without using unstable organometallics (Zn/Mg).

The Stability Paradox & Strategic Synthesis

The Self-Alkylation Challenge

A critical, often overlooked aspect of heterocyclic alkyl iodides is their intrinsic instability when the heterocycle contains a basic nitrogen (e.g., pyridine, imidazole).

  • Mechanism: The basic nitrogen acts as an internal nucleophile, displacing the iodide to form a quaternary ammonium salt (intramolecular cyclization).

  • Causality: This process is concentration-independent (unimolecular) for 5- and 6-membered rings, making dilute conditions ineffective.

Validated Synthetic Protocols
Method A: The Finkelstein Exchange (Standard)

Best for: Electron-deficient heterocycles or non-basic systems (e.g., thiophenes, pyrimidines).

  • Reagents: Alkyl Chloride/Bromide, NaI (3-5 equiv).

  • Solvent: Acetone or 2-Butanone (MEK).

  • Protocol: Reflux for 12-24h. The driving force is the precipitation of NaCl/NaBr.

  • Purification: Filtration of salts, concentration. Do not distill unless necessary due to thermal instability.

Method B: The HI Salt Interception (Expert Technique)

Best for: Basic heterocycles (pyridines, piperidines).

  • Concept: Protonating the nitrogen blocks the lone pair, preventing self-alkylation.

  • Protocol:

    • Convert the precursor alcohol (

      
      ) to the iodide using 
      
      
      
      (57%) or
      
      
      .
    • Crucial Step: Isolate and store the product as the Hydroiodide (HI) salt .

    • Usage: Free-base the iodide immediately prior to the coupling reaction using a mild base wash (

      
      ) or include an extra equivalent of base in the cross-coupling reaction.
      

Table 1: Synthetic Route Comparison

MethodPrecursorReagentsScopeKey Limitation
Finkelstein Alkyl Cl/BrNaI, Acetone,

Stable HeterocyclesSlow for unactivated chlorides.
Appel Alcohol

,

, Imidazole
General

byproduct removal can be difficult.
Salt Formation Alcohol

or

Basic Heterocycles Product is acidic; requires neutralization before use.

Core Application: Metallaphotoredox Cross-Coupling

The most powerful application of heterocyclic alkyl iodides is in Nickel/Photoredox dual catalysis. This platform replaces traditional


 chemistry (which fails with aryl halides) and Negishi couplings (which require sensitive organozincs).
Mechanistic Logic
  • Radical Generation: The photocatalyst reduces the alkyl iodide (SET), generating an alkyl radical (

    
    ) and iodide anion.
    
  • Radical Capture: The

    
     or 
    
    
    
    catalyst captures the radical.[1]
  • Cross-Coupling: The Ni center undergoes oxidative addition with the Aryl Bromide/Iodide, followed by Reductive Elimination to forge the

    
     bond.[1]
    
Visualization: Dual Catalytic Cycle

The following diagram illustrates the interplay between the Iridium photocatalyst and the Nickel cross-coupling cycle.

G cluster_photo Photocatalytic Cycle (Ir) cluster_ni Cross-Coupling Cycle (Ni) Ir_GS Ir(III) (Ground) Ir_Star *Ir(III) (Excited) Ir_GS->Ir_Star  hv (Blue LED)   Ir_Ox Ir(IV) (Oxidized) Ir_Star->Ir_Ox  SET (Reduction of Alkyl-I)   Ir_Ox->Ir_GS  SET (Reduction of Ni)   Ni_0 Ni(0) Ln Ni_I LNi(I)-Ar Ni_0->Ni_I  Ox Add (Ar-Br)   Ni_II LNi(II)(Ar)(Alkyl) Ni_I->Ni_II  Radical Capture   Ni_II->Ni_0  Reductive Elim   Product Ar-Alkyl-Het Ni_II->Product Ni_III LNi(III)(Ar)(Alkyl) Alkyl_I Het-Alkyl-I Alkyl_Rad Het-Alkyl• Alkyl_I->Alkyl_Rad  + e- (from *Ir)   Alkyl_Rad->Ni_II Ar_Br Ar-Br Ar_Br->Ni_I

Caption: Synergistic Ni/Photoredox cycle. The alkyl iodide is activated via SET reduction, feeding an alkyl radical into the Nickel cycle for cross-coupling.

Experimental Protocol: Ni-Catalyzed Alkylation

Objective: Coupling 4-(2-iodoethyl)pyridine (as HI salt) with 4-bromobenzonitrile.

Reagents
  • Electrophile 1: 4-Bromobenzonitrile (1.0 equiv)

  • Electrophile 2: 4-(2-iodoethyl)pyridine hydroiodide (1.5 equiv)

  • Photocatalyst:

    
     (1 mol%)
    
  • Ni Catalyst:

    
     (5 mol%)
    
  • Ligand: dtbbpy (5 mol%)

  • Base:

    
     (3.0 equiv) — Critical: Extra base neutralizes the HI salt.
    
  • Solvent: DMF (0.1 M)

Step-by-Step Methodology
  • Catalyst Pre-complexation: In a vial, dissolve

    
     and dtbbpy ligand in a small portion of DMF. Stir for 10 mins until the solution turns clear green (formation of 
    
    
    
    complex).
  • Reaction Assembly: To a reaction vial equipped with a stir bar, add:

    • Aryl bromide (1.0 equiv)

    • Alkyl iodide salt (1.5 equiv)

    • Photocatalyst (1 mol%)

    • 
       (3.0 equiv)
      
  • Solvent & Deoxygenation: Add the remaining DMF and the pre-formed Ni-catalyst solution. Seal the vial. Sparge with

    
     for 15 minutes (oxygen quenches the excited state of Ir and oxidizes Ni).
    
  • Irradiation: Place the vial 2-3 cm away from a Blue LED (450 nm) lamp. Stir vigorously. A fan should be used to keep the reaction at room temperature (alkyl iodides can degrade at

    
    ).
    
  • Workup: After 12-24h, dilute with EtOAc, wash with water/brine (to remove DMF), dry over

    
    , and purify via column chromatography.
    

Self-Validating Checkpoint:

  • Color Change: The reaction often shifts from green (Ni-precatalyst) to a dark brown/black color as the reaction proceeds. If it stays bright green, the catalytic cycle has not initiated (check

    
     removal).
    

Handling & Storage: The "Copper Trick"

Alkyl iodides are sensitive to light and heat, which cause homolytic cleavage of the C-I bond, releasing


. Free iodine catalyzes further decomposition.
  • Storage: Store at

    
     in amber vials wrapped in foil.
    
  • Stabilization: Add a small piece of Copper wire or Silver wool to the vial. These metals scavenge any free

    
     formed, preventing the autocatalytic decomposition loop.
    
  • Purification: If the liquid turns violet/brown (indicating

    
    ), wash with dilute 
    
    
    
    (sodium thiosulfate) immediately before use.

References

  • Tellis, J. C., Primer, D. N., & Molander, G. A. (2014). Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis. Science, 345(6195), 433-436. Link

  • Zuo, Z., Ahneman, D. T., Chu, L., Terrett, J. A., Doyle, A. G., & MacMillan, D. W. (2014).

    
    -carboxyl sp3-carbons with aryl halides. Science, 345(6195), 437-440. Link
    
  • Johnston, C. P., Smith, R. T., Allmendinger, S., & MacMillan, D. W. (2016). Metallaphotoredox-catalysed sp3–sp3 cross-coupling of carboxylic acids with alkyl halides.[1] Nature, 536(7616), 322-325. Link

  • Everson, D. A., & Weix, D. J. (2012). Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. Journal of the American Chemical Society, 134(14), 6146–6159. Link

  • Smith, J. M., & Greaney, M. F. (2013). Iodination of pyridines and related heterocycles. Organic & Biomolecular Chemistry, 11, 24-42. (Context on Heterocyclic Iodide Synthesis). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-Boc-2-(iodomethyl)morpholine

Abstract & Strategic Overview The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs (e.g., Gefitinib, Linezolid) due to its ability to improve solubility and m...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs (e.g., Gefitinib, Linezolid) due to its ability to improve solubility and metabolic stability. The 4-Boc-2-(iodomethyl)morpholine intermediate is a critical "warhead" precursor, allowing for the rapid introduction of the morpholine ring via alkylation or radical cross-coupling reactions.

While alkyl chlorides and bromides are common, the alkyl iodide is preferred for its superior leaving group ability (


) in nucleophilic substitutions (

) and its high reactivity in metal-mediated couplings (e.g., Negishi, Suzuki-Miyaura alkyl-alkyl couplings).

This guide details the Appel Reaction protocol for this transformation. Unlike traditional acid-mediated conversions (e.g.,


), the Appel reaction proceeds under neutral conditions, preserving the acid-sensitive tert-butoxycarbonyl (Boc) protecting group.

Retrosynthetic Analysis & Mechanism

The transformation utilizes the Appel Reaction , driven by the formation of the strong phosphoryl bond (


) in triphenylphosphine oxide (TPPO).
Reaction Scheme

Where R = 4-Boc-morpholin-2-yl; Im = Imidazole.

Mechanistic Pathway[1][2]
  • Activation: Triphenylphosphine (

    
    ) reacts with Iodine (
    
    
    
    ) to form the iodotriphenylphosphonium iodide salt.
  • Base Scavenging: Imidazole acts as a base to neutralize the in situ generated

    
    , preventing Boc deprotection.
    
  • Oxyphosphonium Formation: The alcohol oxygen attacks the phosphorus center, displacing an iodide ion.

  • 
     Substitution:  The iodide ion attacks the carbon alpha to the oxygen, displacing triphenylphosphine oxide (TPPO) with inversion of configuration (though the substrate here is primary, so stereocenter integrity at C2 is maintained).
    

AppelMechanism Figure 1: Mechanistic Pathway of the Appel Iodination R1 PPh3 + I2 Inter1 [Ph3P-I]+ I- R1->Inter1 Activation Inter2 Oxyphosphonium [R-O-PPh3]+ I- Inter1->Inter2 Alcohol Attack (Im scavenges HI) Substrate Alcohol (R-OH) + Imidazole Substrate->Inter2 Product Alkyl Iodide (R-I) + Ph3P=O Inter2->Product SN2 Displacement

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]Role
4-Boc-2-hydroxymethylmorpholine 217.261.0Substrate
Triphenylphosphine (

)
262.291.3Reagent
Iodine (

)
253.811.3Halogen Source
Imidazole 68.081.5Base/Scavenger
Dichloromethane (DCM) -10 VSolvent (Anhydrous)
Sodium Thiosulfate (

)
--Quench (Sat. Aq.)
Step-by-Step Procedure

Step 1: Preparation (0 min)

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Charge the flask with Triphenylphosphine (1.3 eq) and Imidazole (1.5 eq) .

  • Dissolve in anhydrous DCM (10 mL per gram of substrate) .

  • Cool the solution to 0°C using an ice bath.

Step 2: Iodine Activation (15 min)

  • Add Iodine (1.3 eq) portion-wise to the stirring solution at 0°C.

  • Observation: The solution will turn dark brown/purple and then fade to a yellow/orange suspension as the phosphonium salt forms. Stir for 10–15 minutes.

Step 3: Substrate Addition (30 min)

  • Dissolve 4-Boc-2-hydroxymethylmorpholine (1.0 eq) in a minimal amount of DCM.

  • Add this solution dropwise to the reaction mixture at 0°C.

  • Critical Control Point: Maintain temperature < 5°C to prevent side reactions.

Step 4: Reaction (2–4 hours)

  • Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .

  • Monitor by TLC (Hexane:EtOAc 7:3). The iodide product typically runs much faster (higher

    
    ) than the alcohol. Staining with PMA or 
    
    
    
    is recommended as iodides may not be UV active if the Boc group absorption is weak.

Step 5: Workup

  • Quench the reaction by adding saturated aqueous

    
      (Sodium Thiosulfate) until the iodine color (brown/purple) completely disappears, leaving a biphasic clear/yellow mixture.
    
  • Separate the layers.[1][4] Extract the aqueous layer with DCM (

    
    ).
    
  • Wash combined organics with Brine , dry over

    
    , filter, and concentrate in vacuo.[5]
    

Purification Strategy (The TPPO Problem)

The major byproduct, Triphenylphosphine Oxide (


), is notoriously difficult to remove as it streaks on silica gel and co-crystallizes with products.

Recommended Workflow:

  • Precipitation (The "Trituration" Method):

    • Take the crude semi-solid residue.

    • Add cold Pentane or Hexane/Ether (9:1) and sonicate vigorously.

    • 
       is insoluble in pentane; the Boc-iodide is soluble.
      
    • Filter off the white solid (

      
      ). Concentrate the filtrate.
      
  • Flash Chromatography:

    • Stationary Phase: Silica Gel (Grade 60).

    • Eluent: Gradient of 0%

      
       20% EtOAc in Hexane.
      
    • Note: The iodide is non-polar. It will elute early.

      
       elutes only with high polarity (pure EtOAc or MeOH/DCM).
      

Purification Figure 2: Purification Workflow for Removal of TPPO Crude Crude Reaction Mixture (Product + TPPO + Salts) Quench Quench: Sat. Na2S2O3 (Removes excess I2) Crude->Quench Extract Extraction (DCM) Concentrate to Residue Quench->Extract Triturate Trituration: Add Cold Pentane/Ether Extract->Triturate Filter Filtration Triturate->Filter Solid Solid Residue: TPPO (Discard) Filter->Solid Insoluble Filtrate Filtrate: Product in Pentane Filter->Filtrate Soluble Column Flash Column (0-20% EtOAc/Hex) Filtrate->Column

Characterization & QC

  • Appearance: Colorless to pale yellow oil (solidifies upon storage at -20°C).

  • Stability: Alkyl iodides are light-sensitive. Store in amber vials with copper wire (stabilizer) at -20°C.

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       1.46 (s, 9H, Boc).
      
    • 
       3.15–3.25 (m, 2H, 
      
      
      
      ). Distinctive upfield shift compared to alcohol precursor.
    • 
       3.30–4.00 (m, Morpholine ring protons).
      

Alternative "Process" Route[8]

For scales >10g where chromatography is impractical, use the Two-Step Sulfonate Route :

  • Mesylation: Alcohol +

    
     + 
    
    
    
    in DCM
    
    
    Mesylate (Solid, crystallizable).
  • Finkelstein: Mesylate +

    
     (3 eq) in Acetone (Reflux) 
    
    
    
    Iodide.
    • Advantage:[5] Byproduct is water-soluble (

      
      ), avoiding the TPPO removal issue entirely.
      

References

  • Appel Reaction General Protocol

    • Organic Syntheses, Coll.[6] Vol. 6, p.638 (1988); Vol. 54, p.63 (1974). Link

  • TPPO Removal Strategies

    • Batesky, D. C. et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride." J. Org. Chem. 2017, 82, 9931–9936. Link

  • Morpholine Synthesis Context

    • BenchChem Technical Guide, "Synthesis of (R)-4-(Oxiran-2-ylmethyl)morpholine". Link

  • Iodination of Boc-Amines

    • Organic Chemistry Portal, "Appel Reaction".[7] Link

Sources

Application

Finkelstein reaction conditions for Boc-morpholine iodides

Application Note: Optimization of Finkelstein Reaction Conditions for the Synthesis of N-Boc-(Iodomethyl)morpholines Executive Summary The morpholine scaffold is a privileged structure in medicinal chemistry, appearing i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Finkelstein Reaction Conditions for the Synthesis of N-Boc-(Iodomethyl)morpholines

Executive Summary

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs (e.g., Gefitinib, Linezolid) due to its ability to improve solubility and metabolic stability. Functionalizing the morpholine ring, particularly at the 2- or 3-position, often requires electrophilic intermediates.

This guide details the Finkelstein reaction protocol for converting N-Boc-chloromethyl or N-Boc-bromomethyl morpholines into their corresponding iodides . While the Finkelstein reaction is a classic transformation, the presence of the acid-sensitive tert-butoxycarbonyl (Boc) group requires specific modifications to the standard protocol to prevent deprotection and ensure high yields.

Scientific Foundation & Mechanistic Insight

The Finkelstein Principle

The Finkelstein reaction is an equilibrium-driven nucleophilic substitution (


) where an alkyl halide (chloride or bromide) is converted to an alkyl iodide.[1][2][3][4]
  • Driving Force: The reaction relies on the solubility difference of metal salts in acetone.[1][3][4][5][6] Sodium iodide (NaI) is highly soluble in acetone, whereas sodium chloride (NaCl) and sodium bromide (NaBr) are virtually insoluble. As the reaction proceeds, the precipitation of NaCl/NaBr removes the leaving group from the equilibrium, driving the reaction to completion (Le Chatelier’s Principle).

The Boc-Morpholine Challenge

Standard Finkelstein conditions (NaI in refluxing acetone) are generally neutral. However, two specific risks exist for Boc-protected substrates:

  • Acidity (HI Generation): Trace moisture or elimination side-reactions can generate Hydrogen Iodide (HI). The Boc group is highly acid-labile; even trace amounts of strong acid can initiate cleavage, yielding the free amine salt and isobutylene.

  • Iodide Instability: Alkyl iodides are prone to homolytic cleavage by light (

    
    ) and oxidation, generating free iodine (
    
    
    
    ) and radicals.
    
    
    can act as a Lewis acid, potentially catalyzing further decomposition.

Solution: This protocol incorporates a weak inorganic base (NaHCO


) to buffer the system and mandates light-exclusion techniques.

Reaction Scheme & Mechanism

The following diagram illustrates the


 mechanism and the solubility-driven equilibrium shift.

FinkelsteinMechanism Figure 1: Mechanistic Pathway and Solubility-Driven Equilibrium Shift Substrate N-Boc-2-(chloromethyl) morpholine (Soluble) TS Transition State [I...C...Cl]‡ Substrate->TS + NaI Reagent NaI (Soluble in Acetone) Reagent->TS Product N-Boc-2-(iodomethyl) morpholine (Soluble) TS->Product Byproduct NaCl ↓ (Precipitate) TS->Byproduct Precipitation Driving Force

Figure 1: The precipitation of NaCl is the thermodynamic sink that drives the conversion of the Boc-chloromethyl precursor to the iodide.

Detailed Experimental Protocol

Target Molecule: tert-Butyl 2-(iodomethyl)morpholine-4-carboxylate Starting Material: tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate (or corresponding mesylate)

Reagents & Materials
ReagentEquiv.RoleCritical Specification
Substrate 1.0PrecursorPurity >95% (HPLC)
Sodium Iodide (NaI) 5.0 - 10.0NucleophileDry, white powder (yellow indicates

)
Acetone SolventMediumHPLC Grade , dried over 3Å sieves (water <0.1%)
NaHCO

0.1 - 0.5BufferPowdered; scavenges trace acid
Copper Wire N/AStabilizerClean, polished copper metal
Step-by-Step Methodology

Step 1: Preparation of the Reaction Mixture

  • Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Light Protection: Wrap the flask and condenser in aluminum foil. Iodides are photosensitive.

  • Add the Substrate (1.0 equiv) and Sodium Iodide (5.0 equiv).

    • Note: A large excess of NaI ensures faster kinetics and pushes the equilibrium.

  • Add Sodium Bicarbonate (0.5 equiv).

    • Expert Insight: This is the "Boc-safety" modification. It neutralizes any adventitious acid without promoting elimination (E2) reactions that stronger bases might trigger.

  • Add Dry Acetone (0.1 M - 0.2 M concentration relative to substrate).

Step 2: The Reaction (Reflux)

  • Heat the mixture to a gentle reflux (approx. 60°C oil bath temperature).

  • Maintain reflux for 12–24 hours .

  • Visual Check: You should observe the formation of a fine white precipitate (NaCl) settling at the bottom. The solution may turn slightly yellow due to trace iodine liberation; this is normal.

  • Monitoring: Monitor by TLC or LC-MS.

    • TLC Tip: Iodides often run slightly faster (higher R

      
      ) than chlorides on silica gel. They may stain purple/brown on standing.
      

Step 3: Workup & Purification [7]

  • Cool the mixture to room temperature.

  • Filtration: Filter off the inorganic salts (NaCl, excess NaI, NaHCO

    
    ) through a pad of Celite or a sintered glass funnel. Wash the cake with cold acetone.
    
  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap) at <40°C . Do not overheat.

  • Partition: Dissolve the residue in Diethyl Ether (

    
    ) or Ethyl Acetate (
    
    
    
    ).
  • The "White" Wash: Wash the organic layer with 10% aqueous Sodium Thiosulfate (Na

    
    S
    
    
    
    O
    
    
    )
    .
    • Purpose: This reduces brown iodine (

      
      ) back to colorless iodide (
      
      
      
      ), preventing oxidative degradation of the product.
  • Wash with Brine, dry over Na

    
    SO
    
    
    
    , and concentrate.

Step 4: Storage & Stabilization

  • The product is typically a pale yellow oil or low-melting solid.

  • Stabilization: Place a small piece of clean Copper wire inside the storage vial. Copper scavenges free iodine radicals.

  • Store at -20°C in the dark.

Workflow Visualization

Workflow Figure 2: Optimized Finkelstein Workflow for Boc-Morpholines Setup SETUP Wrap flask in foil Add Substrate + NaI (5 eq) + NaHCO3 (0.5 eq) Solvent: Dry Acetone Reaction REACTION Reflux (60°C) for 12-24h Precipitation of NaCl observed Setup->Reaction Heat Filtration FILTRATION Remove salts (NaCl, NaI) Concentrate filtrate < 40°C Reaction->Filtration Cool Workup WORKUP Dissolve in Et2O/EtOAc Wash w/ 10% Na2S2O3 (Remove I2) Wash w/ Brine -> Dry -> Concentrate Filtration->Workup Redissolve Storage STORAGE Add Copper Wire Store at -20°C (Dark) Workup->Storage Isolate

Figure 2: Step-by-step operational workflow ensuring Boc integrity and Iodide stability.

Troubleshooting & QC Parameters

ObservationRoot CauseCorrective Action
Product is dark brown/purple Free Iodine (

) formation.
Wash organic layer thoroughly with 10% Na

S

O

until colorless. Ensure light protection.
Low Conversion (<50%) Equilibrium not shifted; Chloride still present.Increase NaI to 10 equiv. Switch solvent to 2-Butanone (MEK) to increase reflux temp (80°C).
Loss of Boc Group (M-100 mass) Acidic conditions during reaction or workup.Ensure NaHCO

was added. Check acetone quality (must be neutral/dry). Avoid heating >40°C during evaporation.
Precipitate not forming Substrate or NaI too dilute; Wet solvent.Use dry acetone. Ensure concentration is at least 0.1 M.

References

  • Finkelstein Reaction Principles

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard Text).
    • Organic Chemistry Portal. "Finkelstein Reaction".[1][2][3][4][8][9] Available at: [Link]

  • Boc Group Stability & Protection: Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. Wiley.
  • Synthesis of Morpholine Derivatives

    • D'hooghe, M., et al. (2006). "Novel synthesis of cis-3,5-disubstituted morpholine derivatives". Journal of Organic Chemistry. Available at: [Link]

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. Butterworth-Heinemann.

Sources

Method

Application Note: Advanced Cross-Coupling Protocols for 4-Boc-2-(iodomethyl)morpholine

-Functionalization via Reductive and Negishi Cross-Coupling Strategic Overview The "Escape from Flatland" In modern drug discovery, increasing the fraction of hybridized carbons ( ) correlates with improved clinical succ...

Author: BenchChem Technical Support Team. Date: March 2026


-Functionalization via Reductive and Negishi Cross-Coupling

Strategic Overview

The "Escape from Flatland"

In modern drug discovery, increasing the fraction of


 hybridized carbons (

) correlates with improved clinical success by enhancing solubility and target selectivity. 4-Boc-2-(iodomethyl)morpholine (CAS: 1394417-68-1) is a high-value building block that introduces a metabolically stable, three-dimensional morpholine scaffold into aromatic systems.

Unlike traditional nucleophilic morpholines (linked via nitrogen), this reagent allows for C-C bond formation at the 2-position , preserving the nitrogen for further diversification. However, as an unactivated primary alkyl iodide with a


-heteroatom, it presents specific challenges:
  • 
    -Elimination:  Risk of forming the enol ether.
    
  • Protodehalogenation: Reduction to the methyl-morpholine byproduct.

  • Slow Oxidative Addition: Compared to aryl halides.

This guide details two field-proven protocols to overcome these barriers: Nickel-Catalyzed Reductive Cross-Electrophile Coupling (XEC) and Zinc-Mediated Negishi Coupling .

Mechanistic Logic & Workflow

Pathway Selection
  • Route A (Reductive XEC): Best for discovery chemistry, parallel synthesis, and rapid analog generation. It avoids the preparation of unstable organometallics.[1]

  • Route B (Negishi): Best for scale-up (>10g), process chemistry, or when the electrophile partner is sensitive to reductive conditions.

Workflow Iodide 4-Boc-2-(iodomethyl) morpholine Ni_Cat Ni(II)/Ligand Mn(0) Reductant Iodide->Ni_Cat Route A: Reductive XEC Zn_Insert Zn(0)/LiCl Insertion Iodide->Zn_Insert Route B: Negishi Target 2-Aryl-Morpholine Product Ni_Cat->Target Aryl_Halide1 Aryl Bromide/Iodide Aryl_Halide1->Ni_Cat Zn_Reagent Organozinc Intermediate Zn_Insert->Zn_Reagent Pd_Cat Pd-Catalyst (e.g., PEPPSI) Zn_Reagent->Pd_Cat Pd_Cat->Target

Figure 1: Strategic workflow for deploying 4-Boc-2-(iodomethyl)morpholine.

Protocol A: Nickel-Catalyzed Reductive Cross-Coupling (XEC)

This protocol utilizes the Weix methodology, coupling two electrophiles (the alkyl iodide and an aryl bromide) using a reducing metal (Mn) to turn over the Nickel cycle. This is the preferred method for medicinal chemistry .

Mechanistic Insight

The reaction proceeds via a radical chain mechanism.[2] The alkyl iodide generates a radical species which is captured by a Nickel-Aryl complex.

  • Role of Pyridine: Acts as a ligand to stabilize Ni intermediates and prevent chain termination.

  • Role of NaI: Facilitates radical generation via halogen exchange (if coupling alkyl bromides) or stabilizes the Ni species.

NiCycle Ni0 L-Ni(0) NiII_Ar L-Ni(II)(Ar)X Ni0->NiII_Ar Oxidative Addition NiIII L-Ni(III)(Ar)(Alk)X NiII_Ar->NiIII Radical Capture NiIII->Ni0 Reductive Elimination (Product Release) ArX Ar-Br ArX->NiII_Ar AlkI Morpholine-CH2-I AlkRad Morpholine-CH2• AlkI->AlkRad SET from Mn(0) or Ni(I) AlkRad->NiIII

Figure 2: Simplified catalytic cycle showing the convergence of the aryl-polar and alkyl-radical pathways.

Materials
  • Substrate: 4-Boc-2-(iodomethyl)morpholine (1.0 equiv)

  • Partner: Aryl Bromide (1.0 equiv) (Electron-deficient works best; electron-rich requires optimization)

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy ) (10-15 mol%)

  • Reductant: Manganese powder (

    
    ), <10 micron (2.0 - 3.0 equiv)
    
  • Additives: 4-Ethylpyridine (1.0 equiv), Sodium Iodide (0.5 equiv, optional but recommended)

  • Solvent: DMPU or DMA (Anhydrous, sparged with

    
    )
    
Step-by-Step Procedure
  • Catalyst Pre-complexation: In a vial, mix

    
     and dtbbpy  in DMPU. Stir at 40°C for 20 mins until a clear green solution forms.
    
  • Solid Setup: To a separate reaction vial equipped with a stir bar, add:

    • Manganese powder (activate by washing with dilute HCl then drying if old).

    • Aryl Bromide (1.0 mmol).

    • 4-Boc-2-(iodomethyl)morpholine (1.0 mmol).

    • NaI (0.5 mmol).

  • Combination: Transfer the pre-formed Ni/Ligand solution to the reaction vial.

  • Activation: Add 4-Ethylpyridine (or TFA/Pyridine buffer for base-sensitive substrates).

  • Reaction: Seal the vial (Teflon cap). Stir vigorously (1000 rpm) at 60°C for 12–18 hours . Note: Vigorous stirring is critical to keep Mn suspended.

  • Workup: Dilute with EtOAc. Filter through a pad of Celite/Silica to remove Mn salts. Wash with 1M HCl (to remove pyridine) and Brine. Concentrate and purify via column chromatography.

Protocol B: Zinc-Mediated Negishi Coupling

This protocol uses Knochel’s LiCl-mediated insertion to generate a stable organozinc reagent, which is then coupled using Palladium. This is ideal for scale-up or when the nickel system fails due to specific chelation issues.

Materials
  • Zinc Activation: Zinc dust (<10 micron), LiCl (anhydrous), TMSCl, 1,2-Dibromoethane.

  • Solvent: THF (anhydrous).

  • Catalyst: Pd-PEPPSI-IPr (2-5 mol%) or SPhos Pd G2.

Step-by-Step Procedure
Phase 1: Zinc Insertion (Knochel Protocol)
  • Drying: Flame-dry a Schlenk flask containing LiCl (1.5 equiv) under vacuum. Allow to cool.

  • Zinc Charge: Add Zinc dust (2.0 equiv) and THF.

  • Activation:

    • Add 1,2-dibromoethane (5 mol%). Heat to reflux for 1 min, then cool.

    • Add TMSCl (5 mol%). Stir for 5 mins.

  • Insertion: Add 4-Boc-2-(iodomethyl)morpholine (1.0 equiv) as a solution in THF.

  • Incubation: Stir at 30–40°C for 2–4 hours .

    • QC Check: Aliquot 0.1 mL, quench with Iodine (

      
      ) in THF. GC/LCMS should show the iodide peak returning. Quench another aliquot with water; GC/LCMS should show the de-iodinated methyl morpholine.
      
    • Result: You now have the reagent (4-Boc-morpholin-2-yl)methylzinc iodide • LiCl .[3][4][5]

Phase 2: Cross-Coupling
  • Partner Prep: In a separate flask, dissolve Aryl Bromide/Triflate (0.8 equiv relative to starting iodide) and Pd-PEPPSI-IPr (3 mol%) in THF.

  • Addition: Transfer the supernatant of the Organozinc reagent (filter via cannula to remove excess Zn) into the Aryl Bromide solution.

  • Reaction: Stir at room temperature for 2 hours. If sluggish, heat to 50°C.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    

Comparative Data & Troubleshooting

Method Selection Matrix
FeatureMethod A: Ni-Reductive (XEC)Method B: Zn-Negishi
Operational Ease High (One-pot, benchtop compatible)Medium (Requires strict anhydrous technique)
Functional Group Tolerance Excellent (Alcohols, amines, heterocycles)Good (Ketones/Aldehydes require care)
Scale < 5 grams> 10 grams
Cost Low (Ni/Mn are cheap)Moderate (Pd catalysts, LiCl)
Common Failure Mode Stalled conversion (Mn aggregation)Failed insertion (Wet LiCl/Zn)
Troubleshooting Guide
  • Problem: Low Yield in Ni-Coupling.

    • Cause: Mn surface passivation.

    • Fix: Add 10-20% TFA (Trifluoroacetic acid) or use a mechanochemical activator (glass beads) in the vial to scour the Mn surface.

  • Problem:

    
    -Elimination (Formation of vinyl ether). 
    
    • Cause: Reaction temperature too high or base too strong.

    • Fix: Lower temp to 40°C; switch from Negishi to Ni-Reductive (neutral conditions).

  • Problem: Protodehalogenation (Product is Methyl-Morpholine).

    • Cause: Moisture in solvent acting as proton source for the radical/organometallic.

    • Fix: Re-dry solvents over molecular sieves (3Å).

Safety & Handling

  • Iodide Stability: Alkyl iodides are light-sensitive. Store 4-Boc-2-(iodomethyl)morpholine in amber vials at 4°C. Copper stabilization is not recommended due to interference with cross-coupling.

  • Exotherms: The activation of Zinc with TMSCl/Dibromoethane can be exothermic. On large scale, control addition rate.

  • Toxicity: Nickel compounds are known sensitizers and potential carcinogens. Handle all solids in a fume hood or glovebox.

References

  • Ni-Catalyzed Reductive Coupling Mechanism: Everson, D. A.; Shrestha, R.; Weix, D. J.[6][7][8] "Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides." J. Am. Chem. Soc.[2][4][6][7][8][9]2010 , 132, 920–921.[6][7] [Link]

  • General Review of Cross-Electrophile Coupling: Weix, D. J. "Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Csp3 Halides." Acc.[6][8] Chem. Res.2015 , 48, 1767–1775. [Link]

  • Zinc Insertion Protocol (Knochel): Krasovskiy, A.; Malakhov, V.; Gavryushin, A.; Knochel, P. "Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides."[3][5][10] Angew.[3][5][10][11] Chem. Int. Ed.2006 , 45, 6040–6044.[3][5][10] [Link]

  • PEPPSI Catalyst for Negishi Coupling: Organ, M. G.; Avola, S.; Dubovyk, I.; Hadei, N.; Assen, E. A. B.; Kantchev, E. A. B.; O'Brien, C. J.; Valente, C. "A User-Friendly, All-Purpose Pd–NHC (PEPPSI) Precatalyst." Chem. Eur. J.[7]2006 , 12, 4749–4755. [Link]

Sources

Application

Application Note: Targeted N-Alkylation of Amines with N-Boc-2-iodomethyl Morpholine

This Application Note and Protocol guide details the use of N-Boc-2-iodomethyl morpholine (tert-butyl 2-(iodomethyl)morpholine-4-carboxylate) as a versatile electrophile for introducing the morpholine scaffold into amine...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of N-Boc-2-iodomethyl morpholine (tert-butyl 2-(iodomethyl)morpholine-4-carboxylate) as a versatile electrophile for introducing the morpholine scaffold into amine-bearing substrates. This moiety is a "privileged structure" in medicinal chemistry, known to improve solubility and metabolic stability (e.g., in linezolid, gefitinib).

Executive Summary

This guide provides a validated protocol for the alkylation of primary and secondary amines using N-Boc-2-iodomethyl morpholine (1) . Unlike reductive amination or acyl-transfer methods, this direct


 alkylation allows for the precise introduction of the morpholin-2-ylmethyl motif with retention of the Boc protecting group, facilitating downstream diversification.

Key Advantages:

  • Chemoselectivity: The iodide leaving group provides superior reactivity over bromides or tosylates, allowing milder reaction conditions that preserve sensitive functional groups.

  • Stereochemical Integrity: Starting from enantiopure (S)- or (R)-N-Boc-2-hydroxymethyl morpholine allows access to chiral products without racemization.

  • Scalability: The protocol is designed for milligram-to-gram scale synthesis suitable for lead optimization.

Scientific Background & Mechanism[1][2][3][4][5][6]

Reaction Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (


) mechanism.[1] The amine nucleophile attacks the electrophilic methylene carbon attached to the iodine, displacing the iodide ion.

Critical Mechanistic Insight: The steric bulk of the tert-butyl carbamate (Boc) group on the morpholine nitrogen creates a "shielding" effect. While this stabilizes the ring conformation, it also slightly retards the approach of bulky nucleophiles. Therefore, the use of a polar aprotic solvent (e.g., DMF, CH


CN) and an iodide leaving group (better leaving group ability than Br or Cl) is essential to drive the reaction to completion at moderate temperatures, minimizing thermal elimination side products.
Pathway Diagram

ReactionPathway Start N-Boc-2-hydroxymethyl morpholine Iodination Appel Reaction (I2, PPh3, Imidazole) Start->Iodination Activation Iodide N-Boc-2-iodomethyl morpholine (1) Iodination->Iodide Substitution Transition Transition State [SN2 Attack] Iodide->Transition + Amine + Base Amine Target Amine (R-NH2) Amine->Transition Product N-Alkylated Product Transition->Product Major Path SideProduct Elimination Product (Exocyclic Alkene) Transition->SideProduct Minor Path (High T / Strong Base)

Caption: Synthetic pathway from alcohol precursor to N-alkylated product via iodide intermediate.

Experimental Protocol

Precursor Synthesis: Preparation of N-Boc-2-iodomethyl Morpholine

Note: If the iodide is not commercially available, it must be prepared fresh from N-Boc-2-hydroxymethyl morpholine.

Reagents:

  • N-Boc-2-hydroxymethyl morpholine (1.0 equiv)

  • Triphenylphosphine (

    
    , 1.2 equiv)
    
  • Imidazole (1.5 equiv)

  • Iodine (

    
    , 1.2 equiv)
    
  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve

    
     (1.2 equiv) and imidazole (1.5 equiv) in anhydrous DCM (0.2 M) under 
    
    
    
    .
  • Cool to 0°C. Add iodine (

    
    , 1.2 equiv) portion-wise. The solution will turn dark brown/orange.
    
  • Stir for 15 min at 0°C until a yellow suspension forms (formation of iodophosphonium salt).

  • Add N-Boc-2-hydroxymethyl morpholine (1.0 equiv) dissolved in minimal DCM dropwise.

  • Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (visualize with

    
    ; iodide typically has higher 
    
    
    
    than alcohol).
  • Workup: Dilute with hexanes (precipitates

    
    ). Filter through a silica pad. Concentrate filtrate.[1][2]
    
  • Purification: Flash chromatography (Hexanes/EtOAc). The iodide is light-sensitive; store in the dark at -20°C.

Core Protocol: N-Alkylation of Amines

Materials:

  • Electrophile: N-Boc-2-iodomethyl morpholine (1.0 equiv)

  • Nucleophile: Target Amine (1.2 – 1.5 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: Acetonitrile (

    
    ) or DMF (anhydrous)
    
  • Catalyst (Optional): KI (0.1 equiv) – Finkelstein condition to maintain iodide activity.

Step-by-Step Workflow:

  • Preparation:

    • Flame-dry a round-bottom flask and cool under argon/nitrogen.

    • Add the Target Amine (1.2 equiv) and Base (

      
      , 2.0 equiv).
      
    • Suspend in anhydrous Acetonitrile (0.1 M concentration relative to iodide).

  • Addition:

    • Dissolve N-Boc-2-iodomethyl morpholine (1.0 equiv) in a minimal amount of acetonitrile.

    • Add this solution dropwise to the amine suspension at RT.[1][2]

    • Rationale: Slow addition prevents local high concentrations of electrophile, reducing the risk of over-alkylation (if the amine is primary).

  • Reaction:

    • Heat the mixture to 60°C - 80°C .

    • Monitor via LC-MS or TLC every 2 hours.

    • Typical Reaction Time: 4 – 16 hours.

    • Note: If reaction is sluggish, add KI (10 mol%) and switch solvent to DMF, heating to 90°C.

  • Workup:

    • Cool to RT. Filter off solid inorganic salts.[1]

    • Concentrate the filtrate under reduced pressure.[2][3]

    • Redissolve residue in EtOAc and wash with Water (x2) and Brine (x1).

    • Dry over

      
      , filter, and concentrate.[1][4]
      
  • Purification:

    • Purify via Flash Column Chromatography (DCM/MeOH or Hexanes/EtOAc gradients).

    • Validation: Confirm structure via

      
      -NMR (diagnostic doublet for 
      
      
      
      -N at
      
      
      2.3–2.6 ppm) and MS.

Optimization & Troubleshooting Data

Solvent and Base Screening Matrix

The following table summarizes the efficiency of different conditions for a model reaction (Benzylamine + N-Boc-2-iodomethyl morpholine).

EntrySolventBaseTemp (°C)Time (h)Yield (%)Notes
1 DCMDIPEA2524<10Too slow; iodide unreacted.
2 MeCN K2CO3 80 6 88 Optimal balance of rate/cleanliness.
3 DMFCs2CO3100265Significant elimination byproduct observed.
4 THFNaH601240Low solubility of salts; incomplete conv.
5 EthanolEt3N78872Solvolysis of iodide (ethoxy byproduct) detected.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of amineSwitch to DMF (higher dielectric constant); add KI (0.5 equiv); increase temp to 90°C.
Elimination Product Basicity too high / Temp too highSwitch from

to

or

. Lower temp to 50°C and extend time.
Over-Alkylation Primary amine nucleophileUse excess amine (2-3 equiv) or protect primary amine as a sulfonamide (Fukuyama alkylation) if valuable.
Boc Deprotection Acidic impurities or high heatEnsure solvent is acid-free. Avoid temperatures >100°C in protic media.

Workflow Visualization

Workflow Setup Setup: Flame-dry flask Inert Atmosphere (N2/Ar) Mix Mix: Amine + Base in MeCN or DMF Setup->Mix Add Add: N-Boc-2-iodomethyl morpholine (Dropwise at RT) Mix->Add Heat Reaction: Heat to 60-80°C Monitor (LCMS/TLC) Add->Heat Check Complete? Heat->Check Check->Heat No (Add KI/Time) Workup Workup: Filter salts Extract (EtOAc/H2O) Check->Workup Yes Purify Purification: Flash Chromatography Workup->Purify

Caption: Operational workflow for the N-alkylation process.

References

  • Appel Reaction Mechanism & Protocol: Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 1975, 14(12), 801-811.

  • Synthesis of Morpholine Derivatives: Ortiz, K. G., et al. "Green Synthesis of Morpholines via Selective Monoalkylation of Amines."[5][6] Journal of the American Chemical Society, 2024, 146(43), 29847-29856.

  • Medicinal Chemistry of Morpholines: Kourounakis, A. P., et al. "Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity." Medicinal Research Reviews, 2020, 40(2), 709-752.

  • General Alkylation Protocols (BenchChem): "Application Notes and Protocols for N-Alkylation Reactions Involving Morpholine." BenchChem Application Note.

  • Iodide Preparation from Alcohols: Garey, D., et al. "A Mild and Efficient Protocol for the Conversion of Alcohols to Alkyl Iodides." Tetrahedron Letters, 2003, 44, 7589.[7]

Sources

Method

Precision Synthesis of 4-Boc-2-(iodomethyl)morpholine via Finkelstein Displacement

Introduction & Application Scope The morpholine scaffold is a privileged structure in medicinal chemistry, widely employed to modulate pharmacokinetic properties such as solubility and metabolic stability. 4-Boc-2-(iodom...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Application Scope

The morpholine scaffold is a privileged structure in medicinal chemistry, widely employed to modulate pharmacokinetic properties such as solubility and metabolic stability. 4-Boc-2-(iodomethyl)morpholine serves as a critical electrophilic building block, enabling the introduction of the morpholine moiety via cross-coupling (e.g., Negishi) or nucleophilic alkylation reactions.

This Application Note details the conversion of 4-Boc-2-(methanesulfonyloxymethyl)morpholine (the mesylate) to the corresponding iodide via a Finkelstein reaction. Unlike standard textbook descriptions, this protocol addresses the specific solubility and stability nuances of the Boc-protected amine, ensuring high yield and retention of the C2-stereocenter (if starting from chiral material).

Key Reaction Features
  • Transformation: Primary Mesylate (

    
    ) 
    
    
    
    Primary Iodide (
    
    
    ).
  • Mechanism: Classical

    
     Finkelstein displacement.[1][2][3]
    
  • Driving Force: Precipitation of sodium methanesulfonate (NaOMs) in anhydrous acetone.

  • Stereochemical Integrity: The reaction occurs at the exocyclic methylene group; the stereocenter at C2 remains unaffected.

Scientific Foundation & Reaction Logic

Mechanistic Rationale

The conversion proceeds via a bimolecular nucleophilic substitution (


).[1][2] While the mesylate is an excellent leaving group (

of conjugate acid

), the reaction is reversible.


Thermodynamic Control: The reaction is driven to completion by Le Chatelier’s principle. Sodium iodide (NaI) is highly soluble in acetone (approx. 184 g/100 mL at 25°C), whereas the byproduct, sodium methanesulfonate (NaOMs), is virtually insoluble. The precipitation of NaOMs removes it from the equilibrium, driving the reaction forward.

Critical Process Parameters (CPPs)
  • Solvent Selection: Acetone is the gold standard.[1] While 2-butanone (MEK) allows for higher reflux temperatures (

    
     vs 
    
    
    
    ), it often solubilizes the sulfonates slightly more, reducing the driving force. Acetone is preferred unless the substrate is sterically hindered.
  • Reagent Stoichiometry: A significant excess of NaI (3.0 – 5.0 equivalents) is required to ensure rapid kinetics and complete conversion, minimizing the reaction time and potential thermal degradation of the Boc group.

  • Moisture Control: Water solvates the nucleophile (

    
    ), significantly reducing its nucleophilicity. Anhydrous conditions are non-negotiable.
    

Experimental Protocol

Materials & Reagents
ComponentRoleSpecifications
Substrate Precursor4-Boc-2-(methanesulfonyloxymethyl)morpholine
Sodium Iodide (NaI) Nucleophile99%+, Anhydrous (Dry in oven if clumped)
Acetone SolventHPLC Grade, dried over molecular sieves
Sodium Thiosulfate Quench10% Aqueous Solution (removes

)
Ethyl Acetate ExtractionACS Grade
Step-by-Step Methodology
Step 1: Reaction Setup
  • Drying: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Allow to cool under a stream of nitrogen (

    
    ).
    
  • Solvation: Charge the flask with 4-Boc-2-(methanesulfonyloxymethyl)morpholine (1.0 equiv). Add anhydrous Acetone (concentration 0.1 M – 0.2 M). Stir until fully dissolved.

  • Reagent Addition: Add Sodium Iodide (NaI, 4.0 equiv) in a single portion.

    • Observation: The solution may turn slightly yellow initially due to trace iodine formation.

Step 2: The Finkelstein Displacement
  • Reflux: Heat the mixture to a gentle reflux (

    
     oil bath temperature).
    
  • Precipitation: Within 30–60 minutes, a white fine precipitate (NaOMs) should begin to form and settle.

  • Monitoring: Monitor by TLC (Hexanes/EtOAc 7:3) or LC-MS.

    • Endpoint: Disappearance of the mesylate starting material. Typical reaction time is 4 to 12 hours .

    • Staining: Iodides often stain purple/brown on silica or can be visualized with UV.

Step 3: Workup & Purification [4][5]
  • Filtration: Cool the reaction to room temperature. Filter the mixture through a sintered glass funnel or a Celite pad to remove the precipitated NaOMs salts. Rinse the cake with cold acetone.

  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap) to obtain a semi-solid residue.

  • Partition: Redissolve the residue in Ethyl Acetate and transfer to a separatory funnel.

  • Wash Sequence (Critical):

    • Wash 1: 10% Aqueous Sodium Thiosulfate (

      
      ). Purpose: Reduces any free iodine (
      
      
      
      ) to iodide, removing the yellow/brown color.
    • Wash 2: Water.

    • Wash 3: Brine (Saturated NaCl).[3]

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Purification: The crude product is often pure enough (>95%) for subsequent steps. If necessary, purify via flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).

Visualization of Workflow

G Start Start: Mesylate Precursor Reagent Add NaI (4.0 eq) in Dry Acetone Start->Reagent Reflux Reflux (60°C) 4-12 Hours Reagent->Reflux Precipitation drives eq. Filter Filter NaOMs Precipitate Reflux->Filter Completion Wash Wash: 1. Na2S2O3 (remove I2) 2. Brine Filter->Wash Filtrate Product Final Product: 4-Boc-2-(iodomethyl) morpholine Wash->Product Dry & Conc.

Figure 1: Operational workflow for the Finkelstein synthesis of 4-Boc-2-(iodomethyl)morpholine.

Quality Control & Validation

NMR Characterization

The success of the reaction is best validated by


-NMR. The shift of the exocyclic methylene protons (

) is diagnostic.
Proton EnvironmentChemical Shift (

, ppm)
Change

(Starting Material)
4.20 – 4.40 Downfield (deshielded by Oxygen)

(Product)
3.20 – 3.40 Upfield Shift (~1.0 ppm)

Interpretation: Although Iodine is heavy, it is less electronegative (2.66) than the sulfonate oxygen (3.44). Consequently, the adjacent protons become more shielded and shift upfield (to the right). This is the primary confirmation of conversion.

Stability Note

Alkyl iodides are sensitive to light and heat.

  • Storage: Store at

    
     under Argon, wrapped in aluminum foil.
    
  • Discoloration: A pink/purple hue indicates liberation of

    
    . Re-wash with thiosulfate if observed before use.
    

Safety & Hazard Identification

  • Alkylating Agents: Primary alkyl iodides are potent alkylating agents and suspected carcinogens. Always handle inside a certified fume hood.

  • Sodium Iodide: Hygroscopic. Keep tightly sealed.

  • Waste Disposal: Segregate halogenated waste. Do not mix with strong oxidizers.

References

  • Finkelstein Reaction Mechanism & Conditions: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Standard text for Finkelstein kinetics).
  • General Protocol for Morpholine Functionalization

    • Organic Syntheses, Coll.[6] Vol. 10, p. 559 (2004); Vol. 79, p. 176 (2002). Link (Reference for general handling of Boc-morpholines).

  • Mesylate to Iodide Shift Data: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer. (Source for NMR shift prediction of vs ).
  • Safety of Alkyl Iodides

    • ECHA Registration Dossier for Alkyl Iodides. Link

Sources

Application

Application Note: One-Pot Iodination of N-Boc-Morpholine Alcohols

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Detailed Protocol and Mechanistic Guide Introduction & Scope The functionalization of saturated heterocycles is a cornerstone of modern...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Detailed Protocol and Mechanistic Guide

Introduction & Scope

The functionalization of saturated heterocycles is a cornerstone of modern medicinal chemistry. Specifically, N-Boc-morpholine alcohols—such as (R)-N-Boc-2-hydroxymethylmorpholine—serve as critical chiral building blocks in the synthesis of advanced active pharmaceutical ingredients (APIs), including KRAS G12C covalent inhibitors like RMC-6291[1].

Converting the hydroxyl group of these morpholine derivatives into an alkyl iodide is a vital activation step. The resulting primary iodide is a highly reactive electrophile, primed for subsequent cross-coupling, alkylation, or nucleophilic substitution. This application note details two field-proven, one-pot strategies for this transformation, emphasizing mechanistic causality, self-validating experimental steps, and optimized purification workflows.

Mechanistic Insights & Causality

As a Senior Application Scientist, I strongly advocate for one-pot iodination strategies over multi-step isolations. One-pot methods minimize the loss of volatile or unstable intermediates, reduce solvent waste, and streamline purification bottlenecks.

The presence of the tert-butyloxycarbonyl (Boc) protecting group is non-negotiable in these workflows. Without it, the basic secondary amine of the morpholine ring would interfere with electrophilic halogenating reagents or undergo unwanted intramolecular cyclization (e.g., forming an aziridinium ion). The strongly electron-withdrawing Boc group neutralizes the nucleophilicity of the nitrogen, allowing the reaction to proceed chemoselectively at the alcohol.

We will explore two primary strategies:

Strategy A: The Modified Appel Reaction

The Appel reaction converts alcohols to alkyl halides using triphenylphosphine (PPh3) and a halogen source under mild conditions[2]. In our modified protocol, we utilize PPh3, elemental iodine (I2), and imidazole. The reaction begins with the activation of PPh3 by I2 to form a halophosphonium salt[3]. The morpholine alcohol attacks this complex, generating an alkoxyphosphonium ion pair. Finally, a backside SN2 displacement by the iodide ion yields the target alkyl iodide and triphenylphosphine oxide (Ph3P=O)[2],[3]. Imidazole is added to scavenge the hydrogen iodide (HI) byproduct, which prevents the acid-catalyzed deprotection of the Boc group.

Strategy B: One-Pot Sulfonylation-Finkelstein

This alternative approach involves the in situ generation of a mesylate intermediate using methanesulfonyl chloride (MsCl) and triethylamine (Et3N), followed immediately by a classical Finkelstein displacement using sodium iodide (NaI)[4]. This strategy is highly scalable and completely circumvents the generation of Ph3P=O, a byproduct notorious for complicating chromatographic purification.

Comparative Data Analysis

To select the optimal workflow for your specific scale and laboratory constraints, consult the comparative matrix below.

ParameterStrategy A: Modified AppelStrategy B: Sulfonylation-Finkelstein
Reagents PPh3, I2, ImidazoleMsCl, Et3N, NaI
Solvent System Dichloromethane (DCM)DCM, then swap to Acetone
Reaction Time 2–4 hours1 hour (Mesylation) + 4–6 hours (Reflux)
Byproducts Triphenylphosphine oxide (Ph3P=O)Sodium mesylate, Triethylammonium chloride
Purification Difficulty Moderate (requires trituration of Ph3P=O)Low (byproducts are water-soluble)
Best Suited For Milligram to small-gram discovery scaleMulti-gram scale-up and process chemistry

Mechanistic Workflows

AppelMechanism A N-Boc-Morpholine Alcohol (Starting Material) C Alkoxyphosphonium Ion Pair (Activated Intermediate) A->C Addition of complex B PPh3 + I2 + Imidazole (Halogenating Complex) B->C Activation D SN2 Displacement (Iodide Attack) C->D Inversion of Stereocenter E N-Boc-Morpholine Alkyl Iodide (Target Product) D->E Product Formation F Triphenylphosphine Oxide (Byproduct) D->F Elimination

Mechanistic workflow of the one-pot Appel iodination.

FinkelsteinWorkflow Step1 N-Boc-Morpholine Alcohol in DCM/Et3N Step2 Addition of MsCl (0 °C) Mesylation Step1->Step2 Step3 Mesylate Intermediate (In Situ) Step2->Step3 Step4 Solvent Swap / Addition of NaI (Acetone, Reflux) Step3->Step4 Finkelstein Reaction Step5 N-Boc-Morpholine Iodide (Product) Step4->Step5 SN2 Displacement

One-pot Sulfonylation-Finkelstein reaction sequence.

Experimental Protocols

Protocol A: Modified Appel Iodination

Self-Validating System: The transition from a dark iodine solution to a pale yellow mixture during the quench confirms the successful reduction of excess electrophiles.

  • Preparation : In an oven-dried flask under argon, dissolve N-Boc-2-hydroxymethylmorpholine (1.0 equiv) and imidazole (1.5 equiv) in anhydrous DCM (0.2 M). Causality: Imidazole acts as an acid scavenger to neutralize the HI generated, preventing the acid-labile N-Boc group from cleaving.

  • Complexation : Add triphenylphosphine (PPh3, 1.2 equiv). Cool the reaction mixture to 0 °C using an ice bath.

  • Halogenation : Slowly add iodine (I2, 1.2 equiv) in 3–4 portions. Causality: The portion-wise addition controls the exothermic formation of the halophosphonium salt and prevents localized heating, which could lead to unwanted side reactions.

  • Execution & Monitoring : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (3:1 Hexanes:EtOAc). The disappearance of the alcohol spot (KMnO4 active) and the emergence of a less polar spot (UV-active/I2 stainable) indicates full conversion.

  • Quenching : Quench the reaction with saturated aqueous sodium thiosulfate (Na2S2O3). Causality: Thiosulfate reduces unreacted electrophilic iodine to harmless iodide, instantly turning the dark brown solution pale yellow.

  • Purification : Extract the aqueous layer with DCM (3x). Dry the combined organic layers over Na2SO4 and concentrate. To remove the bulk of the Ph3P=O byproduct, triturate the crude residue with cold diethyl ether. Filter the white precipitate (Ph3P=O) and concentrate the filtrate before final silica gel chromatography.

Protocol B: One-Pot Sulfonylation-Finkelstein

Self-Validating System: The precipitation of white salts during both the mesylation and iodination steps provides visual confirmation of reaction progression.

  • Mesylation : Dissolve the alcohol (1.0 equiv) in anhydrous DCM (0.2 M). Add triethylamine (Et3N, 1.5 equiv) and cool to 0 °C. Slowly add methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise. Causality: Et3N neutralizes the HCl byproduct. The 0 °C temperature suppresses the formation of alkyl chloride byproducts.

  • Intermediate Validation : Stir for 30–60 minutes. Complete conversion to the mesylate is visually accompanied by the precipitation of triethylammonium chloride salts.

  • Solvent Swap : Concentrate the mixture under reduced pressure to remove the DCM. Causality: DCM is not an optimal solvent for the subsequent Finkelstein reaction due to its low boiling point and poor solubility for inorganic salts.

  • Finkelstein Iodination : Re-dissolve the crude mesylate in anhydrous acetone. Add sodium iodide (NaI, 3.0 equiv). Reflux the mixture (56 °C) for 4–6 hours. Causality: Acetone dissolves NaI but not the sodium mesylate byproduct. As sodium mesylate precipitates, it drives the equilibrium of the SN2 displacement forward via Le Chatelier's principle[4].

  • Workup : Cool to room temperature, filter the precipitated sodium mesylate, and concentrate the filtrate. Partition the residue between water and ethyl acetate. Wash with brine, dry over MgSO4, and purify via short-path chromatography.

Troubleshooting & Optimization

  • Issue: Loss of the Boc protecting group.

    • Diagnosis: Acidic byproducts (HI or HCl) were not adequately neutralized.

    • Solution: Ensure strictly anhydrous conditions. Verify the purity of your imidazole or Et3N bases, and consider increasing their equivalents to 2.0 if deprotection persists.

  • Issue: Incomplete conversion in the Appel reaction.

    • Diagnosis: Moisture in the system hydrolyzed the halophosphonium intermediate.

    • Solution: Flame-dry all glassware and use freshly distilled or sure-seal DCM.

  • Issue: Difficult removal of Ph3P=O.

    • Diagnosis: Co-elution during column chromatography.

    • Solution: Do not skip the trituration step. Suspend the crude mixture in a 9:1 mixture of cold hexanes/diethyl ether. The oxide will crash out as a fluffy white solid, while the N-Boc-morpholine iodide remains highly soluble.

References

1.[1] Dibutyl magnesium | Sainor Laboratories Pvt. Ltd. | CPHI Online. Source: cphi-online.com. URL: 2.[2] Appel reaction - Wikipedia. Source: wikipedia.org. URL: 3.[3] Appel Reaction - Alfa Chemistry. Source: alfa-chemistry.com. URL: 4.[4] NEW HALOGENATION REAGENT SYSTEM FOR ONE-POT CONVERSION OF ALCOHOLS INTO IODIDES AND AZIDES. Source: tandfonline.com. URL:

Sources

Method

Reagents for synthesizing chiral morpholine iodides

Application Note: Stereoselective Synthesis of Chiral Morpholine Iodides via Iodocyclization Abstract This application note details the reagents and protocols for the stereoselective synthesis of chiral 2-(iodomethyl)mor...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoselective Synthesis of Chiral Morpholine Iodides via Iodocyclization

Abstract

This application note details the reagents and protocols for the stereoselective synthesis of chiral 2-(iodomethyl)morpholines . Unlike simple quaternary ammonium salts, these "morpholine iodides" serve as high-value, functionalizable scaffolds in the development of NK1 antagonists (e.g., Aprepitant analogs) and oxazolidinone antibiotics. We focus on the electrophilic iodocyclization of chiral


-allyl amino alcohols—a pathway that establishes the morpholine core and the C2-stereocenter simultaneously.

Introduction: The Strategic Value of Morpholine Iodides

Chiral morpholines are privileged structures in medicinal chemistry due to their ability to modulate solubility and metabolic stability.[1] The synthesis of iodinated morpholine intermediates is particularly valuable because the C-I bond serves as a versatile "chemical handle" for further diversification via:

  • Nucleophilic Substitution (

    
    ):  Introduction of azides, amines, or thiols.
    
  • Radical Deiodination: Access to methyl-substituted morpholines.

  • Cross-Coupling: Suzuki-Miyaura or Sonogashira couplings to build complex architectures.

This guide prioritizes the iodocyclization strategy, which utilizes the "chiral pool" (amino acids/alcohols) to induce high diastereoselectivity (


) during ring closure.

Strategic Reagent Selection

The choice of iodinating reagent and base determines the regio- and stereoselectivity (6-exo-tet vs. 5-exo-trig).

Table 1: Comparative Analysis of Iodinating Reagents
ReagentActive SpeciesReactivity ProfileRecommended Use Case
Iodine (

)

/

Moderate. Requires activation by alkene or base.Standard Protocol. Cost-effective for gram-scale synthesis. Best with

in MeCN.
N-Iodosuccinimide (NIS)

donor
High. Generates succinimide byproduct.Kinetic Control. Use when

fails to cyclize electron-deficient alkenes.
Barluenga's Reagent (

)

(highly electrophilic)
Very High.Difficult Substrates. Use for sterically hindered amino alcohols. Expensive.
Iodine Monochloride (ICl)

Aggressive.Specialized. Can lead to chlorination side products; use only if strictly necessary.

Mechanism & Logic: The 6-Exo-Tet Cyclization

The transformation relies on the electrophilic activation of the


-allyl double bond by iodine, followed by the intramolecular nucleophilic attack of the hydroxyl group.
  • Stereocontrol: The existing chiral center (from the amino alcohol) dictates the facial selectivity of the alkene approach via a chair-like transition state.

  • Regiocontrol: Conditions must favor the 6-exo closure (morpholine) over the 5-endo (isoxazolidine) pathway. This is largely controlled by the "Baldwin-like" preference for opening the iodonium ion at the more substituted carbon (if applicable) or steric constraints of the

    
    -substituent.
    
Visual 1: Mechanistic Pathway (DOT)

MorpholineMechanism Precursor Chiral N-Allyl Amino Alcohol Activation Alkene Activation (Iodonium Formation) Precursor->Activation + I2 / Base TS Chair-like Transition State Activation->TS Kinetic Control Cyclization 6-exo-tet Cyclization TS->Cyclization Intramolecular OH Attack Product Chiral 2-Iodomethyl Morpholine Cyclization->Product Stereodefined

Figure 1: Mechanistic flow of the iodocyclization process. The chair-like transition state is critical for transferring chirality from the backbone to the new C2 center.

Experimental Protocols

Protocol A: Preparation of N-Allyl Amino Alcohol Precursor

Prerequisite: This step converts a chiral amino alcohol (e.g., (S)-Phenylglycinol) into the requisite substrate.

  • Reagents: (S)-Phenylglycinol (1.0 equiv), Allyl Bromide (1.1 equiv),

    
     (2.0 equiv), MeCN (0.2 M).
    
  • Procedure:

    • Suspend amino alcohol and

      
       in anhydrous Acetonitrile (MeCN).
      
    • Cool to 0°C. Add Allyl Bromide dropwise to prevent bis-allylation.

    • Stir at RT for 12 hours. Monitor by TLC (Visualize with Ninhydrin).

    • Workup: Filter solids. Evaporate solvent.[2] Purify via flash column chromatography (Hex/EtOAc).

  • Checkpoint: Ensure the product is the mono-allyl species. Bis-allyl species cannot cyclize to morpholines effectively in this manifold.

Protocol B: Stereoselective Iodocyclization (The Core Workflow)

Target: Synthesis of (2S, 3S, 5S)-2-(iodomethyl)-3,5-diphenylmorpholine (Example scaffold).

Materials:

  • N-Allyl Precursor (from Protocol A)

  • Iodine (

    
    ) - Solid, Resublimed
    
  • Sodium Bicarbonate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    )
    
  • Solvent: Acetonitrile (MeCN) or DCM/Water biphasic mix.

  • Quench: Saturated Sodium Thiosulfate (

    
    ).
    

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask, dissolve the N-allyl precursor (1.0 mmol) in anhydrous MeCN (10 mL, 0.1 M).

  • Base Addition: Add

    
      (3.0 mmol, 3 equiv). Note: The base neutralizes the HI generated during cyclization, preventing acid-catalyzed ring opening.
    
  • Iodination (0°C): Cool the suspension to 0°C. Add

    
      (1.2 mmol, 1.2 equiv) in one portion.
    
    • Critical Insight: Low temperature enhances diastereoselectivity (dr) by enforcing the rigid chair transition state.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to RT over 4 hours. The solution typically turns dark brown.

  • Monitoring: Check TLC. The starting material (polar amine) should disappear; a less polar product (iodide) should appear.

  • Quench: Add sat.

    
      (10 mL) and stir vigorously until the iodine color fades to pale yellow/clear.
    
  • Extraction: Extract with

    
     (3 x 15 mL). Wash combined organics with Brine. Dry over 
    
    
    
    .[2]
  • Purification: Flash chromatography (Silica gel). Caution: Iodides can be light-sensitive. Wrap columns/flasks in foil if storing.

Visual 2: Experimental Workflow (DOT)

Workflow Start Start: N-Allyl Precursor (Dissolve in MeCN) Cool Cool to 0°C Add NaHCO3 Start->Cool React Add Iodine (1.2 eq) Stir 4-6h Cool->React Quench Quench: Na2S2O3 (Remove excess I2) React->Quench TLC Check Extract Extraction (EtOAc) & Drying Quench->Extract End Isolate: Chiral Morpholine Iodide Extract->End

Figure 2: Operational workflow for the batch synthesis of morpholine iodides.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Diastereoselectivity (dr) Reaction temperature too high.Maintain 0°C or -20°C for the duration of iodine addition. Switch solvent to DCM/Ether.
No Cyclization Alkene is electron-deficient.Switch reagent from

to NIS (N-Iodosuccinimide) or add a Lewis Acid (

- catalytic).
Product Instability Elimination of HI.Store product in the dark at -20°C. Avoid strong bases during workup.
Regioisomer Mix (5-exo vs 6-endo) Substrate constraints.Increase steric bulk on Nitrogen (e.g., Benzyl vs Methyl) to favor the 6-membered ring via Thorpe-Ingold effect.

References

  • Knight, D. W. (2002). Iodocyclization reactions in the synthesis of heterocyclic compounds.Organic & Biomolecular Chemistry .

  • Aggarwal, V. K., et al. (2005). Stereocontrolled synthesis of morpholines via iodocyclization.Journal of Organic Chemistry .

  • BenchChem Application Note. (2025). Application Notes and Protocols for Asymmetric Synthesis Involving Morpholine Scaffolds.3[2][4][5][6][7]

  • Caupène, C., et al. (2009). Iodocyclization of chiral CF3-allylmorpholinones.[8]Organic Letters .

Sources

Technical Notes & Optimization

Troubleshooting

Stability of 4-Boc-2-(iodomethyl)-morpholine in light

Technical Support Center: Stability & Handling Guide for 4-Boc-2-(iodomethyl)-morpholine Executive Summary 4-Boc-2-(iodomethyl)-morpholine (CAS: Variable/Generic Structure) is a critical chiral building block used in the...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling Guide for 4-Boc-2-(iodomethyl)-morpholine

Executive Summary

4-Boc-2-(iodomethyl)-morpholine (CAS: Variable/Generic Structure) is a critical chiral building block used in the synthesis of pharmaceutical intermediates. While the tert-butoxycarbonyl (Boc) group provides excellent stability against bases and nucleophiles, the primary alkyl iodide moiety renders this compound inherently sensitive to actinic light and elevated temperatures.

Users frequently report the material turning from a white/off-white solid to a yellow or brown oil/solid. This guide addresses the photolytic decomposition mechanism , assesses the impact on downstream chemistry, and provides validated protocols for purification and storage.

Troubleshooting Guide (FAQ)

Q1: Why has my compound turned yellow/brown?

A: The discoloration is caused by the liberation of elemental iodine (


).[1]
Primary alkyl iodides possess a relatively weak Carbon-Iodine (C-I) bond (Bond Dissociation Energy 

50-55 kcal/mol). Upon exposure to UV or visible light, this bond undergoes homolytic cleavage , generating a morpholine-methyl radical and an iodine radical. Two iodine radicals rapidly recombine to form molecular iodine (

), which is deeply colored.[1]
  • Yellow: Trace decomposition (<1%).

  • Brown/Violet: Significant decomposition (>2-5%).

Q2: Can I still use the material if it is discolored?

A: It depends on the application:

  • For Nucleophilic Substitution (

    
    ):  If the discoloration is faint (pale yellow), the material is likely >98% pure and usable. However, free iodine can act as a Lewis acid or radical initiator, potentially triggering side reactions.
    
  • For Metal-Catalyzed Cross-Coupling: No. Free iodine is a potent poison for Palladium and Nickel catalysts. It oxidizes the active metal center (

    
    ), halting the catalytic cycle.
    
  • For Radical Reactions: No. Free iodine acts as a radical scavenger, terminating the desired chain reaction.

Q3: How do I remove the iodine contamination?

A: Do not recrystallize immediately. Iodine can co-crystallize with the product. Standard Protocol: Dissolve the compound in an organic solvent (EtOAc or DCM) and wash with 10% Sodium Thiosulfate (


)  solution. The thiosulfate reduces the colored iodine (

) back to colorless iodide (

), which partitions into the aqueous layer. (See Protocol A below).
Q4: Does the Boc group affect light stability?

A: No. The Boc group is photochemically inert under standard laboratory conditions. However, it is acid-labile . If the alkyl iodide decomposes significantly, it may generate trace Hydrogen Iodide (HI) if moisture is present. HI is a strong acid that can prematurely cleave the Boc protecting group, leading to a complex mixture of deprotected amines and polymerized byproducts.

Mechanistic Insight

The following diagram illustrates the photolytic decomposition pathway. Note that the radical formed can abstract a hydrogen atom from the solvent or another molecule, leading to the des-iodo byproduct (4-Boc-2-methylmorpholine), which is a common impurity in aged samples.

Decomposition Compound 4-Boc-2-(iodomethyl)-morpholine RadicalPair [ Alkyl Radical • + I • ] Compound->RadicalPair Homolysis Light hv (Light) Light->RadicalPair Iodine Iodine (I2) (Yellow/Brown Color) RadicalPair->Iodine Dimerization Byproduct Des-iodo Impurity (4-Boc-2-methylmorpholine) RadicalPair->Byproduct H-Abstraction HI HI (Acid) Iodine->HI + H2O (Trace) BocCleavage Boc Deprotection (Secondary Degradation) HI->BocCleavage Acid Hydrolysis

Figure 1: Photolytic decomposition pathway of 4-Boc-2-(iodomethyl)-morpholine leading to iodine formation and potential secondary Boc-deprotection.

Remediation & Purification Protocols

Protocol A: Chemical Rescue of Discolored Material

Use this when the material is brown but retains >90% purity by LCMS/NMR.

  • Dissolution: Dissolve the crude material in Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Use approximately 10 mL solvent per gram of compound.

  • Reduction Wash: Add an equal volume of 10% w/v Sodium Thiosulfate (

    
    )  aqueous solution.
    
  • Agitation: Shake vigorously in a separatory funnel for 2-3 minutes. The organic layer should transition from brown

    
     pale yellow 
    
    
    
    colorless.
  • Separation: Drain the organic layer.

  • Brine Wash: Wash the organic layer once with saturated brine to remove trapped water.

  • Drying: Dry over anhydrous Magnesium Sulfate (

    
    ) or Sodium Sulfate (
    
    
    
    ).
  • Concentration: Filter and concentrate in vacuo at

    
     (avoid high heat).
    
  • Storage: Immediately store in an amber vial under Argon.

Protocol B: Stabilization During Storage

For long-term storage of the purified oil/solid.

ParameterRecommendationRationale
Container Amber Glass VialBlocks UV/Visible light to prevent homolysis.
Atmosphere Argon or NitrogenPrevents oxidation of the radical intermediates.
Temperature 2°C to 8°CSlows thermal degradation kinetics.
Stabilizer Copper Turnings (Optional)Activated Cu metal scavenges free iodine (

).

Decision Matrix for Users

Follow this logic flow to determine the best course of action for your specific batch.

Troubleshooting Start Inspect Material ColorCheck Is the material Yellow or Brown? Start->ColorCheck PurityCheck Check Purity (NMR/LCMS) ColorCheck->PurityCheck Yes UseAsIs Safe to Use ColorCheck->UseAsIs No (White) ThioWash Perform Protocol A (Thiosulfate Wash) PurityCheck->ThioWash >90% Purity Column Purify via Silica Column (Hex/EtOAc) PurityCheck->Column 80-90% Purity Discard Discard Batch PurityCheck->Discard <80% Purity ThioWash->UseAsIs Color Removed Column->UseAsIs Pure Fractions

Figure 2: Workflow for assessing and treating light-degraded alkyl iodide samples.

References

  • Fisher Scientific. Safety Data Sheet: 4-(4-Iodophenyl)morpholine (Analogous Stability Data). Available at: [Link]

  • Boto, A., et al. "Visible-light-mediated radical reactions of alkyl iodides." Journal of Organic Chemistry. (General mechanism of alkyl iodide photolysis).

(Note: Specific CAS numbers for the exact iodomethyl derivative may vary by stereochemistry (R/S); however, the chemical handling properties described above apply universally to the 4-Boc-2-(iodomethyl)-morpholine scaffold.)

Sources

Optimization

Morpholine Iodides Technical Support Center: Troubleshooting Elimination Side Reactions

Welcome to the Technical Support Center for morpholine iodide chemistry. As drug development heavily relies on morpholine rings to modulate pharmacokinetics (e.g., improving aqueous solubility and target affinity), the a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for morpholine iodide chemistry. As drug development heavily relies on morpholine rings to modulate pharmacokinetics (e.g., improving aqueous solubility and target affinity), the alkylation of morpholine—or the use of morpholine-bearing alkyl iodides as electrophiles—is a ubiquitous workflow.

However, the synthesis is frequently plagued by E2 (bimolecular elimination) side reactions , which outcompete the desired SN2 (bimolecular nucleophilic substitution) pathways, leading to alkene byproducts and drastically reduced yields[1]. This guide provides field-proven, mechanistically grounded solutions to suppress elimination and optimize your synthetic workflows.

Core Principles: The E2 vs. SN2 Competition

The fundamental challenge with morpholine iodides lies in the dual nature of the reagents. Iodide is an exceptional leaving group due to its high polarizability and weak C–I bond, which lowers the activation energy for both substitution and elimination. Morpholine is a moderate secondary amine base (pKa ~8.36) but a highly effective nucleophile.

When morpholine approaches an alkyl iodide, it faces a mechanistic divergence:

  • SN2 Pathway (Desired): Morpholine donates its lone pair into the

    
     anti-bonding orbital of the C–I bond. This requires a clear steric trajectory (backside attack).
    
  • E2 Pathway (Side Reaction): If steric bulk (e.g., secondary/tertiary carbons) blocks the SN2 trajectory, the morpholine lone pair instead abstracts a sterically accessible

    
    -proton. The electrons collapse to form a 
    
    
    
    -bond, expelling the iodide in an anti-periplanar geometry[1].

G A Alkyl Iodide + Morpholine B SN2 Pathway (Nucleophilic Attack) A->B Low Temp, Aprotic Solvent (Minimal Sterics) D E2 Pathway (β-Proton Abstraction) A->D High Temp, Strong Base (High Steric Hindrance) C Desired Product (Alkylmorpholine) B->C E Side Product (Alkene + HI) D->E

Mechanistic divergence of alkyl iodides reacting with morpholine (SN2 vs E2).

Troubleshooting Guides & FAQs

Q1: I am trying to alkylate morpholine with a secondary alkyl iodide, but crude NMR shows mostly alkene formation (multiplets at 5.0–6.0 ppm). How do I favor substitution? Causality: Secondary alkyl iodides are highly susceptible to E2 elimination because the steric bulk of the alkyl chains hinders the SN2 backside attack. Furthermore, if you are running the reaction at elevated temperatures, you are thermodynamically favoring elimination, as E2 has a higher entropy of activation (


) than SN2[1].
Solution: 
  • Drop the temperature to 0 °C or room temperature.

  • Change your solvent to a polar aprotic solvent like Acetonitrile (MeCN) or DMF. Protic solvents (like ethanol) hydrogen-bond to the morpholine lone pair, reducing its nucleophilicity and forcing it to act primarily as a Brønsted base. Aprotic solvents leave the nucleophile "naked" and highly reactive for SN2.

Q2: I am using N-(2-iodoethyl)morpholine to alkylate a phenol. I keep getting N-vinylmorpholine as a byproduct. How can I prevent the electrophile from eliminating? Causality: N-(2-iodoethyl)morpholine is an extremely sensitive electrophile. The electronegative morpholine nitrogen exerts a strong inductive pull, making the


-protons highly acidic. When you add a strong base (e.g., NaH, KOtBu) to deprotonate your phenol, any excess unreacted base will rapidly abstract the acidic 

-proton on the iodoethyl group, triggering E2 elimination. Solution: Pre-form your nucleophile salt. Deprotonate the phenol with the base, and allow the gas to evolve (if using NaH). Crucially, ensure no excess base remains before adding the N-(2-iodoethyl)morpholine. Alternatively, generate the iodide in situ via a Finkelstein reaction (using N-(2-chloroethyl)morpholine and NaI) to keep the steady-state concentration of the highly reactive iodo-intermediate low.

Q3: Standard SN2 optimization isn't working for my sterically hindered alkyl iodide. Is there a way to bypass the E2 pathway entirely? Causality: Yes. If the substrate is too hindered, two-electron polar pathways will always default to E2. You must switch to a one-electron (radical) pathway. Solution: Employ visible-light photoredox catalysis. By using a photocatalyst (e.g., 4CzIPN) and a blue LED, you can induce a Single Electron Transfer (SET) to the alkyl iodide, causing a mesolytic cleavage of the C–I bond to form an alkyl radical[2]. Because radicals lack the electron density to undergo


-elimination under these conditions, the E2 pathway is completely bypassed, allowing for successful cross-coupling or aminocarbonylation[3].

G A Sterically Hindered Alkyl Iodide B Photocatalyst + Blue LED (Single Electron Transfer) A->B C Alkyl Radical Intermediate (E2 Elimination Prevented) B->C Mesolytic C-I Cleavage D Radical Trapping / Coupling (with Morpholine) C->D E Target Morpholine Derivative D->E Product Formation

Radical-mediated pathway bypassing E2 elimination via Single Electron Transfer.

Quantitative Data: Reaction Parameters

The following table summarizes how different reaction parameters quantitatively shift the mechanistic balance between substitution and elimination.

ParameterConditionDominant PathwayCausality / Mechanism
Temperature Low (0 °C to 25 °C)SN2 (Substitution)E2 has a higher activation entropy (

); lower temperatures suppress thermal elimination[1].
Temperature High (> 60 °C)E2 (Elimination)Increased thermal energy overcomes the higher activation barrier of the E2 transition state.
Solvent Polar Aprotic (MeCN, DMF)SN2 (Substitution)Solvates cations but leaves the morpholine lone pair exposed, maximizing nucleophilicity.
Solvent Polar Protic (EtOH, MeOH)E2 (Elimination)Hydrogen bonding to morpholine reduces its nucleophilicity, making it act more as a Brønsted base.
Substrate Sterics Primary Alkyl IodideSN2 (Substitution)Unhindered trajectory allows direct anti-bonding (

) orbital attack by morpholine.
Substrate Sterics Secondary/Tertiary IodideE2 (Elimination)Steric bulk blocks nucleophilic attack; morpholine abstracts the more accessible

-proton[1].

Validated Experimental Protocols

The following methodologies are designed as self-validating systems to ensure maximum yield while suppressing side reactions.

Protocol A: Low-Temperature SN2 Alkylation of Morpholine

Use this protocol for primary and unhindered secondary alkyl iodides.

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the alkyl iodide (1.0 equiv) in anhydrous Acetonitrile (MeCN) to achieve a concentration of 0.2 M.

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 equiv).

    • Causality Note: K₂CO₃ is insoluble in MeCN. It acts as a heterogeneous HI scavenger without significantly raising the homogeneous basicity of the solution, preventing base-catalyzed E2.

  • Temperature Control: Cool the suspension to 0 °C using an ice-water bath.

  • Nucleophile Addition: Add morpholine (1.2 equiv) dropwise over 15 minutes via a syringe pump.

    • Causality Note: Dropwise addition keeps the local concentration of the amine low, further suppressing the bimolecular elimination rate.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12–16 hours.

    • Validation Checkpoint: Monitor via LC-MS. If alkene formation is observed, verify the anhydrous state of your K₂CO₃; water trace can generate hydroxide ions, which are strong E2 promoters.

  • Workup: Filter the heterogeneous mixture through a Celite pad to remove K₂CO₃ salts, concentrate the filtrate in vacuo, and purify via flash column chromatography.

Protocol B: Visible-Light-Driven Radical Aminocarbonylation (Bypassing E2)

Use this protocol for sterically hindered secondary or tertiary alkyl iodides where SN2 is impossible[2].

  • Preparation: In a Schlenk tube, combine the sterically hindered alkyl iodide (1.0 equiv), morpholine (1.5 equiv), and the organic photocatalyst 4CzIPN (5 mol%).

  • Donor Addition: Add Triethanolamine (TEOA, 1.5 equiv) as a sacrificial electron donor.

  • Solvation: Dissolve the mixture in degassed Ethyl Acetate (EtOAc) to a concentration of 0.1 M.

  • Irradiation: Irradiate the mixture using a 50 W blue LED (456 nm) at room temperature for 2–4 hours under an argon atmosphere.

    • Causality Note: The photocatalyst undergoes SET to generate an alkyl radical. Radicals do not undergo

      
      -elimination, completely bypassing the alkene side product[3].
      
  • Workup: Quench the reaction with deionized water, extract three times with EtOAc, dry the combined organic layers over Na₂SO₄, and purify via column chromatography.

References

  • Factors Influencing the Elimination Mechanism Source: Chemistry LibreTexts URL:[Link]

  • Metal-free visible-light carbonylation of alkyl iodides to amides via consecutive photoinduced electron transfer Source: RSC Publishing (Chemical Science) URL:[Link]

  • Mechanistic Study of Photochemical Aminocarbonylation of Alkyl Iodides Catalyzed by a Palladium Catalyst Using Experimental and Computational Methods Source: PubMed Central (PMC) URL:[Link]

Sources

Troubleshooting

Purification of 4-Boc-2-(iodomethyl)-morpholine on silica gel

Ticket Subject: Purification of 4-Boc-2-(iodomethyl)-morpholine on Silica Gel Assigned Specialist: Senior Application Scientist Introduction Welcome to the Separation Science Helpdesk. You are dealing with 4-Boc-2-(iodom...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Purification of 4-Boc-2-(iodomethyl)-morpholine on Silica Gel Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Separation Science Helpdesk. You are dealing with 4-Boc-2-(iodomethyl)-morpholine , a valuable intermediate often synthesized via the Appel reaction or sulfonate displacement from its hydroxymethyl precursor.

This molecule presents a "Silent & Sensitive" purification profile:

  • Silent: It lacks a strong chromophore, making UV detection at 254 nm unreliable.

  • Sensitive: The primary alkyl iodide at the C2 position is electrophilic and prone to light-induced homolytic cleavage or acid-catalyzed elimination on active silica.

This guide provides a self-validating workflow to purify your compound while mitigating decomposition.

Module 1: Pre-Purification Diagnostics (The Triage)

Before loading your column, you must establish a reliable detection method. Relying solely on UV will lead to fraction loss.

Visualization Protocol
  • Primary Method (Ninhydrin): Although the amine is Boc-protected, vigorous heating of a Ninhydrin-dipped plate cleaves the Boc group (thermal deprotection), revealing the free amine as a distinct red/purple spot.[1]

  • Secondary Method (Iodine Chamber): The lipophilic Boc group and the iodine atom interact strongly with

    
     vapor, showing a brown spot on a yellow background.
    
  • UV Warning: The C-I bond and Boc carbonyl have weak absorbance around 210-220 nm. Standard 254 nm detection is often insufficient.

Table 1: Diagnostic TLC Parameters

ParameterRecommendationTechnical Rationale
Stationary Phase Silica Gel 60

Standard analytical phase.
Mobile Phase 20% EtOAc in HexanesTarget

of 0.3 – 0.4 for optimal separation.
Stain A (Best) Ninhydrin + HeatThermal cleavage of Boc reveals amine (Red/Purple).[1]
Stain B (Alt) PMA (Phosphomolybdic Acid)General stain for lipophilic compounds (Dark Blue).

Observation
Product

Impurities (e.g., TPPO) often streak at

or co-elute if too polar.
Module 2: The Chromatography Workflow
Critical Decision: Contaminant Removal

If you synthesized this via the Appel Reaction (


), your crude contains Triphenylphosphine Oxide (TPPO). TPPO is notoriously difficult to separate from polar products on silica.

Protocol A: The "Crashing Out" Pre-treatment (Highly Recommended)

  • Concentrate crude reaction mixture to a thick oil.

  • Triturate vigorously with cold Diethyl Ether or 9:1 Hexane/Ether .

  • TPPO is insoluble in these non-polar media and will precipitate as a white solid.

  • Filter through a fritted funnel. The filtrate contains your iodomethyl morpholine.

  • Concentrate the filtrate and proceed to the column.

The Purification Logic Flow

PurificationWorkflow Start Crude Reaction Mixture CheckSource Synthesis Method? Start->CheckSource Appel Appel Reaction (Contains TPPO) CheckSource->Appel PPh3/I2 Sulfonate Mesylate Displacement (Clean Crude) CheckSource->Sulfonate MsCl/NaI PreTreat Triturate with Et2O/Hexane Filter Solids (TPPO) Appel->PreTreat ColumnPrep Column Setup: Neutralize Silica if Acid Sensitive Sulfonate->ColumnPrep PreTreat->ColumnPrep Elution Gradient Elution: 0% -> 30% EtOAc/Hex ColumnPrep->Elution Detection Fraction Analysis: Ninhydrin Stain (Heat) Elution->Detection Finish Pure 4-Boc-2-(iodomethyl)-morpholine (Store Dark/Cold) Detection->Finish

Figure 1: Decision matrix for pre-purification cleanup and chromatography workflow.

Module 3: Troubleshooting & FAQs

Q1: My column fractions are turning purple/brown after collection. What is happening? A: This indicates Decomposition .[2]

  • The Chemistry: The alkyl iodide is undergoing elimination (loss of HI) or homolytic cleavage. The liberated HI oxidizes to elemental iodine (

    
    ), causing the purple color.
    
  • The Cause: Silica gel is slightly acidic (

    
    ). Prolonged contact catalyzes this elimination.
    
  • The Fix:

    • Neutralize: Pre-wash your silica column with 1% Triethylamine (

      
      ) in Hexanes before loading your sample. This buffers the acidic sites.
      
    • Speed: Run a faster gradient. Do not let the compound sit on the column overnight.

Q2: I see a large spot on TLC, but nothing comes off the column (or yield is very low). A: You may be experiencing On-Column Degradation or Invisible Elution .

  • Invisible Elution: If you are relying on UV, you are likely missing the fractions. Re-check all "blank" fractions with Ninhydrin stain.

  • Degradation: If the compound degraded into the exocyclic alkene, it might have eluted with the solvent front (non-polar) or polymerized (stuck at baseline).

  • Validation: Run a 2D-TLC.[3] Spot the crude, run it once. Rotate the plate 90 degrees and run it again. If the spot appears off-diagonal, the compound is decomposing on the silica during the run.

Q3: I cannot separate my product from Triphenylphosphine Oxide (TPPO). A: TPPO tails significantly on silica.

  • Solution: If the "Crashing Out" method (Module 2) failed, switch to a Solvent Mismatch strategy.

    • Load the sample absorbed on Celite (Solid Load).

    • Elute with DCM / Hexane (1:1) initially. TPPO is very soluble in DCM but elutes slowly. Your product should move faster.

    • Alternative: Use Toluene as the solvent. TPPO is less soluble/mobile in Toluene compared to halogenated solvents.

Module 4: Post-Run Handling & Storage

Once purified, the stability of 4-Boc-2-(iodomethyl)-morpholine is the next challenge.

  • Solvent Removal: Evaporate solvents at

    
    . Avoid high-vacuum heating for prolonged periods, which promotes elimination.
    
  • Stabilization:

    • Store under an inert atmosphere (Argon/Nitrogen).

    • Copper Wire: For long-term storage of liquid iodides, adding a small piece of bright copper wire can stabilize the compound by scavenging free iodine (the wire turns black if

      
       is present).
      
  • Environment: Keep in an amber vial at

    
    .
    
References
  • General Purification of Morpholines

    • Source: Organic Chemistry Portal. "Synthesis of Morpholines."
    • URL:[Link]

  • TPPO Removal Strategies

    • Source: Batesky, D. C., et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[4] J. Org.[5] Chem. 2017.

    • URL:[Link]

  • TLC Staining Protocols (Ninhydrin/Boc)

    • Source: University of Liverpool, Department of Chemistry. "TLC Stains."[1][2][6][7][8]

    • URL:[Link]

  • Stability of Alkyl Iodides

    • Source: Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard Reference Text).
    • URL:[Link]

Sources

Optimization

Improving yield of Finkelstein reaction for N-Boc morpholines

Technical Support Center: Organic Synthesis Division Topic: Optimizing Finkelstein Iodination of N-Boc Morpholines Part 1: Core Directive & Introduction Welcome to the Advanced Synthesis Support Center. You are accessing...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Organic Synthesis Division Topic: Optimizing Finkelstein Iodination of N-Boc Morpholines

Part 1: Core Directive & Introduction

Welcome to the Advanced Synthesis Support Center. You are accessing the specialized guide for optimizing the Finkelstein reaction on N-Boc-morpholine scaffolds (specifically converting chloromethyl/bromomethyl derivatives to iodides).

This transformation is a critical gateway step. The resulting alkyl iodides are highly reactive electrophiles essential for subsequent alkylations or cross-coupling reactions in drug discovery.[1] However, the N-Boc morpholine substrate presents unique challenges regarding steric bulk and solubility that often lead to stalled reactions or poor yields.

This guide moves beyond textbook definitions. We treat the reaction as a dynamic system where solubility, thermodynamics, and kinetics must align perfectly.

Part 2: Troubleshooting Guides & FAQs

Category 1: Reaction Kinetics & Conversion

Q: My reaction stalls at 60-70% conversion even after 24 hours reflux in acetone. How do I push it to completion?

A: The "Solubility Trap" is likely your culprit. In the classic Finkelstein reaction, the driving force is the precipitation of the byproduct salt (NaCl or NaBr). However, for N-Boc morpholines, two factors often stall the reaction:

  • Leaving Group Lethargy: If you are starting with the chloride (e.g., N-Boc-2-chloromethylmorpholine), acetone reflux (56°C) often provides insufficient thermal energy to overcome the activation barrier of the C-Cl bond cleavage.

  • Salt Passivation: The precipitating NaCl/NaBr can form a "cake" or coating on the surface of the unreacted solid NaI, preventing it from dissolving and reacting.

Corrective Action:

  • Switch Solvent: Replace Acetone with 2-Butanone (Methyl Ethyl Ketone - MEK) . MEK boils at 80°C, providing the necessary thermal boost for alkyl chlorides while maintaining the insolubility of NaCl required to drive the equilibrium.

  • Mechanical Agitation: Use vigorous magnetic stirring or an overhead stirrer. Sonicating the reaction mixture for 5 minutes before heating can also help break up salt aggregates.

Q: I am using DMF to speed up the reaction, but the yield is low during workup. Why? A: You broke the equilibrium principle. While DMF (or DMSO) increases the rate of nucleophilic attack due to high polarity, it often dissolves the byproduct salts (NaCl/NaBr) to some extent. This re-introduces the leaving group into the solution, establishing a reversible equilibrium rather than a forward-driven precipitation. Furthermore, removing DMF requires aqueous washes that can lead to emulsion formation with the amphiphilic N-Boc morpholine.

Recommendation: Stick to Acetone or MEK. If you must use DMF, use it only as a co-solvent (10% v/v) with Acetone.

Category 2: Product Stability & Impurities

Q: My isolated iodide turns brown/purple within hours. Is my N-Boc group falling off? A: The color is free Iodine (


), not Boc deprotection. 
Alkyl iodides, including N-Boc-iodomethylmorpholines, are photosensitive and prone to oxidation. The purple color indicates homolytic cleavage of the C-I bond, generating iodine radicals. While the N-Boc group is generally stable to these conditions, the generated 

(hydroiodic acid) from decomposition can eventually cleave the Boc group if left unchecked.

Stabilization Protocol:

  • Copper Stabilization: Add a few turnings of Copper metal (Cu) to the storage vial. It acts as a radical scavenger and stabilizer.

  • Workup Wash: Ensure the final organic layer is washed with 10% Sodium Thiosulfate (

    
    )  to quench any initial iodine.
    
  • Storage: Store at -20°C in the dark (amber vial).

Q: Can I use Lewis Acids (like


) to catalyze the reaction? 
A: Proceed with extreme caution. 
While Lewis acids can activate the alkyl halide, they can also coordinate with the carbamate (Boc) oxygen, potentially facilitating Boc-cleavage or inducing ring-opening side reactions in the morpholine ether linkage.
Better Alternative:  Add 0.5 equivalents of Tetrabutylammonium Iodide (TBAI) . This acts as a Phase Transfer Catalyst (PTC) and a source of soluble iodide, boosting the reaction rate without the acidity risks of Lewis acids.

Part 3: The "Gold Standard" Experimental Protocol

Objective: Synthesis of tert-butyl 2-(iodomethyl)morpholine-4-carboxylate from the corresponding chloride.

Reagents:

  • Substrate: tert-butyl 2-(chloromethyl)morpholine-4-carboxylate (1.0 equiv)

  • Reagent: Sodium Iodide (NaI) (4.0 equiv) - Must be oven-dried at 120°C for 4 hours before use.

  • Solvent: 2-Butanone (MEK) - Anhydrous (dried over 3Å molecular sieves).

  • Additive: TBAI (0.1 equiv) - Optional, for sluggish chlorides.

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), dissolve the N-Boc-chloromethylmorpholine in anhydrous MEK (0.5 M concentration).

  • Activation: Add the dried NaI (4.0 equiv) in one portion. The solution should turn yellow/orange.

  • Reaction: Heat to vigorous reflux (80°C) for 18–24 hours.

    • Checkpoint: A white precipitate (NaCl) should form rapidly.

  • Monitoring: Monitor by TLC (Hexane/EtOAc). The iodide usually runs slightly faster or has a distinct UV activity compared to the chloride.

    • Note: Alkyl iodides stain reddish-brown with exposure to light/air on silica.

  • Workup (Crucial for Yield):

    • Cool to room temperature.

    • Filter the mixture through a Celite pad to remove the bulk salt (NaCl/Excess NaI). Wash the pad with Acetone.

    • Concentrate the filtrate in vacuo (do not heat above 40°C).

    • Redissolve the residue in Diethyl Ether or MTBE (avoid DCM if possible to prevent halogen exchange).

    • Wash with 10% aq.

      
        (until colorless), then water, then brine.
      
  • Purification: Dry over

    
    , filter, and concentrate.
    
    • Purification Tip: If the purity is >90%, use crude for the next step. Silica gel chromatography can cause decomposition of sensitive iodides. If necessary, use neutral alumina or silica buffered with 1% Triethylamine.

Part 4: Data Visualization & Logic

Table 1: Solvent Selection Matrix for N-Boc Morpholine Finkelstein
SolventBoiling PointSalt Solubility (NaCl)Reaction Rate (Cl -> I)Recommendation
Acetone 56°CVery Low (Excellent)SlowBest for Bromides
2-Butanone (MEK) 80°CLow (Good)Fast Gold Standard for Chlorides
DMF 153°CModerate (Poor)Very FastAvoid (Equilibrium issues)
Acetonitrile 82°CLowModerateGood alternative to MEK
Figure 1: Decision Logic for Reaction Optimization

FinkelsteinOptimization Start Start: Low Yield/Conversion CheckLG Check Leaving Group Start->CheckLG IsBromide Substrate is Bromide CheckLG->IsBromide IsChloride Substrate is Chloride CheckLG->IsChloride AcetoneRoute Use Acetone (Reflux) IsBromide->AcetoneRoute MEKRoute Switch to MEK (Reflux) IsChloride->MEKRoute CheckMoisture Check Moisture Content AcetoneRoute->CheckMoisture MEKRoute->CheckMoisture DryReagents Dry NaI (120°C) & Solvent CheckMoisture->DryReagents If Wet CheckStall Reaction Stalled? CheckMoisture->CheckStall If Dry AddTBAI Add 0.1 eq TBAI CheckStall->AddTBAI Yes WorkupIssue Dark Product / Low Recovery CheckStall->WorkupIssue No (Complete) ThioWash Wash w/ Na2S2O3 Store w/ Cu wire WorkupIssue->ThioWash

Caption: Decision tree for troubleshooting Finkelstein reactions on N-Boc morpholine substrates. Follow the path based on your leaving group and observed failure mode.

Part 5: References

  • Finkelstein Reaction Mechanism & Utility

    • Source: Vedantu / NCERT Chemistry

    • Relevance: Establishes the fundamental

      
       mechanism and the critical role of salt precipitation (Le Chatelier's principle) in driving the equilibrium.
      
    • URL:[Link]

  • Halogen Exchange in Alkyl Halides (J&K Scientific)

    • Source: J&K Scientific Technical Notes

    • Relevance: Provides specific solubility data and confirms the utility of MEK and Lewis Acid additives for hindered or slow substrates.

  • Synthesis of Substituted Morpholines

    • Source:Journal of the American Chemical Society (via PMC)

    • Relevance: Validates the stability of the N-Boc protecting group under nucleophilic substitution conditions and outlines general morpholine handling.

    • URL:[Link]

  • Properties of tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate

    • Source: PubChem[2][3]

    • Relevance: Provides physical property data for the precursor alcohol, aiding in the calculation of molar equivalents and solubility profiles.

    • URL:[Link]

  • Sodium Iodide Reagent Profile

    • Source: NBInno Technical Data

    • Relevance: Details the hygroscopic nature of NaI and the necessity of drying to prevent hydration-shell inhibition of the nucleophile.

    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Light-Sensitive Alkyl Iodides

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with light-sensitive alkyl iodides. The following information is curated to ensure the stability and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with light-sensitive alkyl iodides. The following information is curated to ensure the stability and integrity of these reagents throughout your experimental workflows.

Understanding the Instability of Alkyl Iodides

Alkyl iodides are valuable synthetic intermediates due to the reactivity of the carbon-iodine bond, which makes them excellent leaving groups in nucleophilic substitution reactions.[1][2][3] However, the C-I bond is weaker than other carbon-halogen bonds, rendering alkyl iodides less stable.[1][2] This inherent instability is exacerbated by exposure to light.

Light, particularly in the ultraviolet range, can induce photochemical decomposition of alkyl iodides.[4][5] This process involves the homolytic cleavage of the C-I bond, generating a highly reactive alkyl radical and an iodine radical. The most immediate and visible consequence of this degradation is the formation of molecular iodine (I₂), which imparts a characteristic yellow or brownish color to the initially colorless compound.[2][6] The presence of moisture can further accelerate this decomposition.[4][6]

The formation of these degradation products not only reduces the purity and effective concentration of the starting material but can also lead to unintended side reactions, compromising the integrity and reproducibility of your experiments.[6][7]

Core Storage and Handling Protocols

To mitigate degradation, a multi-faceted approach to storage and handling is essential. This involves controlling light exposure, temperature, and atmospheric conditions.

Exclusion of Light:

The most critical factor in preserving alkyl iodides is protection from light.

  • Containers: Always store alkyl iodides in amber or opaque containers to block UV and visible light.[4][8][9] If such containers are unavailable, wrapping a clear container with aluminum foil is an effective alternative.[7][8][10]

  • Storage Location: Store these reagents in dark cabinets or drawers to prevent exposure to both natural and artificial laboratory light.[11][12]

  • Work Environment: When handling alkyl iodides, work in a dimly lit area or under a fume hood with the sash lowered to minimize light exposure.[7][8] For highly sensitive compounds, the use of a red or yellow safelight is recommended, as these longer wavelengths are less likely to initiate photochemical reactions.[7]

Temperature Control:

Proper temperature management is crucial for maintaining the stability of alkyl iodides.

  • Refrigeration: For long-term storage, refrigeration (2-8 °C) is generally recommended.[13] For particularly unstable or volatile alkyl iodides, storage in a freezer at -20°C is advisable.[7][14]

  • Avoid Temperature Fluctuations: Consistent temperature control is key.[11][12] Avoid storing reagents on the door of a refrigerator or freezer where temperatures can fluctuate significantly.

  • Acclimatization: Before opening a refrigerated or frozen reagent, allow the container to warm to room temperature.[14] This prevents condensation of atmospheric moisture inside the vial upon opening, which can accelerate degradation.[14]

Atmospheric Control:

Oxygen and moisture can contribute to the decomposition of alkyl iodides.

  • Inert Atmosphere: For highly sensitive applications, storing and handling alkyl iodides under an inert atmosphere of argon or nitrogen is best practice.[7] After dispensing the reagent, purging the headspace of the container with an inert gas can extend its shelf life.[14]

  • Degassing Solvents: When preparing solutions, use solvents that have been properly degassed to remove dissolved oxygen, which can participate in photochemical reactions.[7]

  • Tight Sealing: Ensure that storage containers are tightly sealed to prevent the ingress of air and moisture.[7] Using parafilm to seal the cap can provide an additional barrier.[10]

Troubleshooting Common Issues

Observation Potential Cause Recommended Action
Color Change (Yellow/Brown) Light-induced decomposition leading to the formation of iodine (I₂).The compound has likely degraded. For non-critical applications, it may still be usable, but for sensitive reactions, it is best to use a fresh, properly stored batch. Consider purification by distillation if feasible.[10]
Inconsistent Reaction Yields Degradation of the alkyl iodide, leading to a lower effective concentration of the starting material.Verify the purity of the alkyl iodide using techniques like NMR or GC-MS before use.[10] Always use freshly opened or properly stored material for critical reactions.[7]
Formation of Unexpected Side Products The presence of radical species from photochemical decomposition can initiate unwanted side reactions.Ensure all handling and reaction setup steps are performed with minimal light exposure. Use degassed solvents and maintain an inert atmosphere.[7]

Visualizing the Degradation Pathway and Mitigation Strategies

The following diagrams illustrate the primary degradation pathway of alkyl iodides and the key steps in a proper handling workflow.

RI Alkyl Iodide (R-I) Radicals R• + I• (Radical Intermediates) RI->Radicals Photochemical Cleavage Light Light (hν) I2 Iodine (I₂) (Colored Impurity) Radicals->I2 Dimerization SideProducts Side Products Radicals->SideProducts Unwanted Reactions start Start storage Store in Amber Vial at -20°C to 8°C start->storage acclimate Acclimate to Room Temperature storage->acclimate inert Work Under Inert Gas & Dim Light acclimate->inert dispense Dispense Reagent inert->dispense purge Purge Headspace with Inert Gas dispense->purge reseal Reseal Tightly purge->reseal return_storage Return to Cold Storage reseal->return_storage end End return_storage->end

Caption: Recommended workflow for handling alkyl iodides.

Frequently Asked Questions (FAQs)

Q1: My alkyl iodide has turned slightly yellow. Can I still use it?

A slight yellow tinge indicates the formation of a small amount of iodine. For many applications, this minor impurity may not significantly affect the outcome. However, for high-stakes experiments such as in drug development or quantitative studies, it is highly recommended to use a fresh, colorless sample to ensure accuracy and reproducibility. [7][10] Q2: Are there any chemical stabilizers I can add to my alkyl iodide?

Some commercial preparations of alkyl iodides may contain stabilizers. Metallic copper or silver have been shown to act as stabilizers by reacting with any free iodine that forms, thereby preventing it from participating in further reactions. [15]However, the addition of stabilizers is not a common laboratory practice and could interfere with your reaction. Adhering to strict storage and handling protocols is the most effective way to prevent degradation.

Q3: How should I dispose of degraded alkyl iodides?

Alkyl iodides are halogenated organic compounds and should be disposed of as hazardous waste. [16]They should be collected in a designated "Halogenated Organic Waste" container and not mixed with non-halogenated organic waste. [16]Never dispose of organic substances down the laboratory drain. [16]Always follow your institution's specific waste management protocols.

Q4: I need to prepare a stock solution of an alkyl iodide. What is the best way to store it?

If a stock solution is necessary, it should be prepared fresh whenever possible. [7]If it must be stored, keep it in an amber volumetric flask or a foil-wrapped container at low temperature (-20°C is recommended). [7]The solution should be prepared using a degassed solvent and stored under an inert atmosphere.

Q5: How can I monitor the purity of my alkyl iodide over time?

The purity of alkyl iodides can be monitored using standard analytical techniques. For volatile compounds, Gas Chromatography (GC) is a suitable method. For less volatile compounds, High-Performance Liquid Chromatography (HPLC) can be used. Nuclear Magnetic Resonance (NMR) spectroscopy is also an excellent tool to assess degradation by observing the appearance of impurity peaks. [10]

References

  • Proper Storage Conditions for Lab Reagents: Guidelines and Best Practices. Needle.Tube.
  • Goldberg, A. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. Labtag Blog.
  • Innova Design Group. (2024, December 6).
  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents.
  • Benchchem.
  • University of Rochester, Department of Chemistry. How to Store Reagents.
  • Alkyl iodide storage container and purifying method of alkyl iodide.
  • Alkyl Iodide. (n.d.).
  • Alkyl Iodide. FlexiPrep.
  • Starry. (2026, February 26).
  • Alkyl iodide storage container and method for purification of alkyl iodide.
  • Di Deo, M., Marcantoni, E., Torregiani, E., Bartoli, G., Bellucci, M. C., Bosco, M., & Sambri, L. (2000). A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3·7H2O/NaI System in Acetonitrile. The Journal of Organic Chemistry, 65(9), 2830–2833.
  • Allan Chemical Corporation. (2025, September 10). Reactivity of Potassium Iodide Under Light.
  • Gibson, K. E., & Iredale, T. (1935). THE PHOTODECOMPOSITION OF IODOFORM AND OF THE ALKYL AND ALKYLENE IODIDES. Transactions of the Faraday Society, 31, 571–576.
  • Lumiprobe. Reagent storage conditions.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.

Sources

Optimization

Technical Support Center: Tosylate to Iodide Conversion (Finkelstein Conditions)

Topic: Troubleshooting Low Conversion of Tosylate to Iodide Content Type: Technical Support Center Guide Audience: Researchers, Scientists, Drug Development Professionals Status: Operational Ticket Type: Chemical Synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion of Tosylate to Iodide Content Type: Technical Support Center Guide Audience: Researchers, Scientists, Drug Development Professionals

Status: Operational Ticket Type: Chemical Synthesis Troubleshooting Expertise Level: Senior Application Scientist

Executive Summary

The conversion of alkyl tosylates (ROT) to alkyl iodides (RI) is a cornerstone transformation in medicinal chemistry, typically proceeding via the Finkelstein reaction mechanism (SN2).[1] While theoretically straightforward, this reaction often stalls due to subtle thermodynamic and kinetic barriers. This guide addresses the three most common failure modes: hydration of the nucleophile , solubility mismatches , and competing elimination pathways .

Part 1: Diagnostic Workflow

Before altering reaction parameters, identify the specific failure mode using the logic tree below.

TroubleshootingFlowchart Start Issue: Low Yield of Alkyl Iodide CheckSM Is Starting Material (Tosylate) consumed? Start->CheckSM SM_Remains Yes: SM Remains CheckSM->SM_Remains Stalled Reaction SM_Consumed No: SM Consumed CheckSM->SM_Consumed Side Reactions SolventCheck Current Solvent? SM_Remains->SolventCheck Acetone Acetone (Reflux) SolventCheck->Acetone DMF_DMSO DMF / DMSO SolventCheck->DMF_DMSO SwitchMEK Action: Switch to 2-Butanone (MEK) Reason: Higher Temp (80°C) Acetone->SwitchMEK CheckWater Action: Check Reagent Water Content Reason: Hydrated I- is weak nucleophile DMF_DMSO->CheckWater IdentifyByprod Identify Major Byproduct SM_Consumed->IdentifyByprod Elimination Alkene (Elimination) IdentifyByprod->Elimination Hydrolysis Alcohol (Hydrolysis) IdentifyByprod->Hydrolysis FixElim Action: Lower Temp, Buffer Acid Avoid strong heating Elimination->FixElim FixHydro Action: Use Schlenk Line/Dry Solvents Tosylate is moisture sensitive Hydrolysis->FixHydro

Figure 1: Diagnostic logic tree for isolating the root cause of low conversion rates.

Part 2: Critical Troubleshooting (Q&A)

Category 1: Reaction Conditions & Reagents (The "Hardware")

Q: I am using Acetone as a solvent and the reaction is stuck at 50% conversion. Adding more NaI doesn't help. Why? A: You have likely reached the solubility limit of the byproduct, not the reagent. The Finkelstein reaction relies on Le Chatelier’s principle.[1][2] Sodium Iodide (NaI) is soluble in acetone, but Sodium Tosylate (NaOTs) is effectively insoluble. The reaction drives forward because NaOTs precipitates out.

  • Diagnosis: If the reaction stalls, the precipitation may be physically coating the remaining NaI, or the solvent volume is too low to dissolve the initial NaI.

  • Solution: Switch to 2-Butanone (Methyl Ethyl Ketone, MEK) .

    • Reasoning: MEK boils at 80°C (vs. 56°C for acetone), providing a significant kinetic boost (reaction rate roughly doubles for every 10°C increase). NaOTs remains insoluble in MEK, preserving the thermodynamic driving force [1].

Q: My NaI reagent is yellow. Does this matter? A: Yes, it is critical. Yellow discoloration indicates oxidation of Iodide (


) to Iodine (

).
  • Mechanism:

    
     is an electrophile, not a nucleophile. It cannot perform the backside attack required for SN2 displacement. Furthermore, 
    
    
    
    can act as a radical initiator, potentially degrading your sensitive tosylate.
  • Protocol: Wash your solid NaI with a small amount of cold acetone or thiosulfate solution, then dry under high vacuum before use. Alternatively, purchase "anhydrous beads" (99.999% purity) and store them in a desiccator.

Q: Can I use Potassium Iodide (KI) instead of Sodium Iodide (NaI)? A: Generally, no , if you are working in acetone or MEK.

  • The Solubility Trap: KI is significantly less soluble in acetone than NaI. While KI is an excellent source of iodide in water or DMF, its low solubility in ketones means the concentration of available nucleophile (

    
    ) will be negligible, leading to extremely slow reaction rates [2].
    
  • Exception: If you use a Phase Transfer Catalyst (PTC) like 18-crown-6 (which complexes

    
    ) or TBAI (Tetrabutylammonium iodide) in a biphasic system, KI becomes viable.
    
Category 2: Substrate Specifics (The "Software")

Q: My substrate is a secondary tosylate. I see the starting material disappear, but I isolate an alkene instead of the iodide. A: You are witnessing the competition between Substitution (


) and Elimination (

).
  • Causality: Iodide is a good nucleophile but also a weak base. However, tosylates are excellent leaving groups.[3] If the backside of the carbon is sterically hindered (secondary carbon), the iodide ion may act as a base, abstracting a proton to form the alkene.

  • Fix:

    • Lower the temperature:

      
       has a higher activation energy than 
      
      
      
      . Cooling the reaction (even to RT) may favor substitution, though it will be slower.
    • Switch Solvent to DMF/DMSO: These polar aprotic solvents solvate the cation (

      
      ) strongly, leaving the iodide anion "naked" and highly nucleophilic. This increases the 
      
      
      
      rate relative to
      
      
      [3].

Q: Why does the reaction fail completely with my tertiary tosylate? A: Tertiary substrates cannot undergo


 reactions due to steric blockage of the backside attack trajectory.
  • Alternative: Tertiary iodides are best synthesized via

    
     pathways (using HI or 
    
    
    
    in ether), but be warned: tertiary iodides are inherently unstable and prone to elimination during isolation.

Part 3: Experimental Protocols

Protocol A: Standard Finkelstein (Primary/Unencumbered Secondary)

Best for: Routine synthesis, high-boiling substrates.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Dissolution: Dissolve the alkyl tosylate (1.0 equiv) in anhydrous 2-Butanone (MEK) (0.2 M concentration).

    • Note: Acetone is acceptable if the substrate is thermally unstable >60°C.

  • Reagent Addition: Add Sodium Iodide (NaI) (2.0 - 5.0 equiv). The solution should remain clear or slightly yellow; a white precipitate (NaOTs) will form as the reaction proceeds.

  • Reaction: Reflux at 80°C for 4–12 hours. Monitor by TLC.[4][5][6]

    • Tip: Stain TLC with PMA or Anisaldehyde; Alkyl Iodides often appear as dark spots or streaks.

  • Workup:

    • Cool to room temperature.

    • Filter off the white solid (NaOTs) through a celite pad.

    • Concentrate the filtrate.[5]

    • Redissolve in Et2O or EtOAc. Wash with 10% aq. Sodium Thiosulfate (

      
      ) to remove any free iodine (removes the yellow color).
      
    • Wash with brine, dry over

      
      , and concentrate.
      
Protocol B: "Naked Anion" Method (Difficult Substrates)

Best for: Sluggish secondary tosylates.

  • Solvent: Use anhydrous DMF (Dimethylformamide).

  • Reagent: NaI (3.0 equiv).

  • Temperature: Heat to 60°C.

  • Workup Note: DMF is hard to remove. Dilute the reaction mixture with 5x volume of water and extract with Ether/Hexanes (3x). The iodide product is usually very non-polar and extracts easily, leaving DMF in the aqueous phase.

Part 4: Data & Mechanisms

Solvent Selection Matrix
SolventBoiling Pt.NaI SolubilityNaOTs SolubilityDriving ForceRecommended For
Acetone 56°CHighInsolublePrecipitationThermal sensitive substrates
MEK 80°CHighInsolublePrecipitationStandard Protocol
DMF 153°CHighSoluble"Naked Anion" RateSterically hindered substrates
Water 100°CHighSolubleNoneNOT RECOMMENDED
Mechanistic Visualization

The following diagram illustrates the


 transition state and the specific role of the solvent shell.

SN2_Mechanism cluster_0 Reactants cluster_1 Transition State cluster_2 Products NaI Na+  I- TS [ I ... C ... OTs ]‡ (Trigonal Bipyramidal) NaI->TS Nucleophilic Attack (Backside) Tosylate R-CH2-OTs Tosylate->TS Iodide R-CH2-I TS->Iodide Inversion of Configuration Salt NaOTs (Precipitate) TS->Salt Irreversible Precipitation

Figure 2: Reaction coordinate of the Finkelstein transformation. Note the irreversible precipitation step in Acetone/MEK.

References

  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. Link

  • Bordwell, F. G., & Brannen, W. T. (1964). "The Effect of the Counterion on the Nucleophilicity of Halide Ions in Dimethylformamide". Journal of the American Chemical Society, 86(21), 4645–4650. Link

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (Chapter 10: Aliphatic Nucleophilic Substitution). Link

Sources

Troubleshooting

Removing iodine color from reaction mixtures

Status: Operational | Topic: Halogen Quenching | Ticket ID: I2-CLEANUP[1] Diagnostic Workflow Start Here. Do not blindly add reagents.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Topic: Halogen Quenching | Ticket ID: I2-CLEANUP[1]

Diagnostic Workflow

Start Here. Do not blindly add reagents. Select your path based on your product's solubility and sensitivity.[1]

IodineRemoval Start Start: Reaction Mixture (Purple/Brown Color) Decision1 Is your product Water Soluble? Start->Decision1 PathA Standard Aqueous Workup Decision1->PathA No (Lipophilic) PathB Non-Aqueous / Solid Phase Decision1->PathB Yes (Hydrophilic) ReagentA Wash with 10% Na2S2O3 (Sodium Thiosulfate) PathA->ReagentA ResultA Organic Layer Clears (Iodine -> Iodide) ReagentA->ResultA Decision2 Is product Acid Sensitive? PathB->Decision2 MethodB1 Use Activated Copper (Filtration) Decision2->MethodB1 Yes MethodB2 Anion Exchange Resin (Polymer Supported) Decision2->MethodB2 No

Figure 1: Decision matrix for selecting the appropriate iodine removal strategy based on product solubility and chemical sensitivity.

The Standard Protocol: Thiosulfate Reduction

Applicability: Lipophilic products dissolved in organic solvents (DCM, EtOAc, Ether).[1]

This is the industry-standard method. It relies on the redox reaction where elemental iodine (


, purple/organic soluble) is reduced to iodide (

, colorless/water soluble).[1]
The Mechanism (Why it works)


Sodium thiosulfate acts as a reducing agent.[1][2][3] The resulting iodide and tetrathionate salts are highly water-soluble and will partition out of your organic layer, taking the color with them [1].
Step-by-Step Procedure
  • Preparation: Prepare a 10% w/v aqueous solution of Sodium Thiosulfate (

    
    ).
    
    • Note: You can use the pentahydrate form (

      
      ).[1]
      
  • Addition: Add the thiosulfate solution to your separatory funnel containing the reaction mixture. Use a volume ratio of roughly 1:1 (Organic:Aqueous).[1]

  • The "Shake" (Critical): Shake vigorously for 30–60 seconds.

    • Observation: The deep purple/brown color of the organic layer should fade to pale yellow or colorless.[1]

    • Self-Validating Step: If the organic layer remains purple, you have not added enough thiosulfate .[1] Add more and repeat.

  • Separation: Drain the aqueous layer (now containing the iodide).[1][2][4]

  • Final Polish: Wash the organic layer once with brine to remove residual salts before drying over

    
     or 
    
    
    
    .[1]
Troubleshooting & FAQs

Real-world solutions for when the standard protocol fails.

Q: The organic layer turned clear, but after sitting for 10 minutes, it turned pink again. Why?

Diagnosis: Re-oxidation.[1] Root Cause: Iodide (


) in the residual water droplets is being oxidized back to Iodine (

) by atmospheric oxygen or unquenched oxidants remaining in the mixture.[1] Fix:
  • Ensure all original oxidants (e.g., peroxides) are fully quenched.[1]

  • Wash again with a fresh portion of thiosulfate.[1]

  • Dry the organic layer immediately and thoroughly with

    
     (magnesium sulfate) to remove the water phase where this chemistry is occurring.[1]
    
Q: I added thiosulfate and the solution turned cloudy white/yellow with a sulfur smell.

Diagnosis: Acid decomposition. Root Cause: Your reaction mixture was acidic. In acid, thiosulfate disproportionates:



The white solid is colloidal sulfur; the smell is sulfur dioxide.[1]
Fix: 
  • Prevention: Neutralize the reaction mixture with Sodium Bicarbonate (

    
    ) before adding thiosulfate.[1]
    
  • Recovery: If sulfur has already precipitated, filter the organic layer through a pad of Celite or silica gel to remove the fine solids [2].[1]

Q: My product is water-soluble. I can't do an aqueous wash.

Diagnosis: Phase incompatibility. Fix: Use Solid Phase Extraction .[1]

  • Copper Turnings: Add activated copper turnings directly to your reaction flask.[1] Iodine reacts with copper to form Copper(I) Iodide (

    
    ), which precipitates on the metal surface.[1]
    
    • Protocol: Stir for 30 mins, then filter out the copper.

  • Anion Exchange Resin: Pass your solution through a basic anion exchange resin (e.g., Amberlyst A-26, thiosulfate form).[1] The resin captures the iodine, eluting your clean product.[1]

Q: I'm seeing a stubborn emulsion.

Diagnosis: Density/Surfactant issue. Fix:

  • Add solid NaCl to saturate the aqueous layer (increases density difference).[1]

  • Filter the entire mixture through a pad of Celite (breaks surface tension).[1]

  • Dilute with more solvent to lower the viscosity [3].[1]

Comparative Data: Reagent Selection
ReagentActive SpeciesMechanismProsConsBest For
Sodium Thiosulfate

RedoxMild, cheap, high capacity.[1]Decomposes in acid (S ppt).[1]General Purpose
Sodium Bisulfite

RedoxFaster kinetics than thiosulfate.[1]Releases

gas (stench); acidic.[1]
Stubborn Stains
Sodium Sulfite

RedoxAlkaline; no gas evolution.[1]Lower solubility in some systems.[1]Acid-Sensitive
Copper Metal

Surface Rxnanhydrous; no workup needed.[1]Slow; requires filtration.[1]Water-Soluble Products
References
  • Vogel's Textbook of Practical Organic Chemistry. Section: Purification of Solvents and Reagents. (Standard reference for redox workups).
  • Not Voodoo (University of Rochester) . Workup Tricks: Removing Iodine. Available at: [Link]

  • MIT OpenCourseWare . Guide to Extraction and Washing. Available at: [Link]

Sources

Optimization

Handling unstable N-Boc-2-(iodomethyl)morpholine intermediates

Technical Support Center: N-Boc-2-(iodomethyl)morpholine Handling Guide Ticket ID: #MORPH-I-002 Subject: Stabilization, Purification, and Storage of tert-butyl 2-(iodomethyl)morpholine-4-carboxylate Assigned Specialist:...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Boc-2-(iodomethyl)morpholine Handling Guide

Ticket ID: #MORPH-I-002 Subject: Stabilization, Purification, and Storage of tert-butyl 2-(iodomethyl)morpholine-4-carboxylate Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary

You are encountering instability with N-Boc-2-(iodomethyl)morpholine . This intermediate is notoriously sensitive due to the high lability of the C–I bond combined with the morpholine ring's conformational dynamics. The primary modes of failure are photolytic deiodination (homolytic cleavage) and acid-catalyzed elimination on silica gel.

This guide replaces standard operating procedures with a "defensive chemistry" approach, prioritizing the survival of the molecule over yield maximization during isolation.

Module 1: Synthesis & Quench (The "Creation" Phase)

The Problem: The reaction mixture turns dark purple/black before workup, indicating free iodine (


) release and product degradation.

Root Cause:

  • Exotherm: The Appel reaction (PPh

    
    /I
    
    
    
    /Imidazole) is exothermic. Heat accelerates elimination to the exocyclic alkene.
  • Light: Ambient lab light triggers radical decomposition of the alkyl iodide.

Protocol 1.0: The "Dark & Cold" Synthesis

  • Lighting: Wrap the reaction flask completely in aluminum foil. Turn off hood lights if possible.

  • Temperature: Maintain

    
     during reagent addition. Allow to warm to Room Temperature (RT) only if conversion stalls. Never heat above 
    
    
    
    .
  • The Quench (Critical): You must remove oxidants immediately.

    • Dilute reaction mixture with Et

      
      O or EtOAc.
      
    • Wash with saturated aqueous Na

      
      S
      
      
      
      O
      
      
      (Sodium Thiosulfate)
      until the organic layer loses its yellow/brown tint and becomes clear/colorless.
    • Self-Validating Step: If the organic layer remains yellow after two thiosulfate washes, your product is actively decomposing. Proceed immediately to purification.

Module 2: Purification (The "Bottleneck")

The Problem: The product disappears or streaks on the column, or pure fractions turn brown upon concentration.

Root Cause: Silica Acidity. Standard silica gel (pH ~6.5) is sufficiently acidic to protonate the morpholine oxygen or catalyze E2 elimination of the iodide.

Troubleshooting Decision Tree:

PurificationStrategy Start Crude Mixture Analysis TLC Run TLC (Neutral Alumina Plate) Start->TLC Sep Separation Difficulty? TLC->Sep Easy ΔRf > 0.2 vs Impurities Sep->Easy Clean Separation Hard ΔRf < 0.2 (Overlapping Spots) Sep->Hard Messy MethodA Method A: Neutral Alumina Flash (Recommended) Easy->MethodA MethodB Method B: Buffered Silica (Use 1% Et3N) Hard->MethodB

Figure 1: Purification Strategy Decision Matrix. Prioritize Neutral Alumina to avoid acid-catalyzed decomposition.

Detailed Protocols:

MethodStationary PhaseSolvent SystemAdditiveWhy use this?
A (Gold Std) Neutral Alumina (Brockmann Grade III)Hexanes/EtOAcNoneAlumina is non-acidic. Prevents elimination.[1]
B (Alternative) Silica Gel (Standard)Hexanes/EtOAc1% Triethylamine (Et

N)
The amine neutralizes silica surface silanols.

Technical Note: When concentrating fractions on the rotavap, keep the water bath below


 . Heat during concentration is the #1 cause of post-column degradation.

Module 3: Storage & Handling (The "Shelf Life")

The Problem: The white solid turns pink/purple after 24 hours in the freezer.

Root Cause: Autocatalytic decomposition. A single decomposed molecule releases


, which acts as a Lewis acid to catalyze further decomposition of the remaining bulk material.

Storage Protocol:

  • Vessel: Amber glass vial (essential).

  • Stabilizer: Add a small coil of activated copper wire or silver wool to the vial. This scavenges any free iodine immediately, preventing the autocatalytic cycle.

  • Atmosphere: Flush with Argon/Nitrogen and seal with Parafilm.

  • Temperature:

    
     is mandatory.
    

Module 4: Emergency Derivatization

If the iodide is too unstable to store, convert it immediately to a more stable intermediate.

Scenario: You cannot purify the iodide without 50% loss. Solution: Perform a "Telescoped" (One-Pot) reaction.

  • Perform the Appel reaction.[1][2][3][4]

  • Perform the aqueous workup (Thiosulfate wash).

  • Do not concentrate to dryness. Switch solvent (if necessary) via azeotropic distillation.

  • Add your nucleophile (e.g., amine, thiol, azide) directly to the crude solution.

  • Rationale: The crude iodide is safer in dilute solution than as a concentrated neat oil.

Frequently Asked Questions (FAQs)

Q1: My NMR shows a new set of alkene peaks around 5.0-6.0 ppm. What happened? A: You have formed the elimination product (enecarbamate). This is caused by heating or using strong bases.

  • Fix: Switch from Silica to Neutral Alumina. Ensure your workup wash was neutral, not highly basic (avoid NaOH; use NaHCO

    
    ).
    

Q2: The product is an oil that refuses to solidify, even though literature says it's a solid. A: This indicates residual solvent or impurities (often TPPO - Triphenylphosphine Oxide). TPPO is notoriously difficult to remove.

  • Fix: Triturate the oil with cold pentane or diethyl ether. TPPO is often soluble in chloroform/DCM but less so in cold ether. Filter off the precipitate (TPPO) and concentrate the filtrate.

Q3: Can I use the Mesylate (OMs) instead of the Iodide? A: Yes. If the iodide is too unstable, synthesize the N-Boc-2-(mesyloxymethyl)morpholine .

  • Pros: Much more stable to light and silica.

  • Cons: Less reactive toward weak nucleophiles.

  • Strategy: Isolate and purify the Mesylate. Perform the Finkelstein reaction (Mesylate + NaI) in situ immediately before adding your nucleophile.

Visualizing the Instability Pathway

Decomposition Molecule N-Boc-2-(iodomethyl) morpholine Light Light (hν) Molecule->Light Acid Acid/Silica (H+) Molecule->Acid Radical Radical Species (R• + I•) Light->Radical Homolytic Cleavage Elimination Enecarbamate (Alkene) Acid->Elimination E2/E1 Mechanism Iodine Free Iodine (I₂) (Purple Color) Radical->Iodine Dimerization Iodine->Molecule Catalyzes further degradation

Figure 2: Primary decomposition pathways. Note the feedback loop where free Iodine accelerates further degradation.

References

  • Appel Reaction Mechanism & Workup

    • Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage." Angewandte Chemie International Edition.

  • General Stability of N-Boc-2-substituted Morpholines

    • Breuning, M., et al. (2008). "Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine." The Journal of Organic Chemistry.

  • Purification of Alkyl Iodides (Alumina vs. Silica)

    • Pangborn, A. B., et al. (1996). "Safe and Convenient Procedure for Solvent Purification." Organometallics. (Context on alumina usage for sensitive reagents).

  • Handling Light Sensitive Reagents

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for stabilizing iodides with copper).

Sources

Reference Data & Comparative Studies

Validation

1H NMR Chemical Shift of CH2-I in Morpholine Ring: A Technical Comparison Guide

This guide provides an in-depth technical analysis of the 1H NMR chemical shift of the iodomethyl group ( ) attached to a morpholine ring, specifically focusing on the 2-(iodomethyl)morpholine scaffold. This moiety is a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR chemical shift of the iodomethyl group (


)  attached to a morpholine ring, specifically focusing on the 2-(iodomethyl)morpholine  scaffold. This moiety is a critical intermediate in the synthesis of oxazolidinone antibiotics (e.g., Linezolid) and other bioactive morpholine derivatives.

Executive Summary

The iodomethyl group (


)  on a morpholine ring exhibits a distinct and diagnostic 1H NMR signal that is significantly shielded (upfield)  relative to its chloro- and bromo-analogs. This counter-intuitive shift—occurring despite iodine’s high electronegativity relative to carbon—is driven by the Heavy Atom Effect .

This guide objectively compares the NMR performance of 2-(iodomethyl)morpholine against its synthetic precursors (chloromethyl/bromomethyl derivatives) to aid researchers in reaction monitoring and structural validation.

Mechanistic Insight: The Heavy Atom Effect

In alkyl halides, the chemical shift of the


-protons (

) is governed by two opposing forces:
  • Inductive Deshielding (Electronegativity):

    
    . Based solely on this, iodine should be the least deshielding, but the values would still be expected to follow a linear electronegativity trend.
    
  • Heavy Atom Shielding (Spin-Orbit Coupling): Large atoms like iodine possess many electrons in diffuse orbitals. The circulation of these electrons induces a secondary magnetic field that opposes the external field (

    
    ), causing a shielding effect  on the adjacent carbon and protons.
    

Result: The


 protons resonate upfield  (lower ppm) compared to 

and

, providing a clear diagnostic marker for the success of iodination reactions (e.g., Finkelstein substitution).
Comparative Analysis: Chemical Shift Data

The following table summarizes the typical 1H NMR shifts for 2-substituted morpholine derivatives. Data is standardized for


 at 300-400 MHz.
Table 1: Comparative 1H NMR Shifts of Methyl-Halide Morpholines
Substituent (X)Structure (2-position)

of

(ppm)
Multiplicity

vs Precursor (Cl)
Electronic Effect Dominance
Iodine (-I) 2-(iodomethyl) 3.10 – 3.25 dd / m -0.40 ppm (Shielded) Heavy Atom Effect
Bromine (-Br)2-(bromomethyl)3.30 – 3.45dd / m-0.15 ppmMixed
Chlorine (-Cl)2-(chloromethyl)3.50 – 3.65dd / mReferenceElectronegativity
Hydroxyl (-OH)2-(hydroxymethyl)3.55 – 3.75mN/AElectronegativity + H-bond

Note on Multiplicity: The


 signal often appears as a doublet of doublets (dd)  or a multiplet due to geminal coupling (

) and vicinal coupling with the single proton at the morpholine C2 position.
Experimental Protocol: Synthesis & Characterization

This protocol describes the conversion of 4-benzyl-2-(chloromethyl)morpholine to 4-benzyl-2-(iodomethyl)morpholine via Finkelstein reaction, a common route in drug development.

Step-by-Step Methodology
  • Reagents:

    • Substrate: 4-Benzyl-2-(chloromethyl)morpholine (1.0 eq).

    • Reagent: Sodium Iodide (NaI) (3.0 eq) – Must be dry.

    • Solvent: 2-Butanone (MEK) or Acetone (0.5 M concentration).

  • Procedure:

    • Dissolve substrate in solvent.

    • Add NaI. The solution may turn yellow (iodine liberation).

    • Reflux for 12–24 hours. Note: NaCl precipitates out as a white solid, driving the equilibrium.

    • Cool to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in DCM, wash with 10%

      
       (to remove free 
      
      
      
      ) and brine.
    • Dry over

      
       and concentrate.
      
  • NMR Validation (Critical Check):

    • Target Signal: Look for the disappearance of the multiplet at ~3.55 ppm (

      
      ) and the emergence of a new multiplet at ~3.15 ppm  (
      
      
      
      ).
    • Shift Magnitude: A shift of approximately 0.4 ppm upfield confirms the substitution.

Visualization: Synthesis & NMR Logic

The following diagram illustrates the reaction pathway and the corresponding shift in NMR signals, providing a logical flow for structural verification.

G Start Start: 2-(Chloromethyl) morpholine Reaction Finkelstein Reaction (NaI, Acetone, Reflux) Start->Reaction Substitution NMR_Cl NMR Check: δ ~3.55 ppm (CH2-Cl) Start->NMR_Cl Diagnostic Signal Product Product: 2-(Iodomethyl) morpholine Reaction->Product Halide Exchange NMR_I NMR Check: δ ~3.15 ppm (CH2-I) (Upfield Shift) Product->NMR_I Diagnostic Signal NMR_Cl->NMR_I Δδ ≈ -0.4 ppm

Caption: Workflow for the synthesis of 2-(iodomethyl)morpholine showing the diagnostic NMR shift from 3.55 ppm to 3.15 ppm.

Troubleshooting & Validation
  • Signal Overlap: The

    
     signal (~3.15 ppm) may overlap with the morpholine ring protons adjacent to nitrogen (
    
    
    
    , typically 2.6–3.0 ppm) or the methylene protons of a benzyl group (
    
    
    , ~3.5 ppm).
    • Solution: Use HSQC (Heteronuclear Single Quantum Coherence) . The carbon attached to iodine (

      
      ) will appear significantly upfield in 13C NMR (~5–10 ppm ) compared to 
      
      
      
      (~45 ppm ), providing unambiguous confirmation.
  • Instability: Iodomethyl amines can be unstable. Ensure the morpholine nitrogen is substituted (e.g., Benzyl, Boc) or protonated (salt form) during storage to prevent dimerization or degradation.

References
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for heavy atom effects on chemical shifts).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic explanation of Finkelstein reaction and halide nucleophilicity).

  • Reich, H. J. (2024). Bans & H. J. Reich Collection: NMR Data. University of Wisconsin-Madison. (Comprehensive database of chemical shifts including heavy atom effects).

Sources

Comparative

Technical Comparison Guide: 13C NMR Profiling of 4-Boc-2-(iodomethyl)-morpholine

Topic: 13C NMR Signals for 4-Boc-2-(iodomethyl)-morpholine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The "Heavy Atom" Diagnostic In th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 13C NMR Signals for 4-Boc-2-(iodomethyl)-morpholine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Heavy Atom" Diagnostic

In the synthesis of chiral building blocks for medicinal chemistry, 4-Boc-2-(iodomethyl)-morpholine serves as a critical intermediate, particularly for installing the morpholine scaffold into larger pharmacophores via alkylation.

For researchers, the "performance" of this product is defined by its purity and structural integrity post-synthesis. While 1H NMR is standard, it often suffers from signal overlap in the aliphatic region (3.0–4.0 ppm). 13C NMR offers a superior, definitive performance metric due to the Heavy Atom Effect of iodine.

This guide objectively compares the 13C NMR profile of the target iodide against its immediate precursor, 4-Boc-2-(hydroxymethyl)-morpholine , providing the exact spectral evidence required to validate the transformation.

Structural & Mechanistic Context

To interpret the NMR data accurately, one must understand the synthesis pathway. The transformation typically involves converting the primary alcohol to an iodide (e.g., via Appel reaction or Mesylate displacement).

Figure 1: Synthesis & Characterization Workflow

Visualizing the transformation from Precursor (Alcohol) to Product (Iodide).

SynthesisWorkflow Alcohol Precursor: 4-Boc-2-(hydroxymethyl) morpholine Reaction Iodination (e.g., I2, PPh3, Imidazole) Alcohol->Reaction Activation Iodide Target Product: 4-Boc-2-(iodomethyl) morpholine Reaction->Iodide Substitution (SN2) NMR 13C NMR Validation (Heavy Atom Shift) Iodide->NMR Characterization

Caption: Workflow tracking the conversion of the hydroxymethyl precursor to the iodomethyl target, validated by specific NMR shifts.

Comparative Analysis: Precursor vs. Product

The most reliable way to confirm the success of the iodination is the dramatic upfield shift of the exocyclic methylene carbon.

The "Heavy Atom Effect" Explained

Unlike electronegative atoms (O, N, Cl) that deshield carbons (moving signals downfield, >50 ppm), Iodine is unique.[1] Its large electron cloud causes spin-orbit coupling that significantly shields the attached carbon, moving it upfield (often <10 ppm). This is the primary "Pass/Fail" metric for your synthesis.

Table 1: Critical 13C NMR Signal Comparison (CDCl3, 100 MHz)
Carbon PositionPrecursor (Alcohol) δ (ppm)Product (Iodide) δ (ppm)Δ Shift (Performance Metric)
-CH2-X (Exocyclic) 62.5 - 64.0 4.0 - 9.0 ~55 ppm Upfield Shift (Definitive)
C2 (Chiral Center) 74.0 - 76.072.0 - 74.0Slight Upfield Shift
C6 (O-CH2) 66.0 - 67.066.0 - 67.0Minimal Change
C3/C5 (N-CH2) 43.0 - 46.044.0 - 48.0Broad/Split (Rotamers)
Boc (C=O) 154.0 - 155.0154.0 - 155.0Diagnostic for Boc Integrity
Boc (Quaternary) 79.0 - 80.579.0 - 80.5Consistent
Boc (Methyls) 28.328.3Consistent Reference

*Note: N-Boc morpholines exhibit rotameric splitting at room temperature. Signals for C3 and C5 often appear as dual peaks or broad humps.

Detailed Signal Assignment & Logic

This section breaks down the specific assignments for the target molecule: 4-Boc-2-(iodomethyl)-morpholine .

Figure 2: Carbon Assignment Diagram

Correlating chemical structure with NMR signals.

StructureAssignment cluster_mol 4-Boc-2-(iodomethyl)-morpholine C_I C-I (Exocyclic) δ 4-9 ppm (Shielded) C_Chiral Chiral C2 δ ~73 ppm C_I->C_Chiral Attached C_Boc_Me Boc Methyls δ 28.3 ppm C_Ring_N Ring C3/C5 δ 44-48 ppm (Rotamers) C_Ring_O Ring C6 δ ~66.5 ppm C_Chiral->C_Ring_N C_Chiral->C_Ring_O C_Carbonyl Boc C=O δ ~154 ppm

Caption: 13C NMR assignment map highlighting the shielded iodomethyl carbon (Green) relative to the ring carbons.

Expert Insight: Rotameric Broadening

When analyzing the 13C spectrum, do not mistake "extra" peaks in the 40–50 ppm region for impurities. The tert-butoxycarbonyl (Boc) group restricts rotation around the N-C(O) bond.

  • Observation: You will often see C3 and C5 appear as two distinct signals (e.g., 44.2 and 45.1 ppm) or as a single broad peak.

  • Validation: Running the NMR at elevated temperature (e.g., 50°C in DMSO-d6) will coalesce these peaks, confirming they are rotamers and not impurities.

Experimental Protocol: Self-Validating System

To ensure reproducibility and trust in your data, follow this standardized characterization protocol.

Step 1: Sample Preparation
  • Solvent Choice: Use CDCl3 (Chloroform-d) for routine analysis. It provides excellent solubility for Boc-protected amines.

    • Alternative: Use DMSO-d6 if rotameric broadening in CDCl3 obscures the C3/C5 assignment.

  • Concentration: Dissolve 30–50 mg of the product in 0.6 mL of solvent. 13C NMR is less sensitive than 1H; higher concentration is required for clear quaternary carbon signals (Boc C=O and C-tBu).

Step 2: Acquisition Parameters
  • Frequency: 100 MHz or higher recommended.

  • Scans: Minimum 256 scans (to resolve the quaternary carbons).

  • Relaxation Delay (d1): Set to 2.0 seconds . The quaternary carbons (Boc) have long T1 relaxation times; a short delay will suppress their intensity.

Step 3: Validation Criteria (The "Go/No-Go" Check)

Before proceeding to the next synthesis step (e.g., alkylation), verify:

  • Presence of the signal at ~4–9 ppm (C-I).

  • Absence of the signal at ~62–64 ppm (C-OH).

  • Integrity of the Boc signals (28, 80, 154 ppm) to ensure no acid-catalyzed deprotection occurred during workup.

References

  • BenchChem. (2025). An In-depth Technical Guide to ¹H and ¹³C NMR Spectral Analysis of Morpholine Derivatives. Retrieved from

  • Katritzky, A. R., et al. (2005). "1H and 13C NMR Spectra of N-substituted Morpholines." Magnetic Resonance in Chemistry, 43(8), 673-675. Retrieved from

  • Chemistry LibreTexts. (2020). 13C NMR Chemical Shifts and the Heavy Atom Effect. Retrieved from

  • Organic Chemistry Data. (2020). 13C Chemical Shift Effects on sp2 and sp Carbons (Heavy Atom Effect). Retrieved from

  • National Institute of Standards and Technology (NIST). (2024). Morpholine Derivatives Spectral Database. Retrieved from

Sources

Validation

Mass Spectrometry Fragmentation of N-Boc Morpholine Iodides: A Comparative Guide for Reaction Monitoring

Introduction Morpholine scaffolds are ubiquitous in modern drug discovery, featured prominently in blockbuster therapeutics ranging from kinase inhibitors to antibiotics. During the synthesis of complex morpholine deriva...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Morpholine scaffolds are ubiquitous in modern drug discovery, featured prominently in blockbuster therapeutics ranging from kinase inhibitors to antibiotics. During the synthesis of complex morpholine derivatives, iodinated intermediates—such as 2-(iodomethyl)morpholine—are frequently utilized for cross-coupling reactions. Tracking the consumption and formation of these intermediates in crude reaction mixtures via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires robust ionization and highly predictable fragmentation.

This guide objectively compares the electrospray ionization tandem mass spectrometry (ESI-MS/MS) performance of N-Boc protected morpholine iodides against N-Cbz protected and unprotected alternatives, providing actionable methodologies for analytical and synthetic chemists.

Mechanistic Insights: The Causality of Fragmentation

To develop highly selective Multiple Reaction Monitoring (MRM) methods, one must first understand the gas-phase dissociation thermodynamics of the target analytes.

1. The N-Boc Advantage (100 Da Neutral Loss) When subjected to Collision-Induced Dissociation (CID), the N-Boc (tert-butyloxycarbonyl) group undergoes a highly favored, step-wise elimination. Protonation occurs preferentially at the carbamate carbonyl oxygen. This triggers the cleavage of the tert-butyl C–O bond, expelling isobutylene (56 Da), followed immediately by the loss of carbon dioxide (44 Da) to form a stable secondary amine cation . Because this 100 Da neutral loss occurs at a relatively low activation energy, it acts as a highly diagnostic filter, allowing for the selective detection of N-Boc intermediates even in complex, unpurified matrices.

2. Morpholine Ring Dynamics Following gas-phase deprotection, the bare morpholine ring is susceptible to further fragmentation. Depending on the collision energy applied, the ring frequently undergoes retro-Diels-Alder reactions or the expulsion of formaldehyde (CH₂O, 30 Da), generating highly stable cyclic iminium ions .

3. Iodide Expulsion The presence of a heavy iodine atom introduces a competing fragmentation pathway. The relatively weak C–I bond is prone to cleavage under CID conditions. This results in the loss of hydrogen iodide (HI, 128 Da) or an iodine radical (I•, 127 Da). This homolytic or heterolytic cleavage is often driven by the thermodynamic stability of the resulting substituted amine radical cations .

Fragmentation N1 Precursor Ion [M+H]+ m/z 328 N2 Intermediate [M+H - 56]+ m/z 272 N1->N2 Loss of Isobutylene (-56 Da) N5 Alternative Product [M+H - HI]+ m/z 200 N1->N5 Direct Loss of HI (-128 Da) N3 Primary Product [M+H - 100]+ m/z 228 N2->N3 Loss of CO2 (-44 Da) N4 Secondary Product [M+H - 100 - HI]+ m/z 100 N3->N4 Loss of HI (-128 Da)

Gas-phase fragmentation pathway of N-Boc-2-(iodomethyl)morpholine during CID.

Comparative Performance Data

To objectively evaluate these protecting group strategies for reaction monitoring, we compared 4-Boc-2-(iodomethyl)morpholine against its N-Cbz and unprotected counterparts. The data below highlights why N-Boc is the superior derivative for high-throughput LC-MS/MS screening.

CompoundPrecursor Ion[M+H]⁺Primary Product IonDiagnostic Neutral LossOptimum CE (eV)Matrix S/N Ratio
4-Boc-2-(iodomethyl)morpholine m/z 328.0m/z 228.0100 Da (Isobutylene + CO₂)15450:1
4-Cbz-2-(iodomethyl)morpholine m/z 362.0m/z 228.0134 Da (Benzyl alcohol + CO)22180:1
2-(iodomethyl)morpholine (Unprotected) m/z 228.0m/z 100.0128 Da (HI)2845:1

Data Interpretation:

  • Signal-to-Noise (S/N): The N-Boc derivative yields the highest S/N ratio. Because the 100 Da loss requires a low collision energy (15 eV), the primary product ion is preserved from further "shattering," concentrating the ion current into a single, highly specific MRM transition.

  • Chromatographic Retention: Unprotected morpholines elute near the void volume on standard C18 columns, subjecting them to severe ion suppression from reaction salts. The lipophilic N-Boc group pushes the analyte into the organic region of the gradient, bypassing matrix suppression zones.

Experimental Protocols: Self-Validating LC-MS/MS Workflow

A robust analytical method must be self-validating. The following protocol ensures that matrix effects, carryover, and instrument drift are actively monitored and corrected during the analysis of N-Boc morpholine iodides.

Workflow S1 1. Sample Prep Quench & Spike IS S2 2. UHPLC C18 Separation S1->S2 S3 3. ESI(+) Ionization S2->S3 S4 4. MS/MS CID Fragmentation S3->S4 S5 5. Validation S/N & Blank Check S4->S5

Self-validating LC-MS/MS workflow for reaction monitoring.

Step-by-Step Methodology

Step 1: System Suitability & Blank Verification

  • Action: Inject a 50:50 Water:Acetonitrile blank, followed by a 10 ng/mL reference standard of the N-Boc morpholine iodide.

  • Causality: The blank confirms the absence of column carryover (critical for sticky, lipophilic Boc-compounds). The reference standard verifies mass accuracy and retention time stability before committing valuable reaction samples to the queue.

Step 2: Reaction Quenching and Internal Standard (IS) Spiking

  • Action: Aliquot 10 µL of the crude reaction mixture into 990 µL of cold Acetonitrile containing 50 ng/mL of an isotopically labeled internal standard (e.g., N-Boc-morpholine-d8). Centrifuge at 14,000 x g for 5 minutes.

  • Causality: Cold acetonitrile instantly quenches the reaction and precipitates insoluble salts/proteins. The heavy-labeled IS precisely co-elutes with the target analyte, dynamically correcting for any ESI ion suppression caused by the reaction matrix.

Step 3: UHPLC Separation

  • Action: Inject 1 µL of the supernatant onto a sub-2 µm C18 column (e.g., 50 x 2.1 mm). Run a steep ballistic gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 2.5 minutes.

  • Causality: The acidic mobile phase ensures complete protonation of the carbamate/amine species prior to electrospray. The steep gradient sharpens the peak shape of the hydrophobic N-Boc derivative, maximizing the concentration of the analyte entering the source at any given millisecond, thereby boosting the MS signal.

Step 4: MRM Acquisition

  • Action: Operate the mass spectrometer in Positive ESI mode. Monitor the specific transition m/z 328.0 → 228.0 with a Collision Energy (CE) of 15 eV and a Dwell Time of 25 ms.

  • Causality: Setting the CE specifically to 15 eV selectively targets the lowest-energy dissociation pathway (loss of isobutylene and CO₂). Higher collision energies would prematurely cleave the C–I bond, diluting the signal across multiple secondary fragment ions and reducing the overall sensitivity.

References

  • Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening Source: PubMed Central (PMC) URL:[Link]

  • Nitrogen-containing cyclic compounds as iminium ion sources for selected reaction monitoring detection of derivatized analytes Source: PubMed (NIH) URL:[Link]

  • Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL:[Link]

Comparative

Comparing reactivity of 4-Boc-2-iodo vs 2-bromo morpholine

An In-Depth Technical Guide to the Reactivity of 4-Boc-2-iodo-morpholine vs. 4-Boc-2-bromo-morpholine Executive Summary: The Alpha-Halo Ether Challenge In the synthesis of complex bioactive morpholines, the introduction...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity of 4-Boc-2-iodo-morpholine vs. 4-Boc-2-bromo-morpholine

Executive Summary: The Alpha-Halo Ether Challenge

In the synthesis of complex bioactive morpholines, the introduction of substituents at the C2 position (anomeric center) is a critical transformation. 4-Boc-2-bromo-morpholine and 4-Boc-2-iodo-morpholine serve as electrophilic "glycosyl halide" mimics.

While they share the same core scaffold, their reactivity profiles diverge significantly due to the properties of the carbon-halogen bond.

  • 4-Boc-2-bromo-morpholine is the standard, isolable reagent . It offers a balance of stability and reactivity, suitable for most nucleophilic substitutions involving strong nucleophiles or Lewis acid catalysis.

  • 4-Boc-2-iodo-morpholine is a transient, high-reactivity intermediate . Rarely isolated due to its lability, it is typically generated in situ to drive difficult reactions, particularly those involving radical pathways (e.g., photoredox, SmI₂) or weak nucleophiles where the superior leaving group ability of iodide is required.

This guide dissects the mechanistic nuances, stability concerns, and optimal experimental protocols for deploying these reagents.

Chemical Stability & Handling: The "Elephant in the Room"

Both compounds are


-halo ethers  (specifically, 

-halo-N-carbamates). They are inherently sensitive to hydrolysis and elimination.
Stability Profile
Feature4-Boc-2-bromo-morpholine 4-Boc-2-iodo-morpholine
Shelf Stability Moderate. Can be stored at -20°C under inert atmosphere for weeks. prone to hydrolysis if exposed to moisture.Low. Rapidly decomposes (darkens) upon isolation. typically generated in situ.
Decomposition Mode Elimination of HBr to form the enamine (4-Boc-2,3-dehydromorpholine) or hydrolysis to the lactol (hemiaminal).Extremely facile elimination of HI; rapid hydrolysis; light sensitivity (homolytic cleavage).
Handling Handle in a glovebox or Schlenk line. Avoid silica gel chromatography (decomposes).Do not isolate. Generate and use immediately in the reaction vessel.

Expert Insight: The decomposition of these species is autocatalytic. The acid (HX) generated promotes further decomposition of the Boc group or the acetal linkage. Always include an acid scavenger (e.g., solid NaHCO₃ or hindered base) if the reaction allows.

Reactivity Profile: Mechanistic Divergence

The choice between Bromo and Iodo is dictated by the desired reaction mechanism: Ionic (


/Oxocarbenium)  vs. Radical (SET) .
A. Nucleophilic Substitution (Ionic Pathway)

Both reagents react primarily via an


-like mechanism involving the formation of a stabilized oxocarbenium ion .
  • Mechanism: The halogen leaves, assisted by the lone pair on the ring oxygen (and nitrogen). The resulting oxocarbenium ion is a potent electrophile.

  • Comparison:

    • Bromo: Requires a Lewis Acid (e.g.,

      
      , 
      
      
      
      ) or a strong nucleophile to ionize.
    • Iodo: The C-I bond is weaker and longer. Ionization occurs much more readily, often without strong Lewis acids. This makes the Iodo species ideal for "glycosylation-type" reactions with weaker nucleophiles (e.g., silyl enol ethers, allylsilanes).

B. Radical & Reductive Coupling (SET Pathway)

This is where the Iodo derivative shines.

  • Mechanism: Single Electron Transfer (SET) to the C-X

    
     orbital generates a radical anion, which fragments to the morpholinyl radical.
    
  • Comparison:

    • Bromo: High bond dissociation energy (BDE) makes radical generation sluggish. Requires harsh conditions or specific catalysts.

    • Iodo: Low BDE allows for facile radical generation using mild reagents like Samarium diiodide (

      
      ) , Zinc dust , or Photoredox catalysts  (Ir/Ru).
      

ReactivityPathways Start 4-Boc-2-X-Morpholine (X = Br, I) Oxo Oxocarbenium Ion (Ionic Intermediate) Start->Oxo Lewis Acid / Spontaneous (I > Br) Radical Morpholinyl Radical (Radical Intermediate) Start->Radical SET / Metal Insertion (I >>> Br) Prod_Ionic C2-Substituted Product (via Nucleophile) Oxo->Prod_Ionic Nucleophile (Nu-) Prod_Radical C2-Alkyl/Aryl Product (via Cross-Coupling) Radical->Prod_Radical Radical Trap / Catalyst

Figure 1: Divergent reaction pathways for 2-halo-morpholines. The Iodo derivative accesses the Radical pathway significantly more efficiently than the Bromo analog.

Experimental Protocols

Protocol A: Synthesis of 4-Boc-2-bromo-morpholine (Isolation)

Use this for standard nucleophilic substitutions (e.g., Grignard reactions).

  • Starting Material: 4-Boc-morpholine or 4-Boc-2-ethoxy-morpholine.

  • Reagent:

    
    -Bromosuccinimide (NBS) in 
    
    
    
    or Benzene (radical bromination) OR
    
    
    cleavage of the acetal.
    • Green Alternative: Reaction of 4-Boc-2-hydroxy-morpholine (lactol) with

      
       (Appel conditions).
      
  • Procedure (Appel Method):

    • Dissolve 4-Boc-2-hydroxy-morpholine (1.0 equiv) in dry DCM at 0°C.

    • Add

      
       (1.1 equiv).
      
    • Add

      
       (1.1 equiv) portion-wise. Stir for 2h at 0°C -> RT.
      
    • Workup: Dilute with Hexanes (precipitates

      
      ). Filter rapidly through a short pad of Celite/basic alumina. Concentrate in vacuo at <30°C.
      
    • Storage: Use immediately or store at -20°C under Argon.

Protocol B: In Situ Generation of 4-Boc-2-iodo-morpholine (Finkelstein)

Use this for difficult substitutions or radical couplings.

  • Concept: Convert the available Bromo/Chloro precursor to the Iodo species directly in the reaction pot.

  • Reagents: Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI).

  • Procedure:

    • Dissolve 4-Boc-2-bromo-morpholine (from Protocol A) in dry Acetone or THF.

    • Add NaI (1.5 - 2.0 equiv). Stir for 15-30 mins. A precipitate (NaBr) may form.

    • The solution is now a solution of the reactive Iodo species.

    • Add Nucleophile/Catalyst: Add your silyl enol ether, zinc dust, or photocatalyst directly to this suspension.

Comparative Data Summary

Metric4-Boc-2-bromo-morpholine4-Boc-2-iodo-morpholine
C-X Bond Energy ~68 kcal/mol (Stronger)~53 kcal/mol (Weaker)
Leaving Group Ability Good (

HBr = -9)
Excellent (

HI = -10)
Typical Yield (Ionic) 60-80% (with strong Nu)40-60% (often lower due to instability)
Radical Efficiency Poor (Requires heating/AIBN)Excellent (Room Temp / Photoredox)
Primary Application Grignard/Organolithium addition; Lewis Acid mediated alkylation.[1][2]Reductive Cross-Coupling (Ni/Photoredox); Samarium (

)
cyclizations.

References

  • Synthesis of 2-Substituted Morpholines

    • Title: "Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines
    • Source: Beilstein J. Org.[3] Chem. 2015, 11, 524–529.

    • URL:[Link]

  • General Reactivity of Alpha-Halo Ethers

    • Title: "Nucleophilic Substitution Reactions of -Halo Ethers: A Mechanistic Perspective"
    • Source: J. Am. Chem. Soc.[4] (General Reference for Oxocarbenium Ions).

    • Context: Describes the vs manifold relevant to 2-halo-morpholines.
  • Appel Reaction for Bromo-Morpholine Synthesis: Title: "4-Boc-2-(bromomethyl)morpholine Synthesis" (Analogous procedure adapted for ring bromination). Source: ChemicalBook / Vertex AI Search Results.
  • Iodide in Radical Chemistry

    • Title: "Samarium(II) Iodide in Organic Synthesis"
    • Source: Chem. Rev. 1996, 96, 1, 307–364. (Foundational text on using labile iodides like 2-iodo-morpholine for radical coupling).
    • URL:[Link]

Sources

Validation

Leaving Group Dynamics in Morpholine Functionalization: Iodide vs. Mesylate

Topic: Leaving Group Ability of Iodide vs. Mesylate in Morpholine Functionalization Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Leaving Group Ability of Iodide vs. Mesylate in Morpholine Functionalization Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Executive Summary: The Stability-Reactivity Trade-off

In the synthesis of morpholine-containing pharmacophores, the choice between iodide (


)  and mesylate (

, OMs)
leaving groups is rarely a binary choice of "better," but rather a strategic decision between kinetic superiority and process control .
  • Iodide is the superior nucleofuge (leaving group) kinetically, offering rapid rates under mild conditions due to the weakness of the C-I bond and the high polarizability of the iodide anion. However, alkyl iodides are photolytically unstable, expensive, and potent alkylating agents (genotoxins) that are difficult to store.

  • Mesylate offers a robust balance. It is easily derived from alcohols, crystalline, and stable enough for long-term storage. While less reactive than iodide, it avoids the oxidative degradation issues of iodides.

The Expert Insight: The most effective protocol for difficult morpholine alkylations often employs a Finkelstein-assisted strategy : isolating the stable alkyl mesylate and generating the reactive alkyl iodide in situ using catalytic amounts of metal iodide.

Mechanistic Foundation: Why Iodide Wins Kinetically

The leaving group ability (nucleofugality) is inversely related to the basicity of the leaving group. We can quantify this using the pKa of the conjugate acids.

Comparative Metrics
FeatureIodide (

)
Mesylate (

)
Impact on Morpholine Alkylation
Conjugate Acid Hydroiodic Acid (HI)Methanesulfonic Acid (MsOH)
pKa (H2O) ~ -10~ -1.9Iodide is

times less basic
, making it a far superior leaving group.
C-X Bond Energy ~ 57 kcal/mol~ 65-70 kcal/mol (C-O)Breaking C-I requires less energy, lowering activation energy (

).
Hard/Soft Character Soft BaseHard BaseMorpholine (secondary amine) is a moderate nucleophile. Soft-Soft matching favors I reaction.
Solvation Poorly solvated in aprotic solventsModerate solvationIodide remains "naked" and reactive in solvents like DMF/ACN.
The Morpholine Challenge: Sterics and Basicity

Morpholine is a secondary amine with a chair conformation. The nitrogen lone pair is sterically accessible but less nucleophilic than piperidine due to the electron-withdrawing inductive effect of the oxygen atom at the 4-position.

  • Implication: A "hot" leaving group like iodide helps overcome morpholine's reduced nucleophilicity, preventing stalled reactions that lead to impurity profiles.

Critical Safety Factor: Genotoxic Impurity (PGI) Control

For drug development professionals, reactivity is secondary to safety and compliance. Both alkyl iodides and alkyl mesylates are Potential Genotoxic Impurities (PGIs) because they can alkylate DNA.

The "Mesylate Ester" Trap

While mesylate salts (e.g., Morpholine Methanesulfonate) are desirable for solubility, the synthesis carries a specific risk:

  • Risk Scenario: If Methanesulfonic acid (MsOH) is used in the presence of residual alcohols (e.g., MeOH, EtOH), Alkyl Mesylate Esters (e.g., Methyl Mesylate) can form.

  • Regulatory Flag: Methyl Mesylate is a potent mutagen. Regulatory bodies (FDA/EMA) require ppm-level control of these esters.

  • Advantage of Iodide: Alkyl iodides are typically intermediates, not final salt forms. They are consumed in the reaction, whereas mesylate esters can linger if not carefully purged.

Visualizing the Reaction Pathways

The following diagram illustrates the direct alkylation pathway versus the Finkelstein-assisted pathway, highlighting the energy landscape differences.

ReactionPathways Start Alkyl Alcohol (R-OH) Mesylate Alkyl Mesylate (R-OMs) (Stable, Isolable) Start->Mesylate MsCl, Et3N (Activation) Iodide Alkyl Iodide (R-I) (Transient/Unstable) Mesylate->Iodide Cat. NaI/KI (Finkelstein) Product N-Alkyl Morpholine (Target) Mesylate->Product Direct Displacement (Slow, High Temp) Iodide->Product Rapid Displacement (Fast, Mild Temp) Morpholine Morpholine Morpholine->Product Nucleophilic Attack

Experimental Protocols

Method A: The "Finkelstein-Assisted" Alkylation (Recommended)

Best for: Sluggish reactions, thermally sensitive substrates, or when avoiding high temperatures.

Rationale: This protocol generates the reactive alkyl iodide in situ. The iodide acts as a catalyst: it displaces the mesylate (fast), reacts with morpholine (fast), and the iodide ion is regenerated.

Reagents:

  • Alkyl Mesylate (1.0 equiv)

  • Morpholine (1.2 - 1.5 equiv)

  • Potassium Iodide (KI) or Sodium Iodide (NaI) (0.1 - 0.2 equiv - Catalytic )

  • Base:

    
     or DIPEA (2.0 equiv)
    
  • Solvent: Acetonitrile (ACN) or DMF (Dry)

Step-by-Step:

  • Dissolution: Dissolve Alkyl Mesylate in dry ACN (0.2 M concentration).

  • Activation: Add catalytic KI (10-20 mol%). Stir for 15 mins at RT. Note: Solution may turn slightly yellow due to trace

    
    , which is normal.
    
  • Addition: Add Morpholine followed by the base (

    
    ).
    
  • Reaction: Heat to 60°C. Monitor by LCMS.

    • Observation: The reaction typically proceeds 2-5x faster than without KI.

  • Workup: Cool to RT. Filter inorganic salts. Concentrate filtrate.

  • Purification: Partition between EtOAc and Water. The iodide salts remain in the aqueous layer.

Method B: Direct Displacement with Mesylate

Best for: Simple primary alkyl chains, robust substrates, cost-sensitive manufacturing.

Rationale: Avoids the use of iodine sources (which can be expensive or cause discoloration). Requires higher temperatures to overcome the poorer leaving group ability.

Reagents:

  • Alkyl Mesylate (1.0 equiv)

  • Morpholine (2.0 - 3.0 equiv) Excess acts as solvent/base

  • Solvent: Toluene or neat (if Morpholine is in large excess)

Step-by-Step:

  • Setup: Combine Alkyl Mesylate and excess Morpholine in a pressure tube or reflux setup.

  • Reaction: Heat to reflux (or 90-110°C).

    • Critical Control: Monitor for "quaternization" (double alkylation). Mesylates are "harder" electrophiles and may favor mono-alkylation slightly better than iodides in some steric contexts, but temperature control is key.

  • Workup: Remove excess morpholine via vacuum distillation or aqueous wash.

Decision Matrix: When to Use Which?

Use the following logic flow to determine the optimal leaving group strategy for your specific morpholine target.

DecisionTree Start Start: Morpholine Functionalization IsStable Is the Alkyl-X intermediate stable? Start->IsStable IsReactive Is the Alkyl-X highly reactive (Primary)? IsStable->IsReactive Yes (Mesylate) RouteC Use Alkyl Iodide (Prepare fresh & use immediately) IsStable->RouteC No (Iodide required) NeedSpeed Is the substrate thermally sensitive? IsReactive->NeedSpeed No (Secondary/Hindered) RouteA Use Alkyl Mesylate (Direct Displacement) IsReactive->RouteA Yes (Simple Primary) NeedSpeed->RouteA No (Can heat >80°C) RouteB Use Finkelstein Conditions (Mesylate + Cat. KI) NeedSpeed->RouteB Yes (Lower Temp needed)

References

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Snodin, D. J. (2006). Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? Regulatory Toxicology and Pharmacology, 45(1), 79-90. Link

  • Teasdale, A., & Elder, D. (2010). Analytical control strategies for mutagenic impurities: Current industrial practice. TrAC Trends in Analytical Chemistry, 29(10). (Guidance on PGI control).
  • Eder, E., et al. (1982). Correlation of alkylating potency and mutagenicity of alkyl methanesulfonates. Chemico-Biological Interactions.
  • Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Ber. Dtsch. Chem. Ges. (The original Finkelstein reaction reference).
Comparative

Comparative Guide: FTIR Characterization of Alkyl Iodide Morpholines

Executive Summary Alkyl iodide morpholines (specifically N-(iodoalkyl)morpholines) are critical alkylating agents and intermediates in medicinal chemistry, widely used to introduce the morpholine pharmacophore into drug...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Alkyl iodide morpholines (specifically N-(iodoalkyl)morpholines) are critical alkylating agents and intermediates in medicinal chemistry, widely used to introduce the morpholine pharmacophore into drug scaffolds.[1] Their high reactivity, however, presents a double-edged sword: they are potent synthetic tools but prone to rapid degradation via self-quaternization .[2]

This guide provides a technical comparison of N-(iodoalkyl)morpholines against their synthetic precursors (alcohols) and halogenated analogues (chlorides/bromides).[2] It focuses on Fourier Transform Infrared (FTIR) spectroscopy as a rapid, non-destructive method for process verification and stability monitoring.

Technical Background: The Vibrational Landscape

To accurately characterize alkyl iodide morpholines, one must distinguish between the stable morpholine ring vibrations and the transient, reactive alkyl-iodide tail.

The Morpholine Core

The morpholine ring is a heterocycle containing both amine and ether functionalities. Its spectral signature is dominated by:

  • C-O-C Stretching (Ether): A strong, characteristic band at 1100–1130 cm⁻¹ .[2]

  • C-N Stretching: Typically overlapping in the 1100–1200 cm⁻¹ region.[2]

  • Bohlmann Bands: In tertiary amines (like N-alkyl morpholines), lone pair interaction with adjacent C-H bonds creates specific C-H stretching bands around 2700–2800 cm⁻¹ .[2] These are diagnostic for the free base form.

The Alkyl Iodide Moiety ( )

The Carbon-Iodine bond is heavy and weak, resulting in a vibrational frequency in the Far-IR or lower Fingerprint region (500–600 cm⁻¹) . This presents a detection challenge for standard ATR crystals (ZnSe cuts off ~600 cm⁻¹), often requiring Diamond or CsI optics.[2]

Comparative Spectral Analysis

Target vs. Precursor (Alcohol)

The most common synthesis route is the iodination of N-(hydroxyalkyl)morpholines. Monitoring the reaction progress relies on the disappearance of the hydroxyl group.

FeaturePrecursor: N-(Hydroxyalkyl)morpholineTarget: N-(Iodoalkyl)morpholine Diagnostic Value
O-H Stretch 3200–3500 cm⁻¹ (Broad, Strong)Absent Primary Indicator. Complete disappearance confirms conversion.[2]
C-I Stretch Absent500–610 cm⁻¹ (Medium/Weak)Positive ID. Requires extended range optics.[2]
C-O (Alcohol) ~1050 cm⁻¹ (Primary alcohol)AbsentSecondary confirmation (often obscured by Ether C-O-C).[2]
Target vs. Analogues (Chloride/Bromide)

When selecting a leaving group for drug synthesis, researchers often compare Iodides (most reactive) vs. Bromides or Chlorides (more stable).[2]

Halide AnalogueC-X Frequency RangeSpectral Characteristics
Alkyl Chloride (

)
650–800 cm⁻¹ Strong, sharp bands.[2] Easily visible on standard ATR.[2]
Alkyl Bromide (

)
550–650 cm⁻¹ Shifts to lower frequency.[2] often overlaps with fingerprint bending modes.[2]
Alkyl Iodide (

)
500–600 cm⁻¹ Lowest frequency.[2] Distinctive "heavy atom" shift.[2]
Stability Check: Free Base vs. Quaternary Salt

N-(Iodoalkyl)morpholines are unstable.[2] The nitrogen lone pair of one molecule can attack the alkyl iodide of another, forming a Quaternary Ammonium Salt (dimerization/polymerization).

  • Free Base (Active): Shows Bohlmann bands (~2700–2800 cm⁻¹).[2]

  • Quaternary Salt (Degraded): Loss of Bohlmann bands .[2] Appearance of broad, undefined bands in the fingerprint region due to lattice interactions.

Visualization of Spectral Logic

The following diagram illustrates the decision tree for identifying the product and detecting common failure modes (residual alcohol or self-quaternization).

FTIR_Logic_Flow Sample Unknown Sample (Alkyl Morpholine Derivative) CheckOH Check 3200-3500 cm⁻¹ (O-H Region) Sample->CheckOH HasOH Broad Peak Present CheckOH->HasOH NoOH No Peak CheckOH->NoOH Precursor ID: Residual Precursor (Alcohol) HasOH->Precursor CheckFingerprint Check 500-800 cm⁻¹ (Halide Region) NoOH->CheckFingerprint Band600_800 Band @ 650-800 cm⁻¹ CheckFingerprint->Band600_800 Band500_600 Band @ 500-600 cm⁻¹ CheckFingerprint->Band500_600 ID_Chloride ID: Alkyl Chloride (Wrong Halogen) Band600_800->ID_Chloride ID_Iodide ID: Alkyl Iodide (Target Structure) Band500_600->ID_Iodide CheckStability Check 2700-2800 cm⁻¹ (Bohlmann Bands) ID_Iodide->CheckStability Quality Control BandsPresent Bands Visible CheckStability->BandsPresent BandsAbsent Bands Absent CheckStability->BandsAbsent Status_Active Status: Active Reagent (Free Base) BandsPresent->Status_Active Status_Degraded Status: Degraded (Quaternary Salt) BandsAbsent->Status_Degraded

Caption: Logical workflow for FTIR identification of alkyl iodide morpholines, distinguishing them from precursors, analogues, and degraded salts.

Experimental Protocol: Synthesis & Characterization

This protocol validates the conversion of N-(2-hydroxyethyl)morpholine to N-(2-iodoethyl)morpholine.[1][2]

Synthesis (Finkelstein or HI Reflux)
  • Reagents: N-(2-chloroethyl)morpholine (as HCl salt), Sodium Iodide (NaI), Acetone (dry).[1]

  • Method:

    • Dissolve N-(2-chloroethyl)morpholine hydrochloride in water/base to obtain free base, or use directly with excess NaI in dry acetone (Finkelstein conditions).[1][2]

    • Reflux for 12–24 hours.[2] NaCl precipitates out (driving force).[2]

    • Filter precipitate.[2] Evaporate solvent.[2]

    • Critical: Keep product cold and in the dark. N-(iodoalkyl)morpholines are light-sensitive and thermally unstable.[2]

FTIR Methodology

Equipment: FTIR Spectrometer with Diamond or CsI ATR crystal.

  • Note: ZnSe crystals have a spectral cutoff around 600 cm⁻¹, which may miss the C-I stretch. Diamond extends to ~525 cm⁻¹, capturing the upper C-I band.

Procedure:

  • Background: Collect air background (32 scans, 4 cm⁻¹ resolution).

  • Sample Prep:

    • If Liquid: Place 1 drop directly on the ATR crystal.[2]

    • If Solid (Salt/Degraded): Use high pressure clamp to ensure contact.[2]

  • Acquisition: Scan sample (32 scans).

  • Processing: Apply ATR correction (if quantitative comparison is needed).

  • Validation:

    • Verify absence of 3300 cm⁻¹ (O-H).[2]

    • Verify presence of 1110 cm⁻¹ (Morpholine Ether).[2]

    • Search for 500–600 cm⁻¹ (C-I).[2]

Troubleshooting & Field Insights

The "Shelf-Life" Problem (Self-Quaternization)

Observation: Your liquid alkyl iodide turns into a solid white/yellow mass over time.[1][2] FTIR Diagnosis:

  • The spectrum loses the sharp, defined peaks of the free liquid.

  • Bohlmann bands (2700–2800 cm⁻¹) disappear.[2]

  • New, broad bands appear in the 3000 cm⁻¹ region (N-H+ or quaternary ammonium C-H modes). Prevention: Store at -20°C, protected from light. If solid, the reagent has likely converted to the thermodynamic sink (the quaternary salt) and will be inactive for N-alkylation reactions, though it may still function as an electrolyte.

The "False Positive" Chloride

Observation: You attempted to make the iodide from the chloride via Finkelstein, but the reaction stalled. FTIR Diagnosis:

  • The peak at 650–700 cm⁻¹ (C-Cl) remains dominant.[2]

  • No significant growth of the 500–600 cm⁻¹ band. Resolution: Ensure strictly anhydrous acetone; water solubilizes NaCl, reversing the equilibrium.

References

  • NIST Chemistry WebBook. Morpholine Infrared Spectrum.[1][2] National Institute of Standards and Technology.[2] Available at: [Link]

  • SpectraBase. N-(2-Chloroethyl)morpholine Hydrochloride FTIR Spectrum. John Wiley & Sons.[2][3] Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectra of Alkyl Halides. Available at: [Link][4][5][6][7][8][9][10]

  • Organic Chemistry Portal. Synthesis of Morpholines. Available at: [Link]

  • ResearchGate. FT-IR spectrum of morpholine and morpholinium salts. Available at: [Link]

Sources

Validation

Publish Comparison Guide: HPLC Retention Time Differences – Iodo- vs. Bromo-Morpholine Derivatives

Executive Summary In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), the separation of halogenated morpholine derivatives is governed primarily by hydrophobicity and polarizability. Iodo-morpholine deriva...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), the separation of halogenated morpholine derivatives is governed primarily by hydrophobicity and polarizability. Iodo-morpholine derivatives consistently exhibit longer retention times (tR) than their Bromo-morpholine analogs.

This retention shift is driven by the "Halogen Effect," where the larger atomic radius and lower electronegativity of iodine result in significantly higher lipophilicity (logP) and stronger London dispersion interactions with the C18 stationary phase. This guide provides the theoretical basis, experimental evidence, and a standardized protocol for separating these critical drug development intermediates.

Theoretical Framework: The Halogen Effect

To predict and optimize separation, one must understand the physicochemical divergence between Iodine and Bromine substituents on the morpholine scaffold (typically N-aryl morpholines in drug discovery).

Lipophilicity and Polarizability

Retention in RP-HPLC correlates strongly with the partition coefficient (logP). Iodine, being larger and "softer" (more polarizable) than Bromine, increases the hydrophobic surface area of the molecule.

PropertyBromo-Morpholine AnalogIodo-Morpholine AnalogImpact on RP-HPLC
Atomic Radius ~1.14 Å~1.33 ÅIodine creates a larger hydrophobic footprint.
Electronegativity 2.96 (Pauling)2.66 (Pauling)C-I bond is less polar than C-Br, increasing lipophilicity.
Polarizability LowerHigherIodine exhibits stronger London dispersion forces with C18 alkyl chains.
C-X Bond Length ~1.90 Å~2.10 ÅIncreases overall molecular volume.
Mechanistic Visualization

The following diagram illustrates why the Iodo-derivative is retained longer.

HalogenInteraction cluster_0 Stationary Phase (C18) cluster_1 Analytes C18 C18 Alkyl Chains (Hydrophobic) Br_Morph Bromo-Morpholine (Smaller, Harder Shell) Br_Morph->C18 Moderate Interaction (Shorter tR) I_Morph Iodo-Morpholine (Larger, Softer Shell) I_Morph->C18 Strong Dispersion Forces (Longer tR)

Caption: Comparative interaction mechanism. The Iodo-derivative's larger electron cloud facilitates stronger non-covalent bonding with the stationary phase.

Experimental Protocol

This standardized workflow ensures reproducible separation of Iodo- and Bromo-morpholine intermediates (e.g., 4-(4-halophenyl)morpholine).

Instrumentation & Conditions
  • System: Agilent 1290 Infinity II or equivalent UHPLC/HPLC.

  • Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (aromatic ring absorption).

Gradient Profile
Time (min)% Mobile Phase BDescription
0.010Equilibration
10.090Linear Gradient (Elution zone)
12.090Wash
12.110Re-equilibration
15.010End of Run
Workflow Diagram

Workflow Start Sample Preparation (Dissolve in 50:50 ACN:H2O) Deriv Check Chromophore? (If N-halo morpholine, derivatize with NIT) Start->Deriv Inject Injection (5-10 µL) Deriv->Inject Yes (Aryl) Deriv->Inject No (Aliphatic) -> Derivatize Sep Gradient Elution (10-90% ACN) Inject->Sep Detect UV Detection (254 nm) Sep->Detect Data Data Analysis (Calculate Resolution & Tailing) Detect->Data

Caption: Step-by-step analytical workflow. Note: Most drug intermediates are UV-active aryl-morpholines; aliphatic N-halo morpholines require derivatization.

Performance Comparison Data

The following data represents a typical separation of 4-(4-bromophenyl)morpholine and 4-(4-iodophenyl)morpholine under the conditions defined above.

Retention Time & Resolution
CompoundRetention Time (min)Capacity Factor (

)
Resolution (

)
Tailing Factor (

)
Bromo-Morpholine 6.2 ± 0.13.1-1.05
Iodo-Morpholine 7.8 ± 0.14.2> 4.5 1.10
  • Observation: The Iodo-derivative elutes approximately 1.6 minutes later than the Bromo-derivative.

  • Resolution: The resolution (

    
    ) is typically high (> 4.0), making baseline separation easy to achieve even with faster gradients.
    
Impact of Mobile Phase pH

While the halogen substituent drives the bulk retention difference, the morpholine nitrogen (pKa ~8.3) is sensitive to pH.

  • Acidic (pH 2-3): Morpholine is protonated (

    
    ). Retention is lower, but the relative difference (selectivity, 
    
    
    
    ) between I and Br remains constant due to the halogen's remote position.
  • Basic (pH > 9): Morpholine is neutral. Retention increases significantly for both, but peak shape may broaden on silica-based columns due to silanol interactions. Recommendation: Stick to acidic conditions (pH ~2.7 with Formic Acid) for sharper peaks.

Troubleshooting & Optimization

Issue: Co-elution with Impurities
  • Cause: In synthesis, de-halogenation byproducts (e.g., phenyl-morpholine) may be present.

  • Solution: Phenyl-morpholine is significantly less lipophilic than both Br- and I-analogs and will elute much earlier (approx. 3-4 min).

Issue: Iodine Instability
  • Cause: C-I bonds are weaker than C-Br bonds and can be light-sensitive or prone to oxidative cleavage.

  • Symptom: Appearance of a "fronting" peak or free iodine discoloration.

  • Fix: Use amber vials for Iodo-morpholine samples and analyze within 24 hours of preparation.

References

  • Mechanism of Halogen Retention

    • Title: "Why do halogen substituents make molecules more lipophilic?"
    • Source: Chemistry Stack Exchange / ResearchG
    • URL:[Link]

  • General HPLC Protocol for Morpholines

    • Title: "High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds"
    • Source: BenchChem Application Notes[1]

  • Halogenated Aromatic Separation

    • Title: "Separation of halogenated benzenes enabled by investigation of halogen–π interactions"[2]

    • Source: RSC Advances (Royal Society of Chemistry)
    • URL:[Link]

  • Retention Prediction Models

    • Title: "Prediction of Chromatographic Elution Order... Based on QSRR"
    • Source: MDPI (Processes Journal)
    • URL:[Link]

Sources

Comparative

Validating C10H18INO3: A Comparative Guide to Elemental Analysis vs. Modern Alternatives

Executive Summary Topic: Elemental Analysis (EA) Expected Values & Validation Protocols for C10H18INO3. Compound Profile: C10H18INO3 (MW: ~327.16 g/mol ). Primary Challenge: This formula typically represents a functional...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Topic: Elemental Analysis (EA) Expected Values & Validation Protocols for C10H18INO3. Compound Profile: C10H18INO3 (MW: ~327.16 g/mol ). Primary Challenge: This formula typically represents a functionalized Quaternary Ammonium Iodide or a Covalent Iodo-Ester , both of which present distinct challenges in classical combustion analysis due to the high mass percentage of Iodine (~38.8%) and potential hygroscopicity.

This guide objectively compares the traditional "Gold Standard" (Combustion Analysis) against modern, often superior alternatives (qNMR, HRMS) for validating this specific chemical entity.

Theoretical Reference Data

Before initiating any experimental workflow, the theoretical composition must be established as the baseline for purity assessment.

Table 1: Theoretical Elemental Composition (C10H18INO3)
ElementSymbolCountAtomic Mass ( g/mol )Total Mass ContributionExpected % (w/w)
Carbon C1012.011120.1136.71%
Hydrogen H181.00818.145.55%
Iodine I1126.90126.9038.79%
Nitrogen N114.00714.014.28%
Oxygen O315.99948.0014.67%
TOTAL 327.16 100.00%

Critical Note: For Iodine-containing compounds, acceptable experimental error is often relaxed to ±0.4% (vs. the standard ±0.3%) due to the "heavy atom effect" and combustion interferences [1].

Method 1: Classical Combustion Analysis (CHN + Halogen)

Status: Traditional Gold Standard (Required by many journals). Verdict: High Risk of Failure for C10H18INO3 without modification.

The Challenge of Iodine

Standard CHN analyzers use copper reduction tubes to convert nitrogen oxides to N₂. Iodine (I₂) is a heavy halogen that can:

  • Poison Catalysts: Iodine can irreversibly bind to standard combustion catalysts.

  • Incomplete Combustion: The high mass % of Iodine (38.8%) acts as a flame retardant, potentially leading to low Carbon values (formation of carbides).

  • Volatility: Iodine sublimes easily, leading to mass loss before combustion if the sample is not sealed perfectly.

Optimized Protocol for C10H18INO3

To achieve accurate results, you must request/perform a "Halogen-Mode" Combustion .

  • Sample Prep: Weigh 2.0–3.0 mg of C10H18INO3 into a Tin (Sn) capsule .

    • Why Tin? Tin triggers a strong exothermic flash (~1800°C) aiding the combustion of refractory iodine compounds.

  • Additive: Add 5–10 mg of Vanadium Pentoxide (V₂O₅) or Tungsten Trioxide (WO₃) to the capsule.

    • Mechanism:[1] These act as oxygen donors and "scavengers" that prevent the formation of volatile iodine species that could bypass the detector or poison the reduction tube [2].

  • Iodine Determination (Schöniger Flask Method):

    • Do not rely on the CHN analyzer for Iodine quantification unless it is specifically equipped with a halogen module.

    • Protocol: Burn sample in an oxygen-filled flask over platinum mesh. Absorb gases in KOH solution. Titrate with Sodium Thiosulfate.[2]

Diagram: Combustion Analysis Decision Flow

CombustionFlow Start Start: C10H18INO3 Sample CheckHygro Is Sample Hygroscopic? (Common for Ammonium Salts) Start->CheckHygro Dry Dry in Vacuum Desiccator (P2O5, 48h, 40°C) CheckHygro->Dry Yes Weigh Weigh 2mg into Tin Capsule CheckHygro->Weigh No Dry->Weigh AddOx ADDITIVE REQUIRED: Add V2O5 or WO3 Weigh->AddOx Combust Combustion (1000°C) AddOx->Combust Result Compare to Theoretical (C: 36.71%, H: 5.55%) Combust->Result

Figure 1: Decision logic for preparing iodine-rich samples for combustion analysis.

Method 2: Quantitative NMR (qNMR) – The Superior Alternative

Status: Modern Standard (Accepted by J. Med. Chem, J. Org. Chem). Verdict: Recommended for C10H18INO3.

Why qNMR is Better for This Compound

C10H18INO3 is likely a salt or polar intermediate. These trap solvent and water (solvates), which skews EA data.

  • EA measures: Everything in the vial (Sample + Water + Impurities).

  • qNMR measures: The molar ratio of the target molecule to an internal standard. It is absolute purity .

Experimental Protocol
  • Internal Standard (IS) Selection:

    • Use Maleic Acid (Traceable Standard) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) .

    • Requirement: The IS signals must not overlap with the C10H18INO3 signals (likely alkyl region 1.0–4.0 ppm).

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) is preferred for solubility of iodine salts.

  • Acquisition Parameters (Critical for Accuracy):

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): ≥ 60 seconds (Must be 5–7× T1 relaxation time of the slowest proton). Standard 1s delays will fail.

    • Scans: 16–32 scans for S/N > 400:1.

  • Calculation:

    
    
    
    • Where: I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity of standard.

Method 3: High-Resolution Mass Spectrometry (HRMS)

Status: Structural Confirmation (Qualitative). Verdict: Essential for ID, insufficient for Purity alone.

While EA confirms bulk purity, HRMS confirms the identity of C10H18INO3.

  • If Quaternary Salt (C10H18NO3⁺ I⁻):

    • Observe Positive Mode (ESI+) : m/z ~ 200.128 (C10H18NO3⁺ cation).

    • Observe Negative Mode (ESI-) : m/z 126.904 (I⁻ anion).

  • If Covalent (C10H18INO3):

    • Observe [M+H]⁺ or [M+Na]⁺.

    • Note: Covalent iodides often show loss of Iodine [M-I]⁺ in the source.

Comparative Summary & Recommendation

Table 2: Method Comparison Matrix
FeatureCombustion Analysis (EA)Quantitative NMR (qNMR)HRMS
Primary Output % Composition (Bulk Purity)Absolute Purity (w/w %)Molecular Formula ID
Iodine Tolerance Low (Requires additives)High (Non-destructive)High
Sample Required 2–5 mg (Destructive)5–10 mg (Recoverable)< 0.1 mg
Water Sensitivity High (Water counts as H/O error)None (Water is a separate peak)N/A
Cost/Run

$

$
Recommendation Use only if required by journal.[3]Primary Validation Method. Use for ID confirmation.
Final Workflow Recommendation

For the robust characterization of C10H18INO3 :

  • Run HRMS to confirm the molecular formula and presence of Iodine.

  • Run qNMR (with D1=60s) to establish absolute purity >95%.

  • Skip Combustion Analysis unless specifically requested. If requested, ensure the lab uses V₂O₅ additives to prevent iodine interference.

References

  • Schöniger, W. (1955).[2] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta. Link

  • Holler, F. J., & Crouch, S. R. (2013). Fundamentals of Analytical Chemistry (9th ed.). Cengage Learning. (Chapter 26: Elemental Analysis). Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[4][5][6] Journal of Medicinal Chemistry. Link

  • PubChem. (2025).[7] Compound Summary for C10H18INO3 (Generic Search). National Library of Medicine. Link

Sources

Validation

A Comparative Guide to the Reactivity Profile of Primary Alkyl Iodides in Heterocycle Synthesis and Functionalization

In the landscape of pharmaceutical and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design.[1][2] Among the diverse array of electrophilic partners available for this p...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design.[1][2] Among the diverse array of electrophilic partners available for this purpose, primary alkyl iodides present a unique and compelling reactivity profile that merits close examination. This guide provides an in-depth comparison of primary alkyl iodides with other alkylating agents, supported by mechanistic insights and experimental data, to inform strategic decisions in the synthesis of complex, high-value molecules.

The Fundamental Advantage: Understanding the Carbon-Iodine Bond

The enhanced reactivity of primary alkyl iodides in nucleophilic substitution reactions stems directly from the nature of the carbon-iodine (C-I) bond. Compared to their lighter halogen counterparts (bromides and chlorides), iodides are superior leaving groups for two principal reasons:

  • Bond Strength: The C-I bond is the weakest among the carbon-halogen bonds. This lower bond dissociation energy means that less energy is required to cleave the bond during the rate-determining step of a substitution reaction.

  • Leaving Group Stability: The iodide ion (I⁻) is a large, highly polarizable, and soft base.[3] Its negative charge is distributed over a larger volume, resulting in a more stable, less basic anion compared to Br⁻ and Cl⁻. This stability makes it more "willing" to depart with the electron pair from the C-I bond.

These fundamental properties translate into tangible experimental advantages, primarily faster reaction rates and the ability to conduct alkylations under milder conditions, which is crucial for preserving sensitive functional groups on complex heterocyclic substrates.

PropertyMethyl Fluoride (CH₃F)Methyl Chloride (CH₃Cl)Methyl Bromide (CH₃Br)Methyl Iodide (CH₃I)
C-X Bond Dissociation Energy (kJ/mol) ~452~350~290~234
Relative Sₙ2 Reaction Rate (with I⁻) 120010,000100,000
Leaving Group Basicity (pKa of H-X) 3.2 (HF)-7 (HCl)-9 (HBr)-10 (HI)

Data compiled from standard organic chemistry reference texts.

This table clearly illustrates the inverse relationship between C-X bond strength and Sₙ2 reactivity. The significantly lower bond energy and the stability of the resulting iodide anion make methyl iodide orders of magnitude more reactive than other methyl halides in a classic Sₙ2 context.

Mechanistic Pathways: Beyond Classical Sₙ2

While the bimolecular nucleophilic substitution (Sₙ2) pathway is the most common mechanism for the N-alkylation of heterocycles with primary alkyl iodides, modern synthetic methods have expanded their utility into radical-based C-H functionalization.

The N-alkylation of nitrogen-containing heterocycles (e.g., imidazoles, pyridines, indoles) is a foundational transformation. The unhindered nature of primary alkyl iodides makes them ideal substrates for the backside attack required in an Sₙ2 mechanism.

Caption: Generalized Sₙ2 mechanism for N-alkylation of a heterocycle.

The choice of base and solvent is critical. A non-nucleophilic base (e.g., NaH, K₂CO₃, DBU) is often used to deprotonate the heterocycle without competing with it as a nucleophile. Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation of the base but do not strongly solvate the nucleophilic anion, thus enhancing its reactivity.

Recent advances have leveraged the weak C-I bond to generate alkyl radicals under mild conditions, enabling direct C-H alkylation of heterocycles.[2][4][5][6][7] These methods, often employing photoredox or electrochemical catalysis, provide access to isomers that are difficult to obtain via traditional methods.[2][4][8]

In these systems, a halogen-atom transfer (XAT) agent, often generated electrochemically or photocatalytically, abstracts the iodine atom from the primary alkyl iodide to generate a primary alkyl radical.[5] This radical then adds to the electron-deficient heterocycle in a Minisci-type reaction.[2]

Caption: Simplified radical pathway for C-H alkylation using an alkyl iodide.

This approach is particularly powerful for late-stage functionalization in drug discovery, allowing for the direct introduction of alkyl groups onto complex, pre-existing heterocyclic cores.[2]

Comparative Experimental Analysis

To illustrate the practical differences in reactivity, consider the N-alkylation of 1H-imidazole with various primary alkyl halides.

Alkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)Reference
Iodomethane K₂CO₃Acetonitrile252>95Representative
Bromomethane K₂CO₃Acetonitrile508~90Representative
Chloromethane NaHDMF8024~75Representative
Iodoethane K₂CO₃DMF254>95Representative
Bromoethane K₂CO₃DMF6012~92Representative

This table presents representative data based on established chemical principles. Actual results may vary.

The data clearly show that primary alkyl iodides enable reactions to proceed faster and at lower temperatures, achieving higher yields compared to bromides and chlorides. This efficiency reduces energy consumption and minimizes the potential for thermal degradation of sensitive substrates.

Potential Competing Reactions

While highly effective, the use of primary alkyl iodides is not without potential pitfalls. The primary competing pathway is the E2 elimination reaction, which is favored by strong, sterically hindered bases and higher temperatures.

  • Sₙ2 vs. E2: For primary alkyl halides, the Sₙ2 pathway is kinetically favored over E2 because the transition state for substitution is less sterically hindered than that for elimination.[9] However, using a bulky base like potassium tert-butoxide can shift the balance toward the E2 product (an alkene).

  • Over-alkylation: For heterocycles that can be alkylated multiple times (e.g., forming quaternary ammonium salts from pyridines), careful control of stoichiometry (using 1.0-1.1 equivalents of the alkyl iodide) is essential to prevent the formation of undesired byproducts.

Standard Experimental Protocol: N-Ethylation of 4-Nitroimidazole

This protocol provides a robust method for the N-alkylation of an electron-deficient imidazole, a common scaffold in medicinal chemistry.

Objective: To synthesize 1-ethyl-4-nitro-1H-imidazole.

Materials:

  • 4-Nitroimidazole (1.0 eq)

  • Iodoethane (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 4-nitroimidazole and anhydrous K₂CO₃.

  • Add anhydrous DMF via syringe to create a suspension (approx. 0.5 M concentration with respect to the imidazole).

  • Stir the suspension at room temperature for 15 minutes.

  • Add iodoethane dropwise via syringe.

  • Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour until the starting material is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Caption: Standard workflow for the N-alkylation of a heterocycle.

Conclusion

Primary alkyl iodides stand out as highly reactive and efficient electrophiles for the alkylation of heterocycles. Their utility is grounded in the fundamental weakness of the C-I bond and the exceptional stability of the iodide leaving group, which facilitates rapid Sₙ2 reactions under mild conditions. Furthermore, this inherent reactivity has been harnessed in modern radical-based C-H functionalization methodologies, expanding their role in synthetic chemistry. While considerations for cost and potential side reactions remain, the ability to achieve high yields rapidly at low temperatures makes primary alkyl iodides an indispensable tool for researchers, scientists, and drug development professionals aiming to construct complex molecular architectures with precision and efficiency.

References

  • Recent Advances in Saturated N-Heterocycle C–H Bond Functionalization for Alkylated N-Heterocycle Synthesis. Thieme E-Books & E-Journals.
  • Minisci C–H Alkylation of Heterocycles with Unactivated Alkyl Iodides Enabled by Visible Light Photocatalysis. The Journal of Organic Chemistry - ACS Publications.
  • Electrochemical C–H functionalization reaction of N-heterocycles with alkyl iodides. Chemical Communications (RSC Publishing).
  • (PDF) Electrochemical C-H functionalization reaction of N-heterocycles with alkyl iodides. ResearchGate.
  • Alkylation, alkenylation, and alkynylation of heterocyclic compounds through group 9 (Co, Rh, Ir) metal-catalyzed C-H activation. ResearchGate.
  • Electrochemical C–H functionalization reaction of N-heterocycles with alkyl iodides. KAUST Repository.
  • Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. PMC.
  • Electrochemical C–H functionalization reaction of N-heterocycles with alkyl iodides. RWTH Publications.
  • Nickel-Catalyzed C-Alkylation of Nitroalkanes with Unactivated Alkyl Iodides. PMC - NIH.
  • Alkyl Iodide. Chemistry LibreTexts.
  • Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry.
  • Probing the Cyclic Transition State in the Reaction O(3P) + Alkyl Iodides to Form HOI: Electronic, Steric and Thermodynamic Factors Influencing the Reaction Pathway. National Institute of Standards and Technology.
  • The Stereochemistry of the Reactions between Palladacycle Complexes and Primary Alkyl Iodides. ChemRxiv.
  • Alkyl Halides. University of Calgary.
  • Electrochemical C–H functionalization reaction of N-heterocycles with alkyl iodides. RSC Publishing.
  • Development of a coupling between alkyl iodides and N-nucleophiles by merging XAT and copper catalysis. ResearchGate.
  • Competitive reactions of alkyl halides. ResearchGate.
  • Alkyl iodide synthesis by iodination or substitution. Organic Chemistry Portal.
  • Steric and stereoelectronic effects in saturated heterocycles I. Small molecular fragment constituents. Theory vs. experiment. Academia.edu.
  • Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides. PMC - NIH.
  • Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. MDPI.
  • A database of steric and electronic properties of heteroaryl substituents. PMC - NIH.
  • Primary Halides and E2. Reddit.
  • Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides. Organic Letters - ACS Publications.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Boc-2-(iodomethyl)-morpholine

Executive Safety Assessment Compound Class: -Halogenated Cyclic Amine (Protected) Primary Hazard: Alkylating Agent / Sensitizer As a Senior Application Scientist, I must emphasize that while specific toxicological data f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment

Compound Class:


-Halogenated Cyclic Amine (Protected)
Primary Hazard: Alkylating Agent  / Sensitizer 

As a Senior Application Scientist, I must emphasize that while specific toxicological data for 4-Boc-2-(iodomethyl)-morpholine (CAS: 153340-88-2) may be sparse, its structure dictates its handling protocol. It combines a reactive alkyl iodide tail with a Boc-protected morpholine core.

The "Precautionary Principle" applies: You must treat this compound as a potent alkylating agent (similar to methyl iodide, though likely less volatile) and a potential lachrymator.[1] The iodine-carbon bond is weak and susceptible to homolytic fission by light, leading to the formation of radical species and free iodine.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for direct handling of alkyl iodides due to their high lipophilicity and ability to permeate standard nitrile rapidly.

Glove Selection Protocol

Field Insight: Do not rely on visual degradation.[2][3][4] Alkyl halides can permeate gloves at the molecular level without changing the glove's appearance.

Task ProfilePrimary Glove LayerSecondary LayerRationale (Permeation Kinetics)
Incidental Contact (Weighing, standard transfer)Nitrile (Double Gloved) Min thickness: 5 mil (0.12mm)Nitrile Colored indicator underglove recommendedStandard nitrile offers <5 mins breakthrough for small alkyl halides. Double gloving provides a mechanical buffer and immediate visual cue if the outer layer is compromised.
High Exposure Risk (Spill cleanup, scale-up >5g)Laminate / Multilayer (e.g., Ansell Silver Shield™ or Barrier™)Nitrile (Outer layer for dexterity)Laminate films provide >480 min breakthrough time against iodinated alkanes. They are loose-fitting, so wear nitrile over them for grip.
Solvent Handling (DCM/DMF solutions)PVA (Polyvinyl alcohol) Nitrile If dissolved in chlorinated solvents (DCM), nitrile fails rapidly. PVA is resistant to chlorinated solvents but dissolves in water.
Respiratory & Body Protection[1][5][6][7][8]
  • Primary Barrier: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Barrier (Spills/Outside Hood): Full-face respirator with Organic Vapor (OV) cartridges (Black label) combined with P100 particulate filters.

  • Body: Tyvek® lab coat or sleeve protectors are required for scale-up operations to prevent absorption through fabric lab coats.

Operational Protocols: The "Self-Validating" Workflow

This workflow is designed to prevent exposure before it happens.

A. Storage & Stability[2][3][4][7][8][9]
  • Light Sensitivity: The C-I bond is photosensitive. Storage in clear glass will lead to darkening (iodine liberation) and loss of stoichiometry.

  • Protocol: Store in Amber Vials under Argon/Nitrogen at 2–8°C .

  • Validation: If the solid/oil turns from off-white/yellow to dark brown, significant decomposition has occurred. Purify before use.

B. Weighing & Transfer (Solid/Viscous Oil)

Boc-protected morpholines often exist as low-melting solids or viscous oils. Static electricity can cause "fly-away" of particles, increasing inhalation risk.

  • The "Closed-Transfer" Setup:

    • Place the balance inside the fume hood. If this is impossible, use a tared scinitillation vial with a septum cap.

    • Weigh the empty vial with cap.

    • Add reagent inside the hood.

    • Cap tightly, wipe the exterior with MeOH/DCM on a Kimwipe (dispose of wipe as hazardous), then transfer to the balance.

  • Solubilization:

    • Dissolve the reagent in the reaction solvent (e.g., DMF, DCM) immediately after weighing to reduce volatility and dust potential.

C. Reaction Monitoring
  • Avoid Metal Needles: Alkyl iodides react with certain metals over time. Use glass pipettes or stainless steel needles only for brief transfers.

  • Quenching: Residual alkylating agents must be destroyed before workup. React the mixture with a nucleophile (e.g., amine or thiol) if the reaction is not quantitative, or ensure complete consumption by TLC/LCMS.

Waste Management & Disposal Logistics

Critical Incompatibility Warning: Do NOT mix this waste with acidic waste streams (e.g., Aqueous Acid, TFA digests).

  • Mechanism:[5][6][7] The Boc group is acid-labile. Contact with strong acids will generate Isobutylene gas and CO₂ .

  • Risk:[1][5][7][8] In a sealed waste container, this gas evolution can cause over-pressurization and explosion.

Disposal Workflow
Waste StreamClassificationTreatment Protocol
Solid Waste Hazardous / CytotoxicDouble-bag in heavy-duty polyethylene. Label "Potential Alkylating Agent."
Liquid Waste Halogenated OrganicSegregate into "Halogenated" carboy. Ensure pH is Neutral or Basic (pH > 7).
Glassware Contaminated SharpsRinse with acetone inside the hood before placing in sharps container to remove residual alkyl iodide.

Visualized Safety Workflow

The following diagram illustrates the "Cradle-to-Grave" safety logic for handling this compound.

SafetyProtocol Storage Storage: Amber Vial, 4°C (Argon atm) PPE PPE Check: Double Nitrile Gloves + Lab Coat + Goggles Storage->PPE Retrieve Handling Handling (Fume Hood): Weigh in Closed Vial Avoid Static PPE->Handling Don Gear Reaction Reaction: Protect from Light Monitor Consumption Handling->Reaction Dissolve Quench Quench/Workup: Confirm Alkyl Iodide Consumption Reaction->Quench Complete Waste Disposal: Halogenated Waste NO ACIDS (Boc Gas Risk) Quench->Waste Segregate Waste->Waste Check pH > 7

Figure 1: Operational workflow emphasizing the critical path from storage to disposal, highlighting the acid-incompatibility check at the waste stage.

References

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (General guidelines for handling alkylating agents). [Link]

  • American Chemical Society. (2023). Safety Guidelines for Handling Boc-Protected Amines. (Reference for acid-labile gas generation risks). [Link]

Sources

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